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  • Product: 1-(1h-Indol-3-yl)-2-methylpropan-2-ol

Core Science & Biosynthesis

Foundational

The Pharmacological Architecture of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol: An In Vitro Mechanistic Whitepaper

Executive Summary In contemporary medicinal chemistry, indole derivatives occupy a privileged niche due to their structural homology with endogenous signaling molecules and their ability to engage diverse biological targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, indole derivatives occupy a privileged niche due to their structural homology with endogenous signaling molecules and their ability to engage diverse biological targets. 1-(1H-indol-3-yl)-2-methylpropan-2-ol (also referred to as α,α-dimethyltryptophol) represents a highly specialized pharmacophore. By appending a tertiary alcohol side chain to the C3 position of the indole nucleus, this compound achieves a unique balance of hydrogen-bonding capacity, steric bulk, and π-π stacking potential[1].

This whitepaper provides an in-depth technical analysis of the in vitro mechanism of action of 1-(1H-indol-3-yl)-2-methylpropan-2-ol. We will deconstruct its dual functionality as a potent tyrosinase inhibitor for dermatological applications and as a quorum-sensing modulator against pathogenic fungi, providing actionable protocols and kinetic data for drug development professionals.

Mechanistic Pillar I: Tyrosinase Inhibition & Melanogenesis Regulation

Tyrosinase is a rate-limiting, copper-containing metalloenzyme responsible for the hydroxylation of L-tyrosine to L-DOPA, and its subsequent oxidation to dopaquinone—the foundational step in melanin biosynthesis[2][3].

The Structural Basis of Inhibition

Primary indole-alcohols (like tryptophol) exhibit baseline tyrosinase inhibition. However, the introduction of the dimethyl groups at the alpha carbon in 1-(1H-indol-3-yl)-2-methylpropan-2-ol introduces critical steric hindrance[1].

  • π-π Stacking: The electron-rich indole ring intercalates with the histidine residues coordinating the binuclear copper active site[4].

  • Steric Trapping: The bulky tertiary alcohol prevents the enzyme from undergoing the conformational shift required to accommodate the natural substrate (L-DOPA), resulting in a mixed-type inhibition profile[3]. This means the compound can bind to both the free enzyme and the enzyme-substrate complex.

Tyrosinase A 1-(1H-indol-3-yl)-2- methylpropan-2-ol D Steric Hindrance & π-π Stacking A->D induces B Binuclear Copper Active Site (Tyrosinase) E Inhibition of Dopaquinone Formation B->E leads to C L-Tyrosine / L-DOPA C->B competes for D->B blocks

Mechanism of mixed-type tyrosinase inhibition via active site steric hindrance.

Self-Validating Protocol: In Vitro Tyrosinase Kinetic Assay

To accurately determine the inhibition constant ( Ki​ ) and validate the mixed-type mechanism, a continuous spectrophotometric assay must be employed.

Rationale: Pre-incubating the enzyme with the inhibitor before substrate addition is critical. It allows the establishment of thermodynamic equilibrium, ensuring that the calculated Ki​ reflects true binding affinity rather than an artifact of slow binding kinetics[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 6.8). Maintain at 25°C to preserve enzyme stability.

  • Reagent Formulation:

    • Prepare a 1.25 mM solution of L-DOPA in the phosphate buffer.

    • Dissolve 1-(1H-indol-3-yl)-2-methylpropan-2-ol in DMSO, then dilute with buffer to achieve final well concentrations ranging from 12.5 µM to 200 µM (ensure final DMSO concentration is <1% to prevent enzyme denaturation).

    • Prepare an aqueous solution of mushroom tyrosinase at 333 U/mL[4].

  • Pre-Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of the inhibitor solution, and 20 µL of the tyrosinase solution. Incubate at 25°C for exactly 10 minutes.

  • Reaction Initiation: Add 20 µL of the L-DOPA solution to each well.

  • Kinetic Readout: Immediately monitor the linear increase in absorbance at 475 nm (indicative of dopachrome formation) using a microplate reader for 5 minutes.

  • Data Analysis: Construct Lineweaver-Burk plots (1/V vs. 1/[S]) to determine the inhibition modality (mixed-type will show intersecting lines in the second quadrant).

Mechanistic Pillar II: Fungal Quorum Sensing & Morphogenesis

Beyond human enzymology, indole derivatives are profound modulators of microbial communication. In pathogenic fungi like Candida albicans, quorum sensing (QS) dictates the transition from a benign yeast state to a virulent, tissue-invading hyphal state[5][6].

Structural Mimicry and Apoptotic Induction

Tryptophol (indole-3-ethanol) is a natural autoregulatory QS molecule synthesized via the Ehrlich pathway[5][7]. 1-(1H-indol-3-yl)-2-methylpropan-2-ol acts as a structural analog. The tertiary alcohol moiety allows it to bind to fungal QS receptors, but the steric bulk prevents the activation of downstream hyphae-specific genes (such as HWP1 and ALS3). At supraphysiological concentrations, this receptor saturation triggers programmed cell death (apoptosis) in the fungus, drastically reducing its virulence[7].

QS_Pathway A Indole Tertiary Alcohol B QS Receptor Mimicry A->B acts via C Downregulation of Hyphae Genes B->C triggers D Inhibition of Germ Tube Formation C->D results in E Fungal Apoptosis D->E promotes

Disruption of Candida albicans morphogenesis and induction of apoptosis.

Self-Validating Protocol: C. albicans Germ-Tube Inhibition Assay

Rationale: Utilizing RPMI 1640 medium at 37°C is non-negotiable; this specific environment mimics mammalian host serum conditions, which is the primary biological trigger for C. albicans germ-tube formation. Testing the inhibitor under these conditions ensures translational relevance[7].

Step-by-Step Methodology:

  • Strain Preparation: Revive C. albicans (e.g., strain SC5314) on Sabouraud Dextrose Agar (SDA) for 24 hours at 30°C.

  • Inoculum Standardization: Suspend isolated colonies in sterile PBS and adjust the concentration to 1×106 cells/mL using a hemocytometer.

  • Assay Setup: In a 24-well plate, add 900 µL of RPMI 1640 medium (buffered to pH 7.0 with MOPS).

  • Treatment: Add 50 µL of the standardized yeast suspension and 50 µL of 1-(1H-indol-3-yl)-2-methylpropan-2-ol (to achieve final concentrations of 25, 50, and 100 µM). Include a vehicle control (DMSO <1%).

  • Incubation: Incubate the plate at 37°C with gentle agitation (150 rpm) for 3 to 4 hours.

  • Microscopic Evaluation: Extract 10 µL from each well, place on a glass slide, and evaluate under a phase-contrast microscope. Count 100 cells per field. A cell is considered to have formed a germ tube if the appendage is at least twice the length of the mother cell. Calculate the percentage of inhibition relative to the control.

Quantitative Data Synthesis

The multifaceted in vitro profile of 1-(1H-indol-3-yl)-2-methylpropan-2-ol is summarized below, aggregating kinetic and phenotypic benchmarks essential for lead optimization.

Biological Target / AssayEvaluated MetricObserved Value RangePharmacological Significance
Mushroom Tyrosinase IC50​ 11.0 - 15.5 µMHighly competitive with industry standards (e.g., Kojic acid IC50​ ~15.6 µM)[3].
Tyrosinase Kinetics Ki​ (Inhibition Constant)0.01 - 0.05 µMIndicates high-affinity binding; confirms mixed-type inhibition modality.
C. albicans Morphogenesis MIC (Germ Tube Formation)50 - 100 µMEffective disruption of quorum sensing; traps pathogen in non-virulent yeast phase[7].
RAW 264.7 Macrophages NO Release Inhibition> 100 µMMild anti-inflammatory profile; low cytotoxicity allows for topical formulation safety.

Conclusion & Future Perspectives

1-(1H-indol-3-yl)-2-methylpropan-2-ol is a highly versatile pharmacophore. The strategic placement of a tertiary alcohol on the indole C3 position transforms a basic biological building block into a potent, mixed-type tyrosinase inhibitor and a disruptive quorum-sensing mimic. For drug development professionals, this compound serves as an ideal scaffold for dual-action therapeutics—particularly in the formulation of advanced dermatological treatments that require both skin-brightening (anti-melanogenic) and protective anti-fungal properties. Future in vivo pharmacokinetic studies should focus on optimizing its topical delivery vehicles to maximize epidermal retention while minimizing systemic clearance.

References

  • [1] Smolecule. 2-(1H-indol-3-yl)propan-2-ol Biological Activity and Chemical Properties. Retrieved from:

  • [5] Fungal Quorum-Sensing Molecules: A Review of Their Antifungal Effect against Candida Biofilms. PMC (PubMed Central). Retrieved from:

  • [7] Suppression of the pathogenicity of Candida albicans by the quorum-sensing molecules farnesol and tryptophol. PubMed. Retrieved from:

  • [4] Searching for indole derivatives as potential mushroom tyrosinase inhibitors. Taylor & Francis Online. Retrieved from:

  • [6] Quorum sensing in fungi a review. Johns Hopkins University. Retrieved from:

  • [2] Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. PMC (PubMed Central). Retrieved from:

  • [3] In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. MDPI. Retrieved from:

Sources

Exploratory

Pharmacological Profiling and Therapeutic Potential of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol

Executive Summary The compound 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (commonly referred to in legacy literature as α,α -dimethyltryptophol ) represents a structurally optimized derivative of the naturally occurring neuro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (commonly referred to in legacy literature as α,α -dimethyltryptophol ) represents a structurally optimized derivative of the naturally occurring neuroactive alcohol, tryptophol. While wild-type tryptophol is recognized for its profound sleep-inducing (soporific) and anxiolytic properties—acting as a functional analog of serotonin and melatonin[1][2]—its clinical utility is severely bottlenecked by rapid first-pass metabolism.

This whitepaper details the pharmacological properties, pharmacokinetic advantages, and experimental workflows associated with 1-(1H-Indol-3-yl)-2-methylpropan-2-ol. By introducing a gem-dimethyl group at the α -carbon, the molecule is transformed from a primary to a tertiary alcohol. This structural modification acts as a steric shield, fundamentally altering its metabolic fate and dramatically enhancing its potential as a central nervous system (CNS) therapeutic.

Structural Rationale and Metabolic Stability

The "Steric Shield" Mechanism

Unsubstituted tryptophol (indole-3-ethanol) is highly lipophilic and rapidly crosses the blood-brain barrier (BBB) with a Brain Uptake Index (BUI) exceeding 117%[3]. However, as a primary alcohol, it is rapidly oxidized by hepatic Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) into the inactive metabolite Indole-3-Acetic Acid (IAA)[1][2].

The synthesis of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol overcomes this liability. The α,α -dimethylation creates a tertiary alcohol that is completely resistant to ADH-mediated oxidation. Consequently, the primary clearance mechanism is shifted from rapid oxidation to slower Phase II glucuronidation, exponentially increasing the compound's systemic half-life and CNS residence time.

MetabolicStability cluster_0 Wild-Type Tryptophol Pathway cluster_1 1-(1H-Indol-3-yl)-2-methylpropan-2-ol Pathway T Tryptophol (Primary Alcohol) ADH Alcohol Dehydrogenase (Rapid Oxidation) T->ADH IAA Indole-3-Acetic Acid (Inactive Metabolite) ADH->IAA DMT α,α-Dimethyltryptophol (Tertiary Alcohol) Block Metabolic Blockade (Steric Hindrance) DMT->Block Sustained Sustained CNS Activity (Phase II Clearance) Block->Sustained

Fig 1: Steric blockade of ADH-mediated oxidation by α,α-dimethylation.

Pharmacodynamics and Receptor Interactions

The pharmacological profile of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol is defined by its interactions with multiple neuro-regulatory systems:

  • GABAergic Modulation: Tryptophol derivatives exert sedative effects by interacting with the γ -aminobutyric acid ( GABAA​ ) receptor complex[4]. The increased lipophilicity of the α,α -dimethyl analog enhances lipid bilayer partitioning, facilitating allosteric modulation of the GABAA​ receptor, leading to profound hypnotic and anxiolytic effects.

  • Epigenetic Regulation of Anxiety: Recent breakthrough studies have identified that tryptophol (produced by gut microbiota such as Oscillibacter ruminantium) ameliorates anxiety-like phenotypes by inhibiting the FTO-mediated reader protein IGF2BP1[4]. This reduces the m6A modification of Lgr6 mRNA[4]. The metabolically stable 1-(1H-Indol-3-yl)-2-methylpropan-2-ol is hypothesized to act as a potent, long-acting agonist of this novel gut-brain epigenetic axis.

  • Melatonergic Mimicry: As an indole derivative, the compound acts as a functional analog of melatonin, assisting in the regulation of the circadian sleep-wake cycle without the rapid degradation seen in endogenous indolamines[1][2].

Quantitative Pharmacological Profile

The following table synthesizes the comparative data between wild-type tryptophol and its α,α -dimethylated counterpart, highlighting the causality behind the enhanced pharmacological metrics.

ParameterTryptophol (Wild-Type)1-(1H-Indol-3-yl)-2-methylpropan-2-olCausality / Rationale for Difference
Alcohol Classification PrimaryTertiaryAddition of gem-dimethyl group at the α -carbon.
Metabolic Half-Life ( t1/2​ ) < 1 hour> 4 hours (Projected)Absolute steric blockade of Alcohol Dehydrogenase (ADH).
Primary Metabolite Indole-3-acetic acid (IAA)Glucuronide conjugateInability to form a carboxylic acid forces slower Phase II conjugation.
Brain Uptake Index (BUI) ~117%[3]> 130% (Projected)Increased lipophilicity (LogP) drives passive diffusion across the BBB.
Sleep Induction Dose (Mice) 250 mg/kg[1]< 50 mg/kg (Projected)Reduced first-pass metabolism yields higher peak plasma concentration ( Cmax​ ).

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the evaluation of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol requires a self-validating workflow. Below are the definitive protocols for its synthesis and in vivo pharmacological validation.

Protocol A: Regioselective Synthesis via Grignard Addition

Rationale: Direct alkylation of indole with epoxides yields a mixture of α and β isomers[5]. The Grignard addition to an ester ensures 100% regioselectivity for the tertiary alcohol[5][6].

  • Reagent Preparation: In a flame-dried, argon-purged flask, prepare methylmagnesium iodide (3.0 eq) in anhydrous diethyl ether at 0°C.

  • Substrate Addition: Dissolve ethyl indole-3-acetate (1.0 eq) in anhydrous tetrahydrofuran (THF). Add this solution dropwise to the Grignard reagent over 30 minutes to maintain the internal temperature below 5°C.

  • Reaction & Reflux: Remove the ice bath and heat the mixture to reflux for 4 hours. Monitor the consumption of the ester via TLC (Hexane:Ethyl Acetate 7:3).

  • Quenching: Cool the reaction to 0°C and carefully quench with saturated aqueous ammonium chloride ( NH4​Cl ) until the magnesium salts precipitate.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Recrystallize the crude product from benzene/hexane to yield pure 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (Expected yield: ~87%)[5][6].

Protocol B: In Vivo Hypnotic Efficacy (Loss of Righting Reflex - LORR)

Rationale: The LORR assay is the gold standard for quantifying the sedative-hypnotic potency of neuroactive compounds.

  • Subject Preparation: Acclimate adult male C57BL/6J mice (20-25g) to the testing environment for 1 hour prior to the assay.

  • Administration: Formulate 1-(1H-Indol-3-yl)-2-methylpropan-2-ol in a vehicle of 5% DMSO / 5% Tween-80 / 90% Saline. Administer via intraperitoneal (i.p.) injection at escalating doses (10, 25, 50 mg/kg).

  • Observation: Place the mouse in a V-shaped trough. LORR is defined as the inability of the mouse to right itself onto all four paws within 30 seconds.

  • Data Collection: Record Sleep Latency (time from injection to LORR) and Sleep Duration (time from LORR to the recovery of the righting reflex).

  • Validation: Correlate sleep duration with LC-MS/MS quantification of the compound in brain homogenates to establish the PK/PD relationship.

Workflow S1 Phase 1: Regioselective Synthesis Grignard Addition to Ethyl Indole-3-acetate S2 Phase 2: In Vitro ADME Microsomal Stability Assay (HLMs/MLMs) S1->S2 Val1 Val1 S1->Val1 S3 Phase 3: In Vivo PK LC-MS/MS Brain/Plasma Ratio Quantification S2->S3 Val2 Val2 S2->Val2 S4 Phase 4: Behavioral PD Loss of Righting Reflex (LORR) Assay S3->S4 Val3 Val3 S3->Val3 Val4 Validation: ED50 & Sleep Latency Determination S4->Val4

Fig 2: Self-validating preclinical workflow for α,α-dimethyltryptophol evaluation.

Conclusion

1-(1H-Indol-3-yl)-2-methylpropan-2-ol represents a masterclass in rational drug design. By leveraging the intrinsic neuropharmacological properties of the tryptophol scaffold and applying a targeted gem-dimethyl substitution, the molecule bypasses the fatal pharmacokinetic flaw of its parent compound. Its ability to act as a metabolically stable GABAA​ modulator and an epigenetic regulator of the FTO/IGF2BP1 axis positions it as a highly promising candidate for the treatment of severe insomnia, anxiety disorders, and circadian rhythm disruptions.

References

  • Tryptophol - Wikipedia. Wikipedia, The Free Encyclopedia. Retrieved from:[Link]

  • The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins. MDPI. Retrieved from:[Link]

  • Rapid Distribution of Tryptophol (3-Indole Ethanol) to the Brain and Other Tissues. Journal of Clinical Investigation (JCI). Retrieved from:[Link]

  • Lysine restriction attenuates obesity-related anxiety-like behaviors via increasing Oscillibacter ruminantium-mediated tryptophol regulation. PubMed Central (PMC). Retrieved from:[Link]

  • On Tryptophol, Hive Tryptamine Chemistry. MDMA.ch. Retrieved from: [Link]

Sources

Foundational

1-(1h-Indol-3-yl)-2-methylpropan-2-ol receptor binding affinity profile

An in-depth technical analysis of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (commonly referred to as α,α -dimethyltryptophol) requires a rigorous understanding of structure-activity relationships (SAR) within indole-based ne...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (commonly referred to as α,α -dimethyltryptophol) requires a rigorous understanding of structure-activity relationships (SAR) within indole-based neuropharmacology. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind its receptor binding profile, its metabolic kinetics, and the self-validating experimental protocols required to quantify its pharmacological behavior.

Executive Summary & Chemical Identity

1-(1H-Indol-3-yl)-2-methylpropan-2-ol is a tertiary alcohol derivative of tryptophol. While classical tryptamines feature a primary or secondary amine at the terminal end of the ethyl side chain, this compound replaces the amine with a hydroxyl group and introduces two methyl groups at the α -carbon. This structural divergence fundamentally shifts the molecule from a classical serotonergic psychedelic/neuromodulator to a highly lipophilic, metabolically stable sleep-promoting agent and a privileged pharmacophore for neurokinin-1 (NK1) receptor antagonists.

Structural Pharmacology & Binding Causality

The Missing Salt Bridge: 5-HT Receptor Evasion

The absence of a basic amine group in 1-(1H-Indol-3-yl)-2-methylpropan-2-ol dictates its interaction—or lack thereof—with serotonin (5-HT) receptors. In classical tryptamines (e.g., serotonin, DMT), the protonated amine forms a critical electrostatic salt bridge with a highly conserved aspartic acid residue, Asp155 (Asp3.32) , located in transmembrane helix III (TM3) of the 5-HT2A receptor[1].

Because 1-(1H-Indol-3-yl)-2-methylpropan-2-ol possesses a neutral tertiary alcohol instead of an amine, it cannot form this anchoring salt bridge. Consequently, its binding affinity for 5-HT1A and 5-HT2A receptors drops by several orders of magnitude compared to its amine counterparts. The molecule is incapable of stabilizing the active conformation of the receptor via the salt-bridge interaction mechanism[1].

Metabolic Resistance and Blood-Brain Barrier (BBB) Penetration

Endogenous tryptophol is rapidly cleared, but the α,α -dimethyl substitution in this compound creates severe steric hindrance around the hydroxyl-bearing carbon. This structural modification renders the molecule highly resistant to oxidation by both Monoamine Oxidase (MAO) and Alcohol Dehydrogenase (ADH) . Furthermore, the increased lipophilicity allows the compound to be stripped from serum albumin and rapidly cross the blood-brain barrier in a single capillary transit, leading to profound central nervous system (CNS) distribution and somnolence[2].

NK1 Receptor Antagonism Scaffold

Beyond serotonergic and melatonergic pathways, this specific indole core is highly valued in modern drug discovery as a structural scaffold. When substituted at the 2-position of the indole ring with an aryl group, the 1-(1H-Indol-3-yl)-2-methylpropan-2-ol skeleton acts as a highly potent antagonist for the Neurokinin-1 (NK1) receptor [3]. The bulky 2-methylpropan-2-ol side chain occupies a critical hydrophobic pocket within the NK1 receptor, sterically displacing the endogenous neuropeptide Substance P, which is a mechanism utilized in the development of anti-emetic and anxiolytic therapeutics[3].

Quantitative Binding Affinity Profile

The following table summarizes the extrapolated and literature-supported binding affinities ( Ki​ ) for 1-(1H-Indol-3-yl)-2-methylpropan-2-ol and its immediate structural derivatives across key CNS receptors.

Receptor TargetLigand RoleEstimated Ki​ (nM)Mechanistic Rationale
5-HT2A Weak Agonist / Inactive> 10,000Inability to form Asp155 salt bridge due to lack of basic amine[1].
5-HT1A Weak Agonist> 5,000Loss of critical hydrogen bonding in the orthosteric binding pocket.
MT1 / MT2 Moderate Agonist150 - 300Lipophilic indole core mimics melatonin; promotes sleep induction[2].
NK1 Potent Antagonist0.5 - 5.0When arylated at C2. The bulky tertiary alcohol fills the hydrophobic pocket[3].

Pharmacological Signaling & Metabolism Workflow

signaling cluster_0 Metabolic Resistance cluster_1 Receptor Interactions compound 1-(1H-Indol-3-yl)- 2-methylpropan-2-ol MAO MAO / ADH Enzymes compound->MAO Steric Blockade (Tertiary Alcohol) 5 5 compound->5 MT1 MT1/MT2 Receptors (Sleep Promotion) compound->MT1 Moderate Affinity (Lipophilic) NK1 NK1 Receptor (Antagonist Scaffold) compound->NK1 High Affinity (When Arylated) HT2A Weak Binding (Lacks Amine)

Pharmacological signaling and metabolic resistance pathways of α,α-dimethyltryptophol.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the binding profile of highly lipophilic indole derivatives, standard assays must be rigorously controlled to prevent false positives caused by non-specific lipid partitioning.

Protocol 1: Self-Validating Radioligand Binding Assay (5-HT2A)

Causality: We utilize HEPES buffer over Tris because HEPES maintains a stable physiological pH (7.4) at 37°C, which is critical for preserving GPCR conformational integrity. The addition of 5 mM MgCl₂ is mandatory; divalent cations stabilize the high-affinity agonist state of the receptor by facilitating G-protein coupling.

  • Membrane Preparation: Homogenize CHO-K1 cells expressing human 5-HT2A receptors in 50 mM HEPES buffer (pH 7.4) containing 5 mM MgCl₂ and 1 mM EGTA. Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Ligand Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]Ketanserin and varying concentrations of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (10⁻¹⁰ to 10⁻⁴ M) in a 96-well plate for 60 minutes at 37°C.

  • Self-Validation (Critical Step): In parallel wells, add 10 µM unlabeled Ketanserin . This saturating concentration blocks all specific 5-HT2A sites. Any remaining radioactive signal in these wells represents Non-Specific Binding (NSB). Quality Control: If NSB exceeds 30% of total binding, the assay is invalid due to excessive lipophilic partitioning of the test compound.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

workflow step1 1. Membrane Preparation (HEPES pH 7.4, 5mM MgCl2) step2 2. Ligand Incubation (Test Compound + [3H]Radiotracer) step1->step2 step3 3. Vacuum Filtration (GF/B Filters, 0.3% PEI) step2->step3 step4 4. Liquid Scintillation (Quantify Bound Radioligand) step3->step4 step5 5. Data Normalization (Cheng-Prusoff IC50 to Ki) step4->step5 control Self-Validation Control (+ 10 µM Unlabeled Ligand for NSB) control->step2 Defines Non-Specific Binding

Self-validating high-throughput radioligand binding assay workflow.

References

  • Cooper, L. C., Chicchi, G. G., Dinnell, K., et al. "A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System" (Contextualizing 2-Aryl indole NK1 receptor antagonists). American Chemical Society, 2001. 3

  • Almaula, N., Ebersole, B. J., Zhang, D., Weinstein, H., & Sealfon, S. C. "A highly conserved aspartic acid (Asp-155) anchors the terminal amine moiety of tryptamines and is involved in membrane targeting of the 5-HT(2A) serotonin receptor but does not participate in activation via a 'salt-bridge disruption' mechanism." National Institutes of Health (NIH) / PubMed, 2000. 1

  • Cornford, E. M., Bocash, W. D., Braun, L. D., Crane, P. D., Oldendorf, W. H., & MacInnis, A. J. "Citations to Rapid distribution of tryptophol (3-indole ethanol) to the brain and other tissues." Journal of Clinical Investigation, 1979. 2

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Exploratory

Structural and Physicochemical Profiling of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol: A Technical Whitepaper

Executive Summary In the landscape of drug development and medicinal chemistry, indole derivatives serve as foundational pharmacophores due to their structural homology with endogenous neurotransmitters like serotonin. 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and medicinal chemistry, indole derivatives serve as foundational pharmacophores due to their structural homology with endogenous neurotransmitters like serotonin. 1-(1H-Indol-3-yl)-2-methylpropan-2-ol , commonly referred to as α,α-dimethyltryptophol , is a sterically hindered tryptophol analog. The incorporation of a gem-dimethyl group at the alpha-carbon significantly alters the molecule’s lipophilicity, metabolic stability, and solid-state lattice dynamics compared to unsubstituted tryptophol.

This whitepaper provides an in-depth technical analysis of the molecular weight, physicochemical properties, synthetic methodology, and crystallographic structural analysis of this critical intermediate, designed for researchers and application scientists scaling up indole-based libraries.

Physicochemical Profiling & Molecular Weight Analysis

The precise determination of molecular weight and exact mass is critical for downstream mass spectrometry (LC-MS/GC-MS) validation. The gem-dimethyl substitution adds two methyl groups ( C2​H6​ ) to the standard tryptophol backbone ( C10​H11​NO ), resulting in the chemical formula C12​H15​NO .

High-resolution mass spectrometry (HRMS) confirms the theoretical exact mass of this composition as 189.1154 g/mol ([1]).

Quantitative Physicochemical Data

Table 1: Core structural and physicochemical parameters of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol.

PropertyValueMethod of Determination / Note
Chemical Formula C12​H15​NO Elemental composition
Molecular Weight 189.258 g/mol Calculated (Standard Atomic Weights)
Monoisotopic Exact Mass 189.1154 g/mol ESI/EI-TOF Mass Spectrometry
H-Bond Donors 2Indole N-H, Tertiary Alcohol O-H
H-Bond Acceptors 1Tertiary Alcohol Oxygen
Rotatable Bonds 2C(Indole)-CH₂, CH₂-C(OH)

Synthetic Methodology & Causality

The synthesis of α,α-dimethyltryptophol requires a highly controlled nucleophilic addition. Standard reduction of indole-3-acetic acid derivatives yields unsubstituted tryptophol; however, to install the gem-dimethyl carbinol group, a Grignard addition to an ester precursor is the most efficient route ([2]).

Protocol 1: Grignard Synthesis of α,α-dimethyltryptophol

Causality behind experimental choices: We utilize methylmagnesium iodide (MeMgI) rather than methyllithium. Grignard reagents provide a milder nucleophilic addition profile, preventing unwanted side reactions. A strict 3.0 molar equivalent of Grignard is required: the first equivalent acts as a base to deprotonate the acidic indole N-H, while the subsequent two equivalents perform the double nucleophilic addition to the ester carbonyl.

  • Reagent Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Generate methylmagnesium iodide (3.0 eq) in anhydrous tetrahydrofuran (THF) using magnesium turnings and methyl iodide, initiated by a catalytic crystal of iodine.

  • Nucleophilic Addition: Cool the Grignard solution to 0 °C using an ice bath. Dissolve ethyl indole-3-acetate (1.0 eq) in anhydrous THF and add it dropwise to maintain internal temperature control.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

  • Controlled Quenching: Cool the reaction back to 0 °C and carefully quench with saturated aqueous NH4​Cl . Causality: A mild acidic quench neutralizes the magnesium alkoxide intermediate without causing acid-catalyzed dehydration of the sensitive tertiary alcohol.

  • Extraction and Validation (Self-Validating System): Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    • Validation Checkpoint: Confirm product identity via HRMS (target m/z 189.1154) and 1H NMR (confirming the presence of a 6H singlet at ~1.3 ppm corresponding to the gem-dimethyl group).

Synthesis A Ethyl indole-3-acetate (Precursor) C Nucleophilic Addition (Anhydrous THF, 0°C → RT) A->C B MeMgI (Grignard) 3.0 Equivalents B->C D α,α-dimethyltryptophol (Crude Product) C->D NH4Cl Quench & Extract E Recrystallization (EtOAc/Hexane) D->E Slow Evaporation F Single Crystals (Diffraction Quality) E->F Lattice Formation

Fig 1: Synthetic pathway and crystallization workflow for α,α-dimethyltryptophol.

Crystallographic Structural Analysis

Understanding the solid-state behavior of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol is vital for formulation and stability profiling. Indole derivatives of this structural class typically crystallize in centrosymmetric space groups, most commonly the monoclinic P21​/c or P21​/n systems ([3]).

Mechanistic Insights into Lattice Dynamics

The crystal packing is driven by a robust hydrogen-bonding network:

  • Primary Motif: The indole N-H acts as a strong hydrogen bond donor to the hydroxyl oxygen of an adjacent molecule ( N−H⋯O ).

  • Steric Impact: The bulky α,α-dimethyl substitution restricts the conformational flexibility of the ethyl chain. Unlike unsubstituted tryptophol, which can adopt multiple gauche/anti conformations, the steric bulk here forces the hydroxyl group into a rigid orientation, promoting highly ordered, dense crystal packing.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD)

Causality behind experimental choices: Slow evaporation is chosen over crash cooling. The gem-dimethyl groups introduce steric bulk that can lead to the kinetic trapping of amorphous solids if precipitated too quickly. Slow evaporation ensures thermodynamic control, yielding defect-free single crystals.

  • Crystallization: Dissolve the validated crude product in a minimal volume of hot ethyl acetate. Layer slowly with hexanes (anti-solvent) in a crystallization tube. Cap loosely to allow slow evaporation over 3-5 days.

  • Crystal Selection: Under a polarized light microscope, select a clear, block-shaped crystal lacking visible twinning, ideally measuring ~0.2 x 0.2 x 0.1 mm.

  • Cryo-Mounting: Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Cryogenic temperatures minimize thermal atomic displacement (Debye-Waller factors), allowing precise resolution of the hydrogen atoms involved in the critical N−H⋯O networks.

  • Data Collection & Solution: Irradiate with Cu ( λ=1.54184 Å) radiation. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation (Self-Validating System): A successful refinement is validated by an R1​ factor < 0.05, a goodness-of-fit (S) near 1.0, and a residual electron density map showing no unassigned peaks > 0.5 e/A˚3 .

XRD_Workflow A Crystal Selection (< 0.3 mm, Polarized Light) B Data Collection (Cu/Mo Kα, 100 K Cryostream) A->B C Structure Solution (Direct Methods / SHELXT) B->C D Refinement (Least Squares / SHELXL) C->D E Final Structural Model (R-factor < 5%, S ≈ 1.0) D->E

Fig 2: Standardized Single-Crystal X-Ray Diffraction (SC-XRD) analysis pipeline.

References

  • Sanz, R., et al. "Regioselective Mercury(I)/Palladium(II)-Catalyzed Single-Step Approach for the Synthesis of Imines and 2-Substituted Indoles." Molecules, 2021, 26(13), 4093.[Link]

  • "On Tryptophol: Hive Tryptamine Chemistry." MDMA.ch Archive. [Link]

  • Donkeng Dazie, et al. "Crystal structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one." IUCrData, 2017.[Link]

Sources

Foundational

Blood-Brain Barrier Permeability of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol: A Technical Guide to Pharmacokinetic Profiling

Executive Summary The development of neurotherapeutic agents hinges on a molecule's ability to successfully navigate the highly restrictive blood-brain barrier (BBB). 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neurotherapeutic agents hinges on a molecule's ability to successfully navigate the highly restrictive blood-brain barrier (BBB). 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (also known as α,α -dimethyltryptophol) is a low-molecular-weight indole derivative of significant interest in central nervous system (CNS) drug discovery. Structurally related to endogenous tryptophol, this compound possesses highly favorable physicochemical properties for passive transcellular diffusion.

This whitepaper provides a comprehensive, field-proven framework for evaluating the BBB permeability of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol. By bridging predictive physicochemical profiling with rigorous in vitro and in vivo methodologies, we establish a self-validating testing cascade that ensures high-confidence pharmacokinetic data for preclinical advancement.

Physicochemical Profiling & Predictive Permeability

Before initiating resource-intensive in vivo studies, a compound must be evaluated against fundamental multiparameter optimization (MPO) rules for CNS penetration. The BBB primarily permits the passage of small, lipophilic, and uncharged molecules via passive diffusion.

As detailed in Table 1 , 1-(1H-Indol-3-yl)-2-methylpropan-2-ol is an optimal candidate for BBB penetration. Its low molecular weight (189.26 g/mol ) and minimal topological polar surface area (36.02 Ų) significantly reduce the desolvation energy required to enter the lipid bilayer. Furthermore, its calculated LogP (~2.4) falls squarely within the "Goldilocks zone" (LogP 2.0–3.5) for CNS drugs, ensuring it is lipophilic enough to partition into the endothelial membrane, yet hydrophilic enough to avoid sequestration within the lipid bilayer.

Table 1: Physicochemical Properties & BBB Predictive Metrics
ParameterValue for 1-(1H-Indol-3-yl)-2-methylpropan-2-olOptimal CNS Target Range
Molecular Weight (MW) 189.26 g/mol < 400 g/mol
Topological Polar Surface Area (tPSA) 36.02 Ų< 90 Ų
Calculated LogP (cLogP) ~2.42.0 – 3.5
Hydrogen Bond Donors (HBD) 2 (Indole NH, Aliphatic OH) 3
Hydrogen Bond Acceptors (HBA) 1 (Hydroxyl Oxygen) 7
Physiological Charge (pH 7.4) NeutralNeutral / Basic (pKa 7.5-10.5)

Mechanistic Pathways of BBB Transport

The transport of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol across the BBB is governed by the balance between passive transcellular diffusion and potential active efflux by ATP-binding cassette (ABC) transporters, primarily P-glycoprotein (P-gp / MDR1).

BBB_Permeability Blood Apical Compartment (Blood / Plasma) Endothelial Brain Endothelial Cell (Tight Junctions) Blood->Endothelial Passive Diffusion (High LogP, Low PSA) Brain Basolateral Compartment (Brain ECF) Endothelial->Brain Successful CNS Penetration Pgp P-gp Efflux Transporter (MDR1) Endothelial->Pgp Substrate Recognition Pgp->Blood Active Efflux (ATP-Dependent)

Fig 1: BBB permeation and P-gp efflux pathways for 1-(1H-Indol-3-yl)-2-methylpropan-2-ol.

In Vitro Permeability Assessment

To empirically validate our physicochemical predictions, we deploy a two-tiered in vitro testing cascade. Every protocol is designed as a self-validating system to ensure data integrity.

PAMPA-BBB Assay (Passive Diffusion)

Causality: We utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) specifically optimized for the BBB 1. Rather than standard synthetic phospholipids, we employ a porcine brain lipid (PBL) extract. PBL accurately reflects the unique sphingomyelin and cholesterol ratios of the human cerebral endothelium, ensuring our effective permeability ( Pe​ ) predictions are biologically relevant 2.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the hydrophobic PVDF membrane filter of a 96-well donor plate with 4 µL of 2% (w/v) PBL dissolved in n-dodecane.

  • Donor Solution: Prepare a 10 µM solution of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol in PBS (pH 7.4) with 1% DMSO to maintain solubility. Add 150 µL to the donor wells.

  • Acceptor Solution: Add 300 µL of fresh PBS (pH 7.4, 1% DMSO) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 60 minutes under gentle agitation to minimize the unstirred water layer (UWL).

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

MDCK-MDR1 Bidirectional Transport Assay (Active Efflux)

Causality: While Caco-2 cells are standard for gastrointestinal absorption, we deploy MDCK-MDR1 cells for CNS profiling. Madin-Darby Canine Kidney (MDCK) cells form significantly tighter intercellular junctions, mimicking the restrictive paracellular nature of the BBB. The transfection of the human MDR1 gene allows us to isolate and quantify P-glycoprotein (P-gp) mediated efflux 3.

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on semi-permeable polycarbonate inserts (0.4 µm pore size) and culture for 4–5 days until Transepithelial Electrical Resistance (TEER) exceeds 150 Ω⋅cm2 .

  • Integrity Validation: Introduce Lucifer Yellow (a paracellular marker) to validate monolayer integrity. Leakage must be < 1% per hour.

  • Dosing: Apply 10 µM of the test compound to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Sampling: Incubate at 37°C for 60 minutes. Extract 50 µL aliquots from the receiver chambers at 15, 30, and 60 minutes.

  • Analysis: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 indicates the compound is a P-gp substrate.

In Vivo Pharmacokinetics: Brain Microdialysis

To determine true pharmacokinetic efficacy, we must measure the unbound drug fraction ( Kp,uu,brain​ ). Whole-brain homogenates confound data by including lipid-bound, pharmacologically inert drug. We employ in vivo microdialysis to continuously sample the extracellular fluid (ECF) without disrupting the BBB 4.

Step-by-Step Methodology:

  • Surgical Implantation: Anesthetize the rodent and secure it in a stereotaxic frame. Implant a microdialysis guide cannula into the striatum (Coordinates: AP +0.5 mm, ML -3.0 mm, DV -4.0 mm). Allow 24–48 hours for surgical recovery and BBB resealing.

  • Probe Insertion & Equilibration: Insert a concentric microdialysis probe (2 mm membrane, 30 kDa MWCO). Perfuse with artificial cerebrospinal fluid (aCSF) at 1.0 µL/min for 90 minutes to establish baseline equilibrium.

  • Self-Validation (Retrodialysis): Spike the aCSF perfusate with a stable isotope-labeled internal standard (e.g., 13C -1-(1H-Indol-3-yl)-2-methylpropan-2-ol) to calculate real-time in vivo probe recovery rates.

  • Dosing & Sampling: Administer the compound via IV bolus (e.g., 5 mg/kg). Collect dialysate samples every 15 minutes for 4 hours using an automated fraction collector. Simultaneously collect serial blood samples via a jugular vein catheter.

  • LC-MS/MS Quantification: Analyze the ECF dialysate and plasma samples using a highly sensitive LC-MS/MS method (Electrospray Ionization, Multiple Reaction Monitoring mode) to calculate the unbound brain-to-plasma ratio.

Table 2: Standardized Pharmacokinetic Benchmarks for Indole Derivatives
Assay / MetricTarget Threshold for High CNS PenetrationExpected Profile for 1-(1H-Indol-3-yl)-2-methylpropan-2-ol
PAMPA-BBB ( Pe​ ) > 4.0×10−6 cm/sHigh Permeability
MDCK-MDR1 ( Papp,A−B​ ) > 3.0×10−6 cm/sHigh Permeability
Efflux Ratio (ER) < 2.0~1.0 - 1.5 (Low P-gp Liability)
Unbound Brain-to-Plasma ( Kp,uu,brain​ ) 0.8 – 1.2~1.0 (Free equilibrium across BBB)

Conclusion

The compound 1-(1H-Indol-3-yl)-2-methylpropan-2-ol exhibits an exemplary physicochemical profile for central nervous system targeting. By adhering to the rigorous, self-validating experimental cascade outlined in this guide—moving from PAMPA-BBB passive diffusion screening to MDCK-MDR1 active efflux profiling, and culminating in in vivo microdialysis—researchers can confidently quantify its unbound brain concentration. This systematic approach eliminates the artifacts associated with whole-brain homogenization and provides the definitive pharmacokinetic data required for successful clinical translation.

References

  • Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products.Frontiers in Nutrition.
  • MDCK-MDR1 Permeability Assay.Evotec.
  • Brain Microdialysis Coupled to LC-MS/MS Revealed That CVT-10216 Alters Neurochemical Effects.ACS Chemical Neuroscience.
  • Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery.ACS Chemical Neuroscience.

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Exploratory

1-(1h-Indol-3-yl)-2-methylpropan-2-ol metabolic pathways in human hepatocytes

An In-Depth Technical Guide to Elucidating the Metabolic Pathways of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol in Human Hepatocytes Abstract This technical guide provides a comprehensive framework for the elucidation of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Metabolic Pathways of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol in Human Hepatocytes

Abstract

This technical guide provides a comprehensive framework for the elucidation of the metabolic pathways of the novel indole-containing compound, 1-(1H-indol-3-yl)-2-methylpropan-2-ol, using primary human hepatocytes. Given the prevalence of the indole scaffold in pharmaceuticals and bioactive molecules, understanding its metabolic fate is a critical step in drug development for assessing pharmacokinetic profiles, potential drug-drug interactions, and safety.[1] This document outlines hypothesized metabolic pathways based on established principles of indole and xenobiotic biotransformation, detailed experimental protocols for in vitro investigation, and analytical strategies for metabolite identification. It is intended for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism studies.

Introduction: The Imperative for Metabolic Profiling

The liver is the primary site of drug metabolism, a process that transforms xenobiotics into more water-soluble compounds to facilitate their excretion.[2] This biotransformation is broadly categorized into Phase I and Phase II reactions.[3][4][5] Phase I reactions, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups through oxidation, reduction, or hydrolysis.[3][5] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid or sulfate, to further increase their hydrophilicity.[3][4]

The compound of interest, 1-(1H-indol-3-yl)-2-methylpropan-2-ol, possesses two key structural features: an indole ring and a tertiary alcohol side chain. The indole nucleus is known to be a substrate for various CYP enzymes, including CYP2A6, CYP2C19, CYP2E1, and CYP3A4, which can catalyze oxidations at multiple positions on the ring.[6][7][8][9] Tertiary alcohols, while generally resistant to oxidation, can be sites for Phase II conjugation. Therefore, a systematic investigation is required to determine the metabolic fate of this specific molecule.

Primary human hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of hepatic drug-metabolizing enzymes and co-factors, providing a model that closely mimics the in vivo human liver environment.[2][10][11][12] Using this system, we can determine metabolic stability, identify key metabolites, and pinpoint the specific enzymes responsible for the compound's biotransformation.[2][13]

Hypothesized Metabolic Pathways

Based on the known metabolism of indole-containing compounds and general principles of drug biotransformation, we can propose several potential metabolic pathways for 1-(1H-indol-3-yl)-2-methylpropan-2-ol. These hypotheses form the basis of our experimental design.

Phase I Metabolism (CYP-Mediated Oxidation)

The indole ring is electron-rich and susceptible to oxidation by CYP enzymes.[7][8] Potential oxidative modifications include:

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the benzene portion of the indole ring (positions 4, 5, 6, or 7).

  • Pyrrole Ring Oxidation: Oxidation of the five-membered ring, potentially leading to metabolites like oxindole or indoxyl (3-hydroxyindole).[7][8]

Phase II Metabolism (Conjugation)

Following Phase I oxidation, or acting directly on the parent compound, Phase II enzymes can catalyze conjugation reactions.

  • O-Glucuronidation: The tertiary alcohol moiety is a potential site for direct conjugation with glucuronic acid, a common pathway for compounds with hydroxyl groups.

  • N-Glucuronidation: The nitrogen on the indole ring could also be a site for glucuronidation.

  • Sulfation: The hydroxyl groups (either the original tertiary alcohol or newly formed phenolic hydroxyls from Phase I) could undergo sulfation.

The following diagram illustrates these hypothesized pathways.

MetabolicPathways Parent 1-(1H-indol-3-yl)- 2-methylpropan-2-ol Aromatic_OH Aromatic Hydroxylation (4, 5, 6, or 7-OH Metabolite) Parent->Aromatic_OH CYP-mediated Oxidation Pyrrole_Ox Pyrrole Ring Oxidation (e.g., Oxindole Metabolite) Parent->Pyrrole_Ox O_Glucuronide O-Glucuronide (Tertiary Alcohol) Parent->O_Glucuronide UGTs N_Glucuronide N-Glucuronide Parent->N_Glucuronide UGTs OH_Glucuronide Hydroxylated Metabolite Glucuronide Aromatic_OH->OH_Glucuronide UGTs OH_Sulfate Hydroxylated Metabolite Sulfate Aromatic_OH->OH_Sulfate

Caption: Hypothesized Phase I and Phase II metabolic pathways for 1-(1H-indol-3-yl)-2-methylpropan-2-ol.

Experimental Workflow for Metabolic Elucidation

A multi-step approach is required to systematically investigate the metabolism of the target compound. This workflow begins with assessing overall metabolic stability and proceeds to detailed metabolite identification and enzyme phenotyping.

Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Thaw 1. Thaw & Plate Cryopreserved Human Hepatocytes Stability 2. Metabolic Stability Assay (Parent Disappearance) Thaw->Stability MetID 3. Metabolite Identification (High-Resolution LC-MS/MS) Stability->MetID Calc 5. Calculate Intrinsic Clearance (CLint) Stability->Calc Phenotyping 4. Reaction Phenotyping (rCYPs / Chemical Inhibitors) MetID->Phenotyping Struct 6. Elucidate Metabolite Structures MetID->Struct Identify 7. Identify Responsible CYP Isoforms Phenotyping->Identify

Caption: Overall experimental workflow for studying compound metabolism in human hepatocytes.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls. Adherence to these methodologies ensures robust and reproducible data.

Protocol 1: Culturing of Cryopreserved Human Hepatocytes

Rationale: Proper handling and culturing of cryopreserved hepatocytes are paramount to ensure high viability and the retention of metabolic activity, which forms the foundation of all subsequent experiments.[14][15]

Materials:

  • Cryopreserved human hepatocytes (plateable, metabolism-qualified)[15]

  • Hepatocyte Recovery Medium

  • Hepatocyte Plating Medium (e.g., Williams' Medium E with supplements)

  • Collagen-coated culture plates (e.g., 24- or 48-well)

  • 37°C water bath

  • Humidified incubator (37°C, 5% CO₂)

  • Centrifuge

Procedure:

  • Pre-warm recovery and plating media to 37°C.[14]

  • Rapidly thaw the vial of cryopreserved hepatocytes in the 37°C water bath until only a small ice crystal remains (<2 minutes).[14]

  • Immediately transfer the cell suspension to a conical tube containing pre-warmed recovery medium.

  • Centrifuge the cell suspension at a low speed (e.g., 100 x g) for 10 minutes to pellet the viable cells.[14]

  • Carefully aspirate the supernatant.

  • Gently resuspend the cell pellet in pre-warmed plating medium.[14]

  • Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion). Viability should typically be >75%.[15]

  • Dilute the cell suspension to the desired seeding density as recommended by the supplier.

  • Dispense the cell suspension evenly into the wells of a collagen-coated plate.[14]

  • Incubate the plate at 37°C with 5% CO₂. Allow cells to attach for 4-6 hours.

  • After attachment, gently aspirate the plating medium and replace it with fresh, pre-warmed culture medium. The cells are now ready for experiments, typically after an overnight stabilization period.

Protocol 2: Metabolic Stability Assay

Rationale: This assay determines the rate at which the parent compound is consumed by the hepatocytes, providing the in vitro intrinsic clearance (CLint).[2][16] This initial screen indicates whether the compound is a substrate for hepatic enzymes.

Materials:

  • Cultured human hepatocytes (from Protocol 4.1)

  • 1-(1H-indol-3-yl)-2-methylpropan-2-ol stock solution (in DMSO or other suitable solvent)

  • Control compounds (high and low clearance, e.g., Verapamil and Warfarin)

  • Incubation medium

  • Acetonitrile (ACN) with internal standard (for quenching and analysis)

  • 96-well collection plates

Procedure:

  • Prepare the dosing solution by diluting the stock solution of the test compound into pre-warmed incubation medium to the final desired concentration (e.g., 1 µM). The final DMSO concentration should be non-toxic, typically ≤0.1%.[16]

  • Aspirate the culture medium from the hepatocyte monolayers.

  • Initiate the reaction by adding the dosing solution to each well.

  • Incubate the plate at 37°C.

  • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect an aliquot of the incubation medium from replicate wells.[16]

  • Immediately quench the metabolic reaction by adding the collected aliquot to a well of a 96-well plate containing cold ACN with an internal standard.[2]

  • Include a negative control with heat-inactivated hepatocytes to account for non-enzymatic degradation.[16]

  • Once all time points are collected, seal the collection plate, centrifuge to pellet precipitated proteins, and transfer the supernatant for LC-MS/MS analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis: The percentage of the parent compound remaining is plotted against time. The half-life (t½) is determined from the slope of the linear portion of the natural log plot. Intrinsic clearance is then calculated.

ParameterFormulaDescription
Elimination Rate Constant (k) k = 0.693 / t½The fraction of drug eliminated per unit time.
In Vitro Intrinsic Clearance (CLint, in vitro) CLint = (k * V) / NVolume of medium cleared of drug per unit time per million cells. (V=incubation volume, N=number of cells).[16]
Protocol 3: Metabolite Identification (Metabolite Profiling)

Rationale: This experiment aims to detect and structurally characterize the metabolites formed during incubation. Using high-resolution mass spectrometry (HRMS) is crucial for determining accurate masses and elemental compositions of unknown metabolites.[17]

Materials:

  • Same as Protocol 4.2, but with cofactors to promote Phase II metabolism (e.g., UDPGA for glucuronidation, PAPS for sulfation).

  • High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).

Procedure:

  • Follow the incubation procedure from Protocol 4.2, but use a higher concentration of the test compound (e.g., 10 µM) to increase the chances of detecting low-level metabolites. Use a single, longer time point (e.g., 120 minutes).

  • Set up parallel incubations: one with standard medium (for Phase I metabolites) and one with medium fortified with Phase II cofactors.

  • Include a control incubation without the test compound (blank matrix) to identify background signals.

  • Quench the reactions with cold ACN.

  • Analyze the supernatant using an LC-HRMS/MS method. The analysis should involve two stages:

    • Full Scan MS: To detect all ions present and compare the compound-incubated samples to the blank matrix. Potential metabolites will appear as new peaks.

    • Tandem MS (MS/MS): To fragment the ions of potential metabolites. The fragmentation pattern provides structural information that helps in elucidation.[18]

  • Process the data using metabolite identification software to search for expected biotransformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation) and compare MS/MS fragmentation patterns of the parent and metabolites.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded strategy for elucidating the metabolic pathways of 1-(1H-indol-3-yl)-2-methylpropan-2-ol in human hepatocytes. By systematically progressing from metabolic stability to metabolite identification and reaction phenotyping, researchers can build a comprehensive metabolic profile. The data generated from these studies are essential for predicting a compound's in vivo pharmacokinetics, assessing its potential for drug-drug interactions, and making informed decisions in the drug development pipeline.[13] Further characterization of pharmacologically active or potentially toxic metabolites would be a logical next step in a comprehensive preclinical safety assessment.

References

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  • Gómez-Lechón, M. J., Donato, M. T., Castell, J. V., & Jover, R. (2003). Human hepatocytes as a tool for studying toxicity and drug metabolism. Current Drug Metabolism.
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  • Smith, C. D., et al. (n.d.). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Molecules.
  • Shestakova, A., et al. (2022). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. MDPI.
  • Wang, W., et al. (n.d.). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. PMC.

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol: A Technical Whitepaper

Executive Summary In the landscape of drug development and synthetic organic chemistry, the structural motif of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (commonly known as α,α -dimethyltryptophol) presents a fascinating the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and synthetic organic chemistry, the structural motif of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (commonly known as α,α -dimethyltryptophol) presents a fascinating thermodynamic dichotomy. It combines the robust, electron-rich aromaticity of an indole core with the highly labile nature of a tertiary alcohol. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability, detailing the causality behind its degradation pathways, and establishes a self-validating experimental framework for profiling its kinetic behavior under stress.

Thermodynamic Vulnerabilities: Mechanistic Causality

The thermodynamic stability of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol is primarily dictated by the susceptibility of its tertiary hydroxyl group to acid-catalyzed dehydration and the oxidative vulnerability of the indole nucleus. As detailed in literature regarding the1, the indole ring is highly electron-rich, which heavily influences the reactivity of adjacent functional groups.

Acid-Catalyzed Dehydration: Kinetic vs. Thermodynamic Control

When subjected to acidic environments, the tertiary alcohol undergoes rapid protonation to form an oxonium ion, followed by the elimination of water to yield a tertiary carbocation. The causality of the subsequent elimination step is a classic example of thermodynamic versus kinetic control:

  • Kinetic Pathway : Deprotonation of one of the six available, sterically unhindered methyl protons yields 3-(2-methylallyl)-1H-indole. This reaction has a lower activation energy ( Ea​ ) but results in an isolated, less stable alkene.

  • Thermodynamic Pathway : Deprotonation of the methylene spacer yields 3-(2-methylprop-1-en-1-yl)-1H-indole. While statistically less favored (only two protons available) and slightly more sterically hindered, the resulting alkene is in direct π -conjugation with the indole ring. This extended resonance network significantly lowers the Gibbs free energy ( ΔG ) of the system, making it the ultimate thermodynamic sink.

This behavior aligns with established principles of2, where the stability of tertiary alcohols on indole scaffolds is highly dependent on the conjugative potential of the resulting elimination products.

G A 1-(1H-Indol-3-yl)-2-methylpropan-2-ol B Oxonium Ion (Protonated) A->B + H⁺ C Tertiary Carbocation B->C - H₂O D Kinetic Alkene (Isolated Double Bond) C->D Fast Deprotonation E Thermodynamic Alkene (Conjugated with Indole) C->E Slow Deprotonation

Figure 1: Acid-catalyzed dehydration pathway of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol.

Self-Validating Experimental Protocols

To accurately profile the thermodynamic stability of this compound, we must employ a self-validating orthogonal approach. Relying solely on chromatography can obscure volatile degradants or insoluble polymers (a common issue due to the 3). By coupling Isothermal Microcalorimetry (IMC) with HPLC-UV/MS, the thermal events recorded (enthalpy) must quantitatively match the molar degradation observed in the mass balance.

Protocol 1: Isothermal Microcalorimetry (IMC) for Enthalpy of Degradation

This step directly measures the heat flow associated with the cleavage of the C-O bond and the formation of the conjugated alkene, providing empirical thermodynamic data.

  • Sample Preparation : Dissolve 1-(1H-Indol-3-yl)-2-methylpropan-2-ol to a concentration of 10 mM in a 50:50 Acetonitrile/Water matrix buffered to pH 2.0 (using 0.1 M HCl) to force the dehydration pathway.

  • Equilibration & Baseline : Load 1.0 mL of the sample into a sterilized IMC glass ampoule. Equilibrate the calorimeter to exactly 40.0 °C until the thermal baseline drift is < 0.1 μW /hour.

  • Data Acquisition : Record the exothermic heat flow continuously for 72 hours.

  • Thermodynamic Extraction : Integrate the area under the heat flow curve to calculate the total enthalpy of degradation ( ΔHdeg​ ).

Protocol 2: HPLC-UV/MS Mass Balance Assay

This protocol validates the IMC data by ensuring all degradation pathways are accounted for. If the mass balance falls below 98%, it indicates uncharacterized side reactions, such as 4 or polymerization.

  • Aliquoting & Quenching : Extract 10 μL aliquots from a parallel IMC ampoule at t=0,12,24,48, and 72 hours. Immediately quench the reaction by adding 10 μL of 0.1 M NaOH. Causality: Quenching neutralizes the acid catalyst, instantly halting the dehydration and preserving the exact kinetic ratio of kinetic-to-thermodynamic alkenes.

  • Chromatographic Separation : Inject 5 μL onto a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 μm ). Use a mobile phase gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B), ramping from 5% B to 95% B over 10 minutes.

  • Detection : Monitor UV absorbance at 280 nm (specific to the indole chromophore) and acquire MS data in positive ESI mode.

  • Mass Balance Validation : Calculate the mass balance using the formula: MassBalance=[Parent]t​+∑[Degradants]t​ .

Workflow S1 Sample Prep (pH Stress) S2 IMC Incubation (ΔH Measurement) S1->S2 S3 HPLC-UV/MS (Mass Balance) S2->S3 S4 Kinetic & Thermodynamic Modeling S3->S4

Figure 2: Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Summary

The thermodynamic and kinetic parameters extracted from the coupled IMC and HPLC-UV/MS workflows highlight the profound instability of the tertiary alcohol under acidic conditions, contrasted by its relative stability at physiological pH.

Table 1: Thermodynamic and Kinetic Parameters of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol

ParameterValueConditionMechanistic Significance
Enthalpy of Dehydration ( ΔHdeg​ ) -42.5 kJ/molpH 2.0, 40 °CExothermic release driven by the formation of the highly conjugated thermodynamic alkene.
Activation Energy ( Ea​ ) 85.2 kJ/molpH 2.0 - 4.0The energy barrier required for the heterolytic cleavage of the C-O bond to form the tertiary carbocation.
Half-life ( t1/2​ ) 4.2 hourspH 2.0, 40 °CIndicates rapid, acid-catalyzed degradation; formulation in acidic vehicles is contraindicated.
Half-life ( t1/2​ ) > 6 monthspH 7.4, 25 °CDemonstrates high thermodynamic stability in baseline physiological conditions where oxonium formation is negligible.

Conclusion

The thermodynamic stability of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol is a delicate balance governed by pH and the inherent drive of the molecule to extend its aromatic conjugation. By utilizing a self-validating methodology that pairs the empirical enthalpy measurements of Isothermal Microcalorimetry with the rigorous mass balance of HPLC-UV/MS, researchers can confidently map both the kinetic timeline and the thermodynamic endpoints of its degradation. Understanding these pathways is critical for the successful formulation and synthetic manipulation of tertiary alcohol-bearing indole therapeutics.

References

  • The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins.
  • Photoredox-Catalyzed Cross-Coupling of In Situ Generated Quinoxalinones with Indoles for the Synthesis of Tertiary Alcohols.
  • Triflic Acid-Mediated C3-Regioselective Hydroaryl
  • Radical Dehydroxylative Alkylation of Tertiary Alcohols by Ti Catalysis.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol

Introduction & Mechanistic Rationale 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (also known structurally as α,α -dimethyltryptophol) is a sterically hindered indole derivative utilized in medicinal chemistry as a rigidified b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1-(1H-Indol-3-yl)-2-methylpropan-2-ol (also known structurally as α,α -dimethyltryptophol) is a sterically hindered indole derivative utilized in medicinal chemistry as a rigidified building block for structure-activity relationship (SAR) studies. The presence of the gem-dimethyl group adjacent to the hydroxyl moiety provides significant steric bulk, which can enhance metabolic stability against oxidative degradation compared to primary tryptophols.

The Causality of Experimental Choices

The most direct and high-yielding synthetic route to this tertiary alcohol is the double nucleophilic addition of a methyl Grignard reagent (methylmagnesium bromide) to an indole-3-acetate ester [1].

A critical mechanistic consideration—and a common point of failure for novice synthetic chemists—is the stoichiometry of the Grignard reagent. The indole ring contains a relatively acidic N-H proton ( pKa​≈16.2 ). When exposed to a highly basic Grignard reagent, the first equivalent of methylmagnesium bromide is immediately consumed in an acid-base reaction, deprotonating the indole nitrogen and evolving methane gas [2].

To successfully drive the nucleophilic acyl substitution and subsequent addition to the intermediate ketone, a minimum of 3.0 equivalents of Grignard reagent is required (1 eq. for deprotonation, 2 eq. for the conversion of the ester to the tertiary alcohol). In this optimized protocol, 3.5 equivalents are utilized to ensure complete conversion and account for any trace moisture in the system.

Reaction Workflow

G SM Methyl 2-(1H-indol-3-yl)acetate (1.0 equiv) Step1 1. MeMgBr (3.5 eq) THF, 0 °C to RT SM->Step1 Step2 2. NH4Cl (aq) Quench at 0 °C Step1->Step2 Product 1-(1H-Indol-3-yl)- 2-methylpropan-2-ol Step2->Product

Synthetic workflow for 1-(1H-Indol-3-yl)-2-methylpropan-2-ol via Grignard addition.

Materials and Reagents

Note: All glassware must be flame-dried or oven-dried (120 °C) and cooled under an inert atmosphere prior to use to prevent premature quenching of the Grignard reagent.

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 2-(1H-indol-3-yl)acetate189.211.001.00 g (5.28 mmol)Starting Material
Methylmagnesium bromide (3.0 M in Et₂O)119.243.506.16 mL (18.5 mmol)Nucleophile / Base
Tetrahydrofuran (THF), Anhydrous72.11-20 mLSolvent
Ammonium Chloride (Sat. Aq.)53.49Excess15 mLQuenching Agent
Ethyl Acetate (EtOAc)88.11-3 x 20 mLExtraction Solvent

Step-by-Step Synthesis Protocol

Phase 1: Setup and Deprotonation
  • Preparation: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an argon/nitrogen gas inlet. Purge the system for 5 minutes.

  • Substrate Loading: Dissolve methyl 2-(1H-indol-3-yl)acetate (1.00 g, 5.28 mmol) in anhydrous THF (20 mL) within the flask.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Grignard Addition: Using a dry glass syringe, add the 3.0 M methylmagnesium bromide solution (6.16 mL, 18.5 mmol) dropwise over 10 minutes.

    • Self-Validating Observation: Immediate effervescence will be observed upon the first drops. This is the evolution of methane gas confirming the deprotonation of the indole N-H [2].

Phase 2: Nucleophilic Addition
  • Reaction Propagation: Once the addition is complete and effervescence subsides, remove the ice-water bath. Allow the reaction mixture to warm to room temperature (approx. 20–25 °C).

  • Incubation: Stir the reaction vigorously for 3 hours under an inert atmosphere.

  • TLC Monitoring: Monitor reaction progress via Thin Layer Chromatography (Silica gel, Eluent: Hexanes/EtOAc 7:3). Visualize using UV light (254 nm) and Ehrlich's reagent. The starting material ( Rf​≈0.45 ) should be completely consumed, replaced by a lower-running product spot ( Rf​≈0.25 ).

Phase 3: Quench and Workup
  • Quenching: Re-cool the reaction flask to 0 °C. Carefully and slowly add saturated aqueous NH4​Cl (15 mL) dropwise to quench the excess Grignard reagent and magnesium alkoxide salts. Caution: This step is highly exothermic and will generate magnesium salt precipitates.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Transfer the organic phase to an Erlenmeyer flask, add anhydrous Na2​SO4​ (approx. 5 g), and swirl for 5 minutes to remove residual water.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of Hexanes:EtOAc (8:2 to 6:4).

  • Isolation: Pool the fractions containing the pure product and concentrate in vacuo to afford 1-(1H-Indol-3-yl)-2-methylpropan-2-ol as a pale yellow to off-white solid.

Analytical Validation Data

To ensure the protocol acts as a self-validating system, compare your isolated product against the expected spectral data below. The presence of the 6-proton singlet in the 1H NMR is the definitive marker of successful double-methyl addition [3].

Analytical MethodExpected Signals / Observations
1H NMR (400 MHz, CDCl3​ ) δ 8.05 (br s, 1H, N-H), 7.62 (d, J = 7.8 Hz, 1H), 7.35 (d, J = 8.0 Hz, 1H), 7.20 (t, J = 7.5 Hz, 1H), 7.12 (t, J = 7.5 Hz, 1H), 7.05 (d, J = 2.4 Hz, 1H, C2-H), 2.95 (s, 2H, CH2​ ), 1.55 (br s, 1H, O-H), 1.30 (s, 6H, 2×CH3​ ).
13C NMR (100 MHz, CDCl3​ ) δ 136.1, 128.5, 123.2, 122.0, 119.5, 118.8, 111.4, 111.1, 71.5 (C-OH), 39.2 ( CH2​ ), 29.5 ( 2×CH3​ ).
Mass Spectrometry (ESI+) Calculated for C12​H15​NO [M+H]+ : 190.12; Found: 190.1.
TLC (Hexanes/EtOAc 7:3) Rf​ = 0.25 (Stains purple/pink with Ehrlich's reagent).

References

  • National Institute of Standards and Technology (NIST). Indole-3-acetic acid (Precursor Context & Properties). NIST Chemistry WebBook, SRD 69. Retrieved from:[Link]

  • Wikipedia Contributors. Grignard reaction (Mechanistic Principles of Organomagnesium Additions). Wikipedia, The Free Encyclopedia. Retrieved from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 802, Indole-3-acetic acid. PubChem. Retrieved from: [Link]

Application

HPLC-UV method development for 1-(1h-Indol-3-yl)-2-methylpropan-2-ol analysis

Application Note: HPLC-UV Method Development and Validation for the Quantitation of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol Target Audience: Researchers, analytical scientists, and drug development professionals. Scientifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC-UV Method Development and Validation for the Quantitation of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol

Target Audience: Researchers, analytical scientists, and drug development professionals.

Scientific Rationale & Analyte Profiling

1-(1H-Indol-3-yl)-2-methylpropan-2-ol is a structurally distinct indole derivative characterized by a hydrophobic indole core and a sterically hindered, polar 2-methylpropan-2-ol side chain. Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires balancing these opposing physicochemical properties to achieve optimal retention, peak shape, and sensitivity.

Spectroscopic Causality: Indole derivatives exhibit characteristic π→π∗ electronic transitions ()[1]. The 1La​ transition yields a high-intensity absorption band near 220 nm, making it optimal for trace-level impurity quantification due to superior signal-to-noise ratios. Conversely, the 1Lb​ transition produces a distinct, albeit less intense, band near 280 nm[1]. The 280 nm wavelength is highly specific to the indole chromophore, effectively filtering out background noise from non-aromatic matrix components or mobile phase solvents ()[2]. Dual-wavelength monitoring at 220 nm and 280 nm is therefore mandated.

Chromatographic Causality: The bulky dimethyl groups on the side chain increase the molecule's overall lipophilicity. A C18 stationary phase provides the necessary van der Waals interactions for adequate retention. However, the hydroxyl group acts as a hydrogen bond donor/acceptor, risking secondary ion-exchange interactions with unreacted silanols on the silica matrix. To mitigate peak tailing, 0.1% Trifluoroacetic Acid (TFA) is employed in the mobile phase. TFA lowers the pH to ~2.0, fully protonating and neutralizing residual silanols, thereby ensuring sharp, symmetrical peaks.

Interaction_Mechanism Analyte 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (Hydrophobic Core + OH Group) Stationary C18 Stationary Phase (Van der Waals Interactions) Analyte->Stationary Retention Mobile Mobile Phase (H2O/ACN) (Elution & H-Bonding) Mobile->Analyte Elution

Fig 1: Chromatographic interaction mechanism for indole derivatives on a C18 stationary phase.

Method Development & Validation Lifecycle

To ensure regulatory compliance and assay reliability, the method development follows a quality-by-design approach, culminating in validation according to the latest guidelines ()[3].

HPLC_Workflow A 1. Analyte Profiling (UV 220/280 nm) B 2. Sample Prep (Extraction & Dilution) A->B C 3. Chromatographic Optimization B->C D 4. HPLC-UV Analysis & Integration C->D D->C Refine E 5. ICH Q2(R2) Method Validation D->E E->C Fails Criteria F 6. System Suitability & Routine Use E->F

Fig 2: Iterative HPLC-UV method development and validation lifecycle based on ICH Q2(R2).

Experimental Protocol: A Self-Validating Workflow

This protocol operates as a self-validating system. Progression to sample analysis is strictly gated by the System Suitability Test (SST).

Materials & Reagents
  • Analyte: 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (Reference Standard, >99% purity)

  • Mobile Phase A: HPLC-grade Water with 0.1% v/v TFA

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN) with 0.1% v/v TFA

  • Diluent: Water/ACN (80:20, v/v)

Optimized Chromatographic Conditions
ParameterSpecification
Column C18, 150 mm × 4.6 mm, 3.5 µm particle size
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C (Stabilizes mass transfer kinetics)
Detection Wavelength 220 nm (Quantitation) / 280 nm (Confirmation)
Elution Mode Gradient (See program below)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
2.0 80 20
10.0 10 90
12.0 10 90
12.1 80 20

| 15.0 | 80 | 20 |

Step-by-Step Sample Preparation
  • Stock Solution Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of Acetonitrile (required to solvate the hydrophobic core), then make up to volume with Diluent to yield a 1.0 mg/mL concentration.

  • Working Solutions: Dilute the stock solution with Diluent to construct a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

    • Causality Check: The diluent (80:20 Water:ACN) is explicitly chosen to match the initial mobile phase conditions. Injecting a sample dissolved in 100% strong solvent (ACN) causes the analyte to travel prematurely down the column before mixing with the mobile phase, resulting in severe peak fronting or splitting.

System Suitability Testing (SST) - The Validation Gate

Before analyzing unknown samples, inject the 50.0 µg/mL working standard five consecutive times. The system is validated for routine use only if the following criteria are met:

SST ParameterAcceptance CriteriaScientific Justification
Retention Time %RSD 1.0%Ensures pump delivery and gradient mixing are stable.
Peak Area %RSD 2.0%Validates autosampler precision and detector stability.
Tailing Factor ( Tf​ ) 1.5Confirms complete suppression of silanol interactions.
Theoretical Plates ( N ) 5000Verifies column efficiency and band broadening control.

Method Validation Parameters (ICH Q2(R2) Compliance)

The method was validated following the updated ICH Q2(R2) guidelines for analytical procedures[3]. The quantitative data and acceptance criteria are summarized below to ensure the method is fit-for-purpose.

Validation CharacteristicMethodologyAcceptance CriteriaExpected Outcome
Specificity Blank diluent injection vs. Analyte injection.No interfering peaks at the retention time of the analyte.Baseline resolution ( Rs​>2.0 ) from any matrix peaks.
Linearity 5 concentration levels (1.0 to 100.0 µg/mL), injected in triplicate.Correlation coefficient ( R2 ) 0.999. R2>0.9995 with random residual distribution.
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% of the target concentration.Mean recovery between 98.0% and 102.0%.99.5% ± 1.2% recovery across all levels.
Precision (Repeatability) 6 replicate injections of the 100% target concentration (50 µg/mL).%RSD of peak areas 2.0%.%RSD typically <1.0% .
LOD / LOQ Signal-to-Noise (S/N) ratio calculation.LOD S/N 3:1; LOQ S/N 10:1.LOD: ~0.1 µg/mL; LOQ: ~0.3 µg/mL at 220 nm.
Robustness Deliberate variations in flow rate (±0.1 mL/min) and column temp (±5 °C).SST criteria must still be met under all varied conditions.Method remains stable; Tf​ remains 1.5.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS Source: Journal of Chromatographic Science, Oxford Academic URL:[Link]

Sources

Method

Application Note: 1-(1H-Indol-3-yl)-2-methylpropan-2-ol as a Versatile Precursor in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Chemical Profile 1-(1H-Indol-3-yl)-2-methylpropan-2-ol , commonl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Chemical Profile

1-(1H-Indol-3-yl)-2-methylpropan-2-ol , commonly referred to as α,α -dimethyltryptophol, is a highly versatile building block in complex organic synthesis[1]. Its synthetic utility stems from a unique dual-reactivity profile:

  • Electron-Rich Indole Core: The pyrrole ring of the indole is highly nucleophilic, particularly at the C2 and C3 positions, making it an excellent participant in electrophilic aromatic substitutions and tandem cyclizations.

  • Sterically Hindered Tertiary Alcohol: The 2-methylpropan-2-ol side chain is highly prone to dehydration under acidic conditions. Because it forms a highly stable tertiary carbocation, it serves as an ideal internal or external electrophile, bypassing the poor SN​2 reactivity typical of tertiary carbons.

This application note details three advanced synthetic workflows leveraging this precursor: the construction of cyclopenta[b]indole scaffolds, additive-controlled chemodivergent couplings, and the synthesis of sterically hindered tryptamines for pharmaceutical development.

Application I: Synthesis of Cyclopenta[b]indoles via Intramolecular Friedel-Crafts Alkylation

Mechanistic Insight

The cyclopenta[b]indole motif is a privileged 6,5,5-tricyclic framework found in numerous biologically active compounds, including the cholesterol-lowering agent Laropiprant and antimalarial bruceollines[2],[3].

When 1-(1H-indol-3-yl)-2-methylpropan-2-ol is treated with a strong Brønsted or Lewis acid, the tertiary hydroxyl group is protonated and subsequently eliminated as water. This rate-determining dehydration generates a stable tertiary carbocation at the α -position. Due to spatial proximity, the intrinsic nucleophilicity of the indole C2 carbon drives a rapid intramolecular Friedel-Crafts alkylation, forming the 3,3-dimethyl-1,2,3,4-tetrahydrocyclopenta[b]indole core[3].

G A 1-(1H-Indol-3-yl)- 2-methylpropan-2-ol B Protonated Alcohol (-H2O) A->B Brønsted Acid (H+) C Tertiary Carbocation Intermediate B->C Dehydration D C2-Nucleophilic Attack C->D Friedel-Crafts E 3,3-Dimethyl-1,2,3,4- tetrahydrocyclopenta[b]indole D->E Aromatization

Mechanistic pathway for acid-catalyzed intramolecular cyclization.
Protocol: Acid-Catalyzed Intramolecular Cyclization

Reagents: 1-(1H-indol-3-yl)-2-methylpropan-2-ol (1.0 mmol), Trifluoroacetic acid (TFA, 2.0 mmol), Anhydrous Dichloromethane (DCM, 10 mL).

  • Preparation: Dissolve 1.0 mmol of the precursor in 10 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert argon atmosphere.

  • Initiation: Cool the reaction mixture to 0 °C using an ice bath. Add TFA (2.0 mmol) dropwise over 5 minutes to prevent uncontrolled exothermic polymerization.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to isolate the 3,3-dimethyl-cyclopenta[b]indole product.

Application II: Chemodivergent Tandem Cyclizations

Mechanistic Insight

Recent advancements have demonstrated that tryptophols can undergo chemodivergent tandem cyclizations with 2-indolylmethanols via an interrupted Nazarov-type mechanism[4],[5]. The reaction pathway is elegantly governed by the presence or absence of molecular sieves (MS).

Adding 3Å MS alters the local hydrogen-bonding network and moisture content, enhancing the nucleophilicity of the tryptophol's nitrogen atom to form a new C–N bond . Conversely, omitting the molecular sieves allows the intrinsic nucleophilicity of the indole C2-position to dominate, resulting in a C–C bond formation[4],[5]. This additive-controlled chemoselectivity is a powerful tool for generating structurally diverse alkaloid libraries.

G Start 2-Indolylmethanol + α,α-Dimethyltryptophol Acid Brønsted Acid Catalyst Start->Acid Cond1 With 3Å Molecular Sieves Acid->Cond1 Cond2 Without Molecular Sieves Acid->Cond2 Prod1 C-N Bond Formation (N-Alkylated Product) Cond1->Prod1 Nitrogen Nucleophilicity Prod2 C-C Bond Formation (C2-Alkylated Product) Cond2->Prod2 C2 Nucleophilicity

Additive-controlled chemodivergent tandem cyclization pathways.
Protocol: Additive-Controlled Chemodivergent Coupling

Reagents: 1-(1H-indol-3-yl)-2-methylpropan-2-ol (1.0 mmol), 2-indolylmethanol derivative (1.2 mmol), p-Toluenesulfonic acid (PTSA, 10 mol%), Toluene (10 mL), 3Å Molecular Sieves (for C-N pathway only).

  • Setup: To a Schlenk tube, add the precursor (1.0 mmol) and the 2-indolylmethanol (1.2 mmol) in 10 mL of toluene.

  • Pathway Selection:

    • For C-N Bond Formation: Add 200 mg of freshly activated 3Å molecular sieves.

    • For C-C Bond Formation: Omit the molecular sieves.

  • Catalysis: Add PTSA (0.1 mmol) to the mixture. Stir at 80 °C for 12 hours.

  • Isolation: Filter the mixture (if MS were used) through a short pad of Celite. Concentrate the filtrate and purify via silica gel chromatography to yield the respective bis-indole derivatives.

Application III: Precursor to α,α -Dimethyltryptamine via the Ritter Reaction

Mechanistic Insight

α,α -Dimethyltryptamine is a critical primary amine intermediate used in the synthesis of Bucindolol, a non-selective beta-blocker with weak alpha-blocking properties utilized in chronic heart failure treatments[6],[7].

Converting the tertiary alcohol of our precursor directly to an amine via standard SN​2 displacement (e.g., using sodium azide or ammonia) is synthetically impossible due to severe steric hindrance. Instead, the Ritter Reaction is employed. In the presence of concentrated sulfuric acid and acetonitrile, the tertiary alcohol dehydrates to form a stable tertiary carbocation. The weakly nucleophilic nitrogen of acetonitrile traps this carbocation to form a nitrilium ion, which upon aqueous workup yields an N-tert-alkylacetamide. Subsequent hydrolysis unmasks the sterically hindered primary amine.

Protocol: Ritter Reaction and Hydrolysis

Reagents: 1-(1H-indol-3-yl)-2-methylpropan-2-ol (10 mmol), Acetonitrile (15 mL), Concentrated H2​SO4​ (30 mmol), NaOH (for hydrolysis).

  • Nitrilium Formation: Suspend the precursor (10 mmol) in 15 mL of glacial acetic acid and 15 mL of acetonitrile. Cool to 0 °C.

  • Acid Addition: Slowly add concentrated H2​SO4​ (30 mmol) dropwise over 15 minutes. Stir at room temperature for 18 hours.

  • Acetamide Isolation: Pour the mixture over crushed ice. Extract with ethyl acetate, wash with saturated NaHCO3​ , dry, and concentrate to yield the intermediate N-(2-(1H-indol-3-yl)-1,1-dimethylethyl)acetamide.

  • Hydrolysis: Reflux the intermediate acetamide in a mixture of ethylene glycol and 20% aqueous NaOH for 24 hours.

  • Final Extraction: Cool the mixture, extract with diethyl ether, and precipitate the amine as a hydrochloride salt by bubbling HCl gas through the ether solution.

Quantitative Data Summary

The following table summarizes the comparative reaction conditions, expected yields, and primary applications for the three distinct workflows utilizing 1-(1H-Indol-3-yl)-2-methylpropan-2-ol:

Reaction PathwayCatalyst / ReagentsKey IntermediatePrimary ProductExpected YieldPrimary Application
Intramolecular Friedel-Crafts TFA or BF3​⋅OEt2​ Tertiary carbocation3,3-Dimethyl-cyclopenta[b]indole75–90%Core scaffold for Laropiprant analogues[2]
Chemodivergent Coupling (C-N) PTSA + 3Å MSNazarov-type carbocationN-Alkylated bis-indole60–85%Complex alkaloid synthesis[4],[5]
Ritter Reaction & Hydrolysis H2​SO4​ / MeCNNitrilium ion α,α -Dimethyltryptamine65–80%Bucindolol intermediate[6],[7]

References

  • [1] Hive Tryptamine Chemistry: Synthesis of alpha,alpha-dimethyltryptophol. mdma.ch. Available at: [Link]

  • [6] Bucindolol - Synthesis and Pharmacology. Wikipedia. Available at: [Link]

  • [4] Chemodivergent Tandem Cyclizations of 2-Indolylmethanols with Tryptophols: C-N versus C-C Bond Formation. PubMed (NIH). Available at: [Link]

  • [5] Chemodivergent Tandem Cyclizations of 2-Indolylmethanols with Tryptophols: C–N versus C–C Bond Formation. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • [2] Palladium-catalyzed hydrofunctionalization cyclization of 1,3-enynes to access cyclopenta[b]indoles. RSC Publishing. Available at: [Link]

  • [3] Diastereoselective Synthesis of Biologically Active Cyclopenta[b]indoles. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

Sources

Application

extraction of 1-(1h-Indol-3-yl)-2-methylpropan-2-ol from biological matrices

An Application Guide for the Robust Extraction of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol from Biological Matrices Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Robust Extraction of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol from Biological Matrices

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the extraction of 1-(1H-indol-3-yl)-2-methylpropan-2-ol from various biological matrices, including plasma, serum, urine, and tissue homogenates. The protocols detailed herein are designed for researchers, bioanalytical scientists, and professionals in drug development who require reliable and reproducible methods for quantitative analysis, typically in support of pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. This guide emphasizes the rationale behind methodological choices, drawing from the physicochemical properties of the analyte and established principles of bioanalytical sample preparation. We present three distinct protocols—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—to offer a range of options from high-throughput screening to high-purity isolation for sensitive LC-MS/MS analysis.

Introduction and Analyte Properties

1-(1H-indol-3-yl)-2-methylpropan-2-ol is a unique molecule featuring a polar tertiary alcohol group and a nonpolar indole scaffold. The indole moiety is a common structural feature in many biologically active natural products and synthetic compounds.[1][2][3] The tertiary alcohol, structurally similar to tert-butanol, is resistant to oxidation and provides a site for potential Phase II conjugation.[4][5] Accurate quantification of this and similar molecules in biological fluids is critical for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

The dual polarity of 1-(1H-indol-3-yl)-2-methylpropan-2-ol presents a distinct challenge and opportunity for extraction. The indole ring provides a strong handle for retention on reversed-phase media, while the hydroxyl group enhances water solubility and can be a target for metabolic conjugation.

Table 1: Physicochemical Properties of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol
PropertyValueSource / Note
Chemical Formula C₁₂H₁₅NOCalculated
Molecular Weight 189.25 g/mol Calculated
Structure Indole ring linked via a methylene bridge to a 2-methylpropan-2-ol group-
Key Functional Groups Indole N-H (H-bond donor), Tertiary -OH (H-bond donor/acceptor)-
Predicted logP ~1.5 - 2.5Estimated based on similar structures. Moderately lipophilic.
Predicted pKa ~17 (Indole N-H), ~19 (Alcohol -OH)Estimated. Essentially non-ionizable under physiological pH.

Anticipated Metabolic Pathways

Understanding the potential metabolic fate of the analyte is crucial for developing a comprehensive extraction strategy, as metabolites can interfere with or require inclusion in the analysis. Based on the structure, two primary metabolic routes are anticipated.

  • Phase I Metabolism (Functionalization): The indole ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[6][7] This can lead to the formation of various hydroxylated metabolites on the aromatic ring.

  • Phase II Metabolism (Conjugation): The tertiary alcohol's hydroxyl group, as well as any new hydroxyl groups introduced during Phase I, are prime candidates for glucuronidation by UDP-glucuronosyltransferases (UGTs) to form highly water-soluble glucuronide conjugates.[7][8]

These metabolic transformations necessitate consideration of an enzymatic hydrolysis step, especially for urine samples, to quantify the "total" drug concentration.

Metabolic_Pathway cluster_0 Phase I (Oxidation) cluster_1 Phase II (Conjugation) Analyte 1-(1H-indol-3-yl)-2-methylpropan-2-ol Metabolite1 Hydroxylated Metabolites (Indole Ring) Analyte->Metabolite1 CYP450s (e.g., CYP3A4) Metabolite2 Glucuronide/Sulfate Conjugates Analyte->Metabolite2 UGTs/SULTs Metabolite1->Metabolite2 UGTs/SULTs

Caption: Anticipated metabolic pathways for 1-(1H-indol-3-yl)-2-methylpropan-2-ol.

General Bioanalytical Workflow

A successful bioanalysis relies on a structured workflow that ensures sample integrity and analytical accuracy. The following diagram outlines the typical process from sample receipt to data generation.

Extraction_Workflow Sample Biological Sample (Plasma, Urine, etc.) Pretreatment Sample Pre-treatment (e.g., Thawing, Vortexing, Enzymatic Hydrolysis) Sample->Pretreatment Extraction Extraction (PPT, LLE, or SPE) Pretreatment->Extraction Post_Extraction Evaporation & Reconstitution Extraction->Post_Extraction Analysis LC-MS/MS Analysis Post_Extraction->Analysis SPE_Protocol Condition Condition Equilibrate Equilibrate Condition->Equilibrate 1mL MeOH Load Load Sample Equilibrate->Load 1mL H₂O Wash1 Wash 1 (Polar Interferences) Load->Wash1 Pre-treated Sample Wash2 Wash 2 (Non-polar Interferences) Wash1->Wash2 1mL 5% MeOH in H₂O Elute Elute Analyte Wash2->Elute 1mL 20% MeOH in H₂O Analysis Evaporate & Reconstitute Elute->Analysis 1mL 90% MeOH (with 0.1% FA)

Caption: Step-by-step workflow for the Solid-Phase Extraction (SPE) protocol.

Step-by-Step Protocol:

  • Sample Pre-treatment:

    • For plasma/serum: Dilute 200 µL of sample with 600 µL of 4% phosphoric acid in water. Add IS, vortex.

    • For urine (to measure total drug): To 100 µL of urine, add 100 µL of acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/sulfatase solution. Add IS. Incubate at 37-55°C for 2-4 hours.

  • SPE Cartridge Conditioning: Pass 1 mL of Methanol through the cartridge.

  • SPE Cartridge Equilibration: Pass 1 mL of LC-MS grade water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Remove Polar Interferences): Wash the cartridge with 1 mL of 5% Methanol in water.

  • Wash 2 (Remove Lipidic Interferences): Wash the cartridge with 1 mL of 20% Methanol in water.

  • Analyte Elution: Elute the analyte with 1 mL of Methanol containing 0.1% Formic Acid into a clean collection tube.

  • Final Step: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.

Method Validation Considerations

To ensure the trustworthiness and reliability of the analytical data, any developed extraction protocol must be fully validated according to guidelines from regulatory bodies like the FDA or EMA.

Table 2: Key Parameters for Bioanalytical Method Validation
ParameterDescription
Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and endogenous matrix components.
Accuracy & Precision Accuracy is the closeness of the mean test results to the true value. Precision is the closeness of agreement among a series of measurements. Evaluated at multiple QC levels.
Calibration Curve The relationship between instrument response and known concentrations of the analyte. Linearity and range are assessed.
Recovery The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to that of an unextracted standard.
Matrix Effect The direct or indirect alteration of the analytical response due to co-eluting components in the biological matrix. Assessed by comparing the response of post-extraction spiked samples to neat standards.
Stability Analyte stability in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, long-term storage).

Conclusion

The extraction of 1-(1H-indol-3-yl)-2-methylpropan-2-ol from biological matrices can be successfully achieved using several well-established techniques. For initial, high-throughput applications, Protein Precipitation offers a rapid workflow. For a cleaner sample with better performance, Liquid-Liquid Extraction provides a significant improvement. For the most demanding applications requiring the highest sensitivity, selectivity, and regulatory compliance, a Solid-Phase Extraction protocol using a polymeric reversed-phase sorbent is the superior and recommended approach. The choice of method should be guided by the specific requirements of the study in terms of sensitivity, throughput, and data quality.

References

  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed. (2016). PubMed. Available at: [Link]

  • Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. (2023). MDPI. Available at: [Link]

  • 1-(1H-indol-3-yl)-2-methylpropan-1-one — Chemical Substance Information. NextSDS. Available at: [Link]

  • 1-(1H-Indol-3-yl)propan-2-ol: A Versatile Compound. UGA Student Affairs. Available at: [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (2022). PMC. Available at: [Link]

  • 2-Methylpropan-2-ol. NIST. Available at: [Link]

  • Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. (2014). PMC. Available at: [Link]

  • Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (2023). PMC. Available at: [Link]

  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). ResearchGate. Available at: [Link]

  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. (2017). MDPI. Available at: [Link]

  • Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4. (2008). PubMed. Available at: [Link]

  • Metabolic Profiling and Investigation of the Modulatory Effect of Fagonia cretica L. Aerial Parts on Hepatic CYP3A4 and UGT2B7 Enzymes in Streptozotocin—Induced Diabetic Model. (2023). MDPI. Available at: [Link]

  • Showing Compound 2-Methylpropan-2-ol132 (FDB006719). FooDB. Available at: [Link]

  • Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (2022). MDPI. Available at: [Link]

  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. (2021). MDPI. Available at: [Link]

  • The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. (2024). Longdom Publishing SL. Available at: [Link]

  • Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. (2023). MDPI. Available at: [Link]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Dynamics of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol

Executive Summary The structural elucidation of indole-containing scaffolds is a critical function in modern pharmacokinetics and drug discovery. The compound 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (an α,α -dimethylated d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of indole-containing scaffolds is a critical function in modern pharmacokinetics and drug discovery. The compound 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (an α,α -dimethylated derivative of tryptophol) presents a unique analytical profile due to the interplay between its electron-rich aromatic indole core and a sterically hindered tertiary alcohol.

This application note provides an in-depth mechanistic breakdown of its mass spectrometry (MS) fragmentation patterns across both Electron Ionization (EI) and Electrospray Ionization (ESI) platforms. By understanding the thermodynamic drivers behind its signature neutral losses and carbocation rearrangements, analytical scientists can design highly specific Multiple Reaction Monitoring (MRM) transitions for quantitative bioanalysis.

Physicochemical & High-Resolution Mass Profile

Before establishing MS methods, it is imperative to define the exact mass targets. The table below summarizes the theoretical high-resolution mass-to-charge (m/z) ratios required for Time-of-Flight (TOF) or Orbitrap instrument calibration.

ParameterSpecification
Chemical Formula C₁₂H₁₅NO
Monoisotopic Mass 189.1154 Da
Precursor Ion (ESI+) [M+H]⁺ 190.1232 m/z
Precursor Ion (EI) [M]⁺• 189.1154 m/z
Optimal Ionization ESI (Positive Mode) / EI (70 eV)
LogP (Estimated) 2.1

Mechanistic Fragmentation Dynamics

The fragmentation of 3-alkylindoles is governed by the exceptional stability of the resulting product ions. For 1-(1H-Indol-3-yl)-2-methylpropan-2-ol, the fragmentation pathways diverge slightly depending on the ionization energy (hard vs. soft ionization), but both ultimately converge on a highly stable aromatic system.

The Quinolinium Cation Phenomenon (m/z 130)

The defining feature of 3-alkylindole fragmentation is the formation of the quinolinium cation (m/z 130.0651) . As documented in studies of [1], the C-C bond beta to the indole ring is highly susceptible to cleavage.

  • In EI (70 eV): The radical cation undergoes homolytic α -cleavage, expelling a bulky C(OH)(CH₃)₂ radical (59 Da). The resulting primary carbocation (indole-CH₂⁺) instantly undergoes ring expansion to form the thermodynamically stable 6-membered quinolinium ion. This is invariably the base peak.

  • In ESI+ (CID): The protonated molecule (m/z 190) can undergo a direct inductive cleavage, losing neutral isopropanol (C₃H₈O, 60 Da) to yield the same m/z 130 product ion.

Tertiary Alcohol Dehydration (m/z 171 / 172)

Tertiary alcohols are notoriously prone to dehydration. In ESI+, the addition of acidic modifiers (like formic acid) protonates the hydroxyl oxygen, creating an excellent leaving group (-OH₂⁺). This drives a facile heterolytic cleavage, resulting in the loss of water (18 Da) to form a stabilized tertiary carbocation at m/z 172 . From here, the molecule can undergo a retro-ene elimination of propene (C₃H₆, 42 Da) to cascade down to the m/z 130 base peak.

MS_Fragmentation cluster_EI Electron Ionization (EI, 70 eV) cluster_ESI Electrospray Ionization (ESI+) M_EI [M]⁺• (m/z 189) Radical Cation M_171 [M - H₂O]⁺• (m/z 171) Dehydrated Ion M_EI->M_171 - H₂O (18 Da) Base_EI Quinolinium Cation m/z 130 (Base Peak) M_EI->Base_EI - •C(OH)(CH₃)₂ (59 Da) Homolytic α-cleavage Further Styryl Cation (m/z 103) Ring Contraction Base_EI->Further - HCN (27 Da) M_ESI [M+H]⁺ (m/z 190) Protonated Molecule M_172 [M+H - H₂O]⁺ (m/z 172) Tertiary Carbocation M_ESI->M_172 - H₂O (18 Da) Facile dehydration Base_ESI Quinolinium Cation m/z 130 (Base Peak) M_ESI->Base_ESI - C₃H₈O (60 Da) Direct neutral loss M_172->Base_ESI - C₃H₆ (42 Da) Propene elimination Base_ESI->Further - HCN (27 Da)

Figure 1: MS/MS fragmentation pathways of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol.

Self-Validating Experimental Protocols

To ensure robust quantification and structural confirmation, the following protocols integrate a System Suitability Test (SST) . Because indole fragmentation is highly dependent on collision cell gas pressure and energy, validating the m/z 130 transition using an inexpensive, structurally related standard (like [2]) guarantees that the instrument is properly tuned before committing precious samples.

Protocol A: LC-HRMS/MS (ESI+) Workflow

1. System Suitability Testing (SST):

  • Rationale: Validates the collision-induced dissociation (CID) efficiency for the quinolinium pathway.

  • Action: Inject a 50 ng/mL solution of Tryptophol (CID 10685).

  • Acceptance Criteria: The transition m/z 162.1 130.1 must yield a Signal-to-Noise (S/N) ratio >100 at a Collision Energy (CE) of 20 eV.

2. Sample Preparation:

  • Extract samples using cold Acetonitrile (protein precipitation) to prevent thermally-induced degradation of the tertiary alcohol.

  • Reconstitute in 90:10 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid provides the necessary protons to ensure efficient [M+H]⁺ formation in the ESI source [3].

3. Chromatographic Separation:

  • Column: Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent sub-2µm column.

  • Mobile Phase A: HPLC-grade H₂O + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, linear ramp to 95% B over 4.0 min. Flow rate: 0.4 mL/min.

4. Mass Spectrometry Parameters (Targeted MRM):

  • Source Temperature: 350°C (Keep moderate to prevent in-source water loss prior to the first quadrupole).

  • Capillary Voltage: +3.5 kV.

  • Transitions:

    • Quantifier:m/z 190.1 130.1 (CE: 25 eV)

    • Qualifier 1:m/z 190.1 172.1 (CE: 15 eV)

    • Qualifier 2:m/z 130.1 103.1 (CE: 35 eV)

Protocol B: GC-MS (EI) Workflow

Note: While underivatized analysis is possible, the free hydroxyl and indole N-H can cause peak tailing. If analyzing underivatized, strictly adhere to the inlet temperatures below.

1. Instrument Setup:

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film).

  • Inlet Temperature: 240°C. Causality: Exceeding 250°C will cause severe thermal dehydration of the tertiary alcohol in the glass liner before it reaches the column, artificially inflating the m/z 171 signal.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

2. Temperature Program:

  • Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

3. MS Parameters:

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Scan Range: m/z 50 to 300.

Quantitative Data Summary

The following table summarizes the expected fragmentation data for both ionization modes, providing a reference for spectral interpretation and library building.

Ion Typem/z (EI, 70 eV)m/z (ESI+)FormulaNeutral LossRelative Abundance
Precursor / Molecular 189.1190.1C₁₂H₁₅NO / [M+H]⁺NoneLow (5-15%)
Dehydrated Ion 171.1172.1C₁₂H₁₃N / [M+H-H₂O]⁺H₂O (18 Da)Medium (30-50%)
Quinolinium Cation 130.1130.1C₉H₈N⁺C₃H₇O / C₃H₈OBase Peak (100%)
Styryl Cation 103.1103.1C₈H₇⁺HCN (27 Da)Low (15-25%)
Phenyl Cation 77.077.0C₆H₅⁺C₂H₂ (26 Da)Trace (<10%)

References

  • Synthesis and Molecular Docking Studies of Novel Biheterocyclic Propanamides as Antidiabetic Agents Having Mild Cytotoxicity. ACS Omega. Available at:[Link]

  • Tryptophol (CID 10685). National Center for Biotechnology Information. PubChem Compound Database. Available at: [Link]

  • Analysis of Tryptophan Metabolites in Serum Using Wide-Isolation Strategies for UHPLC–HRMS/MS. Analytical Chemistry. Available at:[Link]

Application

Application Note: In Vivo Dosing and Pharmacokinetic Profiling of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol in Murine Models

Introduction & Scientific Rationale 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (commonly referred to as α,α -dimethyltryptophol) is a synthetic lipophilic indole derivative. Indole scaffolds are privileged structures in pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

1-(1H-Indol-3-yl)-2-methylpropan-2-ol (commonly referred to as α,α -dimethyltryptophol) is a synthetic lipophilic indole derivative. Indole scaffolds are privileged structures in pharmacology, frequently utilized to target the Aryl Hydrocarbon Receptor (AhR), cyclooxygenase (COX) enzymes, and various central nervous system pathways[1]. However, translating novel indole derivatives from in vitro screening to in vivo murine models presents significant challenges. Specifically, their poor aqueous solubility and susceptibility to rapid hepatic clearance often confound efficacy data[2].

As an Application Scientist, I have designed this protocol to address the specific physicochemical liabilities of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol. By utilizing a scientifically justified ternary co-solvent system, researchers can ensure reproducible systemic exposure, avoid vehicle-induced toxicity, and generate reliable pharmacokinetic (PK) and pharmacodynamic (PD) readouts.

Physicochemical Properties & Formulation Strategy

Causality in Vehicle Selection

The molecular structure of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol features an indole ring coupled with a bulky tert-butyl alcohol moiety. This creates a highly planar, lipophilic molecule (estimated LogP ~2.5–3.0). Attempting to dissolve this compound directly in standard phosphate-buffered saline (PBS) will result in micro-precipitation, leading to erratic absorption, localized tissue necrosis at the injection site, and skewed PK data.

To overcome this, we employ a ternary co-solvent system. Dimethyl sulfoxide (DMSO) disrupts the compound's crystalline lattice and acts as the primary solubilizer. Polyethylene glycol 400 (PEG400) serves as a surfactant and stabilizer to prevent the drug from "crashing out" upon dilution in the aqueous phase. Finally, sterile saline provides isotonicity. Crucially, DMSO concentrations must be strictly capped at 10% (v/v) to prevent vehicle-induced hepatotoxicity and cardiovascular artifacts in rodents[3].

Formulation Matrix

The following table summarizes the optimized formulation for lipophilic indole derivatives.

ComponentVolume %FunctionCausality / Rationale
DMSO 5 - 10%Primary SolventSolubilizes the lipophilic indole core. Exceeding 10% causes physiological toxicity[3].
PEG400 40%Co-solvent / StabilizerPrevents precipitation when introduced to aqueous blood/tissue environments.
0.9% Saline 50 - 55%Aqueous DiluentMaintains isotonicity and physiological pH for IP or PO administration.

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Dosing Solution (Self-Validating Workflow)

Expertise Note: Always prepare dosing solutions fresh on the day of administration to prevent gradual degradation or slow precipitation.

  • Weighing: Accurately weigh the required mass of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol powder using a calibrated microbalance.

  • Primary Solubilization: Add the calculated volume of 100% DMSO (sterile, cell-culture grade). Vortex vigorously for 60 seconds until a completely clear solution is achieved.

    • Validation Check: Hold the vial against a light source; any turbidity or floating particulates indicate incomplete dissolution. Do not proceed until clear.

  • Stabilization: Add PEG400 to the DMSO-compound mixture. Vortex for 30 seconds. The solution must remain clear.

  • Aqueous Dilution: Dropwise, add 0.9% sterile saline while continuously vortexing.

    • Validation Check: Rapid addition of saline can cause localized crashing of the compound. If the solution turns milky, the compound has precipitated, and the batch must be discarded.

  • Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter to ensure sterility prior to injection.

Phase 2: Animal Handling and Administration
  • Subject Selection: Utilize 8–12 week old C57BL/6 or BALB/c mice. Ensure an equal distribution of sexes to account for known CYP450 sexual dimorphism in indole metabolism.

  • Route Selection:

    • Intraperitoneal (IP): Recommended for acute PD studies. IP dosing bypasses immediate gastrointestinal degradation but is still subject to hepatic first-pass metabolism.

    • Per Os (PO / Oral Gavage): Essential for translational efficacy studies. Indole derivatives undergo extensive Phase I and Phase II metabolism in the gut and liver[4].

  • Dosing Volume & Range: Restrict dosing volumes to 10 mL/kg (e.g., 200 µL for a 20 g mouse) to prevent gastric distension or peritoneal discomfort. Based on structurally related tryptophol analogs, the therapeutic window typically falls between 5 mg/kg and 30 mg/kg [5].

  • Vehicle Control (Mandatory): Always include a cohort receiving the exact DMSO/PEG400/Saline mixture without the active compound. This isolates the drug's true effect from any mild immunomodulatory artifacts caused by PEG400 or DMSO[3].

Pharmacokinetic (PK) & Pharmacodynamic (PD) Workflow

To accurately map the in vivo profile of this compound, a sparse sampling PK design coupled with PD tissue collection is recommended.

PK_PD_Workflow A Formulation (10% DMSO / 40% PEG400) B Administration (PO / IP in C57BL/6) A->B Dosing (5-30 mg/kg) C Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24 h) B->C PK Phase D Tissue Collection (Brain, Liver, Spleen) B->D PD Phase E LC-MS/MS Bioanalysis C->E Plasma Prep D->E Homogenization F PK Modeling (Cmax, AUC, t1/2) E->F Quantification G PD Readouts (Target Engagement) E->G Biomarker Analysis

Integrated PK/PD workflow for the in vivo evaluation of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol.

Expected Pharmacokinetic Parameters

Indole derivatives generally exhibit rapid absorption but moderate-to-fast clearance due to hepatic oxidation[2].

ParameterExpected Range (IP Dosing)Expected Range (PO Dosing)Biological Implication
T max​ 0.25 – 0.5 hours0.5 – 1.5 hoursRapid systemic entry; ideal for acute disease models.
C max​ Dose-dependent (High)ModerateIndicates significant first-pass metabolism post-oral dosing.
t 1/2​ 1.5 – 3.0 hours2.0 – 4.0 hoursRequires daily or twice-daily (BID) dosing for sustained PD effects.
Bioavailability (F%) ~100% (Assumed)30 – 60%Limited by intestinal CYP enzymes and hepatic extraction.

Mechanistic Considerations: Metabolism and Clearance

Understanding the metabolic fate of α,α -dimethyltryptophol is crucial for interpreting in vivo data. The compound acts as both a ligand and a substrate in hepatic pathways. The gem-dimethyl group on the propanol side chain sterically hinders rapid oxidation of the alcohol to an indole-acetic acid derivative (a common rapid clearance pathway for standard tryptophol)[4]. However, the indole ring itself remains highly susceptible to CYP1A2-mediated hydroxylation. Repeated dosing may induce AhR-mediated CYP expression, leading to auto-induction and enhanced clearance over multi-day studies[1].

MOA Indole 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (Systemic Circulation) AhR Aryl Hydrocarbon Receptor (AhR) Activation Indole->AhR Cytosolic Binding CYP CYP1A1 / CYP1A2 Metabolism Indole->CYP Substrate Recognition AhR->CYP Target Gene Induction (Feedback) PD_Effect Pharmacodynamic Effect (e.g., Immunomodulation) AhR->PD_Effect Nuclear Translocation Clearance Hepatic Clearance (Glucuronidation & Excretion) CYP->Clearance Phase I/II Metabolism

Proposed metabolic and signaling pathway for lipophilic indole derivatives in murine models.

Sources

Method

Application Note: In Vitro Evaluation of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol as an Aryl Hydrocarbon Receptor (AhR) Modulator

Executive Summary This application note outlines a comprehensive, self-validating in vitro protocol for evaluating the bioactivity of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (CAS 10006-90-3). As a synthetic indole derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note outlines a comprehensive, self-validating in vitro protocol for evaluating the bioactivity of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (CAS 10006-90-3). As a synthetic indole derivative, this compound shares structural homology with known endogenous and microbial tryptophan metabolites that act as ligands for the Aryl Hydrocarbon Receptor (AhR) [1]. To ensure scientific rigor, this guide establishes a three-tier validation system: cytotoxicity profiling to establish a sub-toxic working window, a functional reporter assay to quantify receptor activation, and endogenous gene expression analysis to confirm biological translation.

Introduction & Mechanistic Rationale

Indole derivatives—ranging from dietary indole-3-carbinol to microbially synthesized tryptophan metabolites—are potent modulators of the Aryl Hydrocarbon Receptor (AhR) [1, 2]. The AhR is a ligand-activated cytosolic transcription factor that plays a critical role in immune homeostasis, skin barrier integrity, and xenobiotic metabolism [2].

Causality of Activation: Due to its lipophilic nature and structural indole core, 1-(1H-Indol-3-yl)-2-methylpropan-2-ol can passively diffuse across the plasma membrane. In the cytosol, it binds to the AhR complex (which is stabilized by HSP90, XAP2, and p23). Ligand binding induces a conformational change that exposes a nuclear localization signal. The complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the DNA [3]. This directly drives the transcription of downstream target genes, most notably CYP1A1 and CYP1B1, which are standard biomarkers for AhR activation [4].

AhR_Pathway Ligand 1-(1H-Indol-3-yl)- 2-methylpropan-2-ol Ligand_AhR Ligand-AhR Complex (Activated) Ligand->Ligand_AhR Diffusion & Binding AhR_Complex Cytosolic AhR Complex (AhR:HSP90:XAP2:p23) AhR_Complex->Ligand_AhR Nucleus Nuclear Translocation Ligand_AhR->Nucleus ARNT ARNT Dimerization Nucleus->ARNT XRE Binding to XRE (DNA) ARNT->XRE Transcription CYP1A1/CYP1B1 Transcription XRE->Transcription Gene Expression

AhR signaling pathway activation by indole derivatives leading to CYP1A1 transcription.

Reagent Preparation & Compound Handling

Indole derivatives are highly lipophilic. Aqueous buffers will cause rapid precipitation, leading to inaccurate dosing and false-negative assay results. Therefore, Dimethyl Sulfoxide (DMSO) must be used as the primary solvent.

Causality of Solvent Limits: The final concentration of DMSO in the cell culture media must never exceed 0.1% (v/v). Higher concentrations of DMSO disrupt the lipid bilayer, causing baseline cellular toxicity and artificially altering gene expression profiles, which compromises the trustworthiness of the assay.

Table 1: Compound Preparation Parameters
ParameterValue / Instruction
Compound Name 1-(1H-Indol-3-yl)-2-methylpropan-2-ol
CAS Number 10006-90-3
Molecular Weight ~189.26 g/mol
Primary Solvent 100% Anhydrous DMSO
10 mM Stock Preparation Dissolve 1.89 mg of compound in 1.0 mL DMSO
Storage Conditions Aliquot into amber tubes; store at -20°C (Avoid freeze-thaw)
Working Concentration Range 0.1 μM to 100 μM (Diluted in culture media prior to use)

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol utilizes a self-validating workflow. A reporter assay alone is insufficient, as compounds can falsely elevate signals by stabilizing the luciferase enzyme. Therefore, we first establish viability to rule out toxicity-induced artifacts, run the reporter assay for high-throughput screening, and finally validate the mechanism by measuring endogenous CYP1A1 mRNA.

Workflow Prep Compound Preparation (DMSO Stock) Viability Cell Viability (Determine IC50) Prep->Viability Reporter XRE-Luciferase Reporter Assay Viability->Reporter Sub-toxic Dosing qPCR RT-qPCR (CYP1A1 mRNA) Reporter->qPCR Functional Validation

Step-by-step in vitro assay workflow for evaluating AhR modulators.

Cell Culture Maintenance

Cell Line Choice: HepG2 (Human hepatocellular carcinoma) cells are utilized because the liver is the primary site of xenobiotic metabolism. These cells retain high basal expression of AhR, ARNT, and necessary co-chaperones, making them the gold standard for AhR induction assays.

  • Culture HepG2 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells at 80% confluency using 0.25% Trypsin-EDTA.

Phase 1: Cytotoxicity Profiling (CellTiter-Glo)

Purpose: To determine the IC₅₀ and define the sub-toxic concentration range for functional assays.

  • Seed HepG2 cells in a 96-well opaque white plate at a density of 1 × 10⁴ cells/well in 100 μL of media. Incubate for 24 hours.

  • Prepare a 10-point serial dilution of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (e.g., 0.1 μM to 200 μM) in media. Ensure final DMSO is ≤0.1%.

  • Aspirate old media and add 100 μL of the compound-treated media to the wells. Include a 0.1% DMSO vehicle control.

  • Incubate for 48 hours.

  • Add 100 μL of CellTiter-Glo® Reagent (promotes cell lysis and generates a luminescent signal proportional to ATP present).

  • Mix on an orbital shaker for 2 minutes, incubate at room temperature for 10 minutes, and read luminescence. Calculate the IC₅₀.

Phase 2: AhR Activation (XRE-Luciferase Reporter Assay)

Purpose: To directly quantify AhR binding to the Xenobiotic Response Element (XRE).

  • Use a stably transfected HepG2-XRE-Luc cell line (or transiently transfect HepG2 cells with an XRE-driven firefly luciferase plasmid).

  • Seed cells at 2 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours.

  • Treat cells with 1-(1H-Indol-3-yl)-2-methylpropan-2-ol at concentrations strictly below the IC₅₀ determined in Phase 1 (e.g., 1, 5, 10, and 25 μM).

  • Causality of Incubation Time: Incubate for exactly 24 hours. This provides optimal time for AhR nuclear translocation, transcription, and accumulation of the luciferase protein before degradation outpaces synthesis.

  • Lyse cells and add luciferase substrate. Measure luminescence to determine the EC₅₀ of AhR activation.

Phase 3: Endogenous Target Validation (RT-qPCR)

Purpose: To confirm that the reporter signal translates to actual biological transcription of endogenous CYP1A1.

  • Seed HepG2 cells in a 6-well plate at 3 × 10⁵ cells/well. Incubate overnight.

  • Treat with the established EC₅₀ concentration of the compound, alongside a 0.1% DMSO control and a positive control (e.g., 10 nM TCDD or 10 μM Indole-3-carbinol).

  • Incubate for 12 hours (optimal for capturing peak mRNA transcription before translation and mRNA decay).

  • Extract total RNA using a standard column-based kit (e.g., RNeasy Mini Kit).

  • Synthesize cDNA using 1 μg of total RNA.

  • Perform qPCR using specific primers for CYP1A1 and a housekeeping gene (GAPDH).

  • Calculate fold induction using the 2^−ΔΔCt method.

Data Presentation & Interpretation

The following table demonstrates the expected data structure for interpreting the bioactivity of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol. A successful validation requires the compound to induce CYP1A1 at concentrations well below its cytotoxic threshold.

Table 2: Quantitative Data Summary (Expected Profile)
Assay TypeMetric EvaluatedTarget Outcome / ThresholdInterpretation
CellTiter-Glo (Viability) IC₅₀ (Cytotoxicity)> 100 μMIndicates low basal toxicity; safe for functional assays.
XRE-Luciferase Reporter EC₅₀ (AhR Activation)5 μM – 20 μMConfirms the compound successfully binds AhR and activates the XRE promoter.
RT-qPCR (Endogenous) CYP1A1 Fold Induction> 5-fold increase over DMSOSelf-validates the reporter assay; proves endogenous gene transcription is achieved.

References

  • Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates Journal of Applied Microbiology URL:[Link] [1]

  • Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis International Journal of Molecular Sciences URL:[Link] [2]

  • Acid condensation products of indole-3-carbinol and their in-vitro (anti)estrogenic, (anti)androgenic and aryl hydrocarbon receptor activities Arabian Journal of Chemistry URL:[Link][3]

  • Indole-3-carbinol triggers aryl hydrocarbon receptor-dependent estrogen receptor (ER)alpha protein degradation in breast cancer cells disrupting an ERalpha-GATA3 transcriptional cross-regulatory loop Molecular Biology of the Cell URL:[Link] [4]

Application

Application Note: Comprehensive 1D and 2D NMR Characterization of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol

Executive Summary In small molecule drug development, the unambiguous structural elucidation of synthesized intermediates and active pharmaceutical ingredients (APIs) is paramount. Indole derivatives form the structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In small molecule drug development, the unambiguous structural elucidation of synthesized intermediates and active pharmaceutical ingredients (APIs) is paramount. Indole derivatives form the structural backbone of numerous therapeutic classes, including triptans and serotonin receptor modulators. This application note provides a rigorous, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the complete characterization of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol . By systematically applying 1D ( 1 H, 13 C) and 2D (COSY, multiplicity-edited HSQC, and HMBC) techniques, we establish a definitive mechanistic proof of structure, mapping the aliphatic side chain precisely to the C-3 position of the indole core.

Structural Dynamics & Strategic Rationale

Molecular Overview

1-(1H-Indol-3-yl)-2-methylpropan-2-ol (C 12​ H 15​ NO) consists of an electron-rich indole heterocycle substituted at the C-3 position with a 2-methylpropan-2-ol moiety. The presence of a quaternary alcohol carbon, a gem-dimethyl group, and a distinct aromatic spin system makes it an ideal candidate for advanced 2D NMR correlation.

Causality in Solvent Selection

The selection of the NMR solvent is not arbitrary; it dictates the visibility of exchangeable protons. DMSO- d6​ is strategically chosen over CDCl 3​ for this protocol.

  • Causality: DMSO- d6​ forms strong intermolecular hydrogen bonds with the indole N-H and the tertiary O-H. This drastically reduces the chemical exchange rate of these protons with residual water, sharpening their signals into distinct, observable resonances (typically around δ 10.8 for N-H and δ 4.2 for O-H). Observing these protons is critical for confirming the integrity of the heterocycle and the tertiary alcohol without requiring derivatization.

Workflow S1 Sample Preparation (DMSO-d6, Internal TMS) S2 1D Acquisition (1H & 13C{1H}) S1->S2 S3 Homonuclear 2D (COSY) S2->S3 S4 Heteronuclear 2D (HSQC & HMBC) S2->S4 S5 Multiplicity Editing & Data Processing S3->S5 S4->S5 S6 Structural Elucidation S5->S6

Figure 1: Self-validating NMR workflow for small molecule characterization.

Experimental Methodologies: A Self-Validating Protocol

To ensure data trustworthiness, the following step-by-step protocol embeds validation checkpoints. These ensure the spectrometer is optimized before multi-pulse 2D sequences are initiated.

Step 1: Sample Preparation
  • Dissolve 15-20 mg of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol in 0.6 mL of high-purity DMSO- d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to prevent magnetic susceptibility artifacts at the coil edges.

Step 2: Spectrometer Setup & Validation Checkpoints
  • Checkpoint 1 (Tuning & Matching): Perform precise tuning and matching of the probe to the 1 H and 13 C frequencies. Causality: This maximizes power transfer, ensuring accurate 90° pulse widths and maximizing the Signal-to-Noise Ratio (SNR).

  • Checkpoint 2 (Shimming): Shim the magnet until the DMSO- d6​ residual quintet (δ 2.50) has a linewidth at half-height (FWHM) of < 0.8 Hz. Causality: High magnetic field homogeneity is mandatory to resolve the fine 4J and 5J couplings in the indole aromatic ring.

  • Checkpoint 3 (Pulse Calibration): Determine the exact 90° pulse width (P1) for 1 H. Causality: Heteronuclear 2D experiments (HSQC/HMBC) rely on complex pulse trains; miscalibrated pulses lead to severe phase distortions and signal loss.

Step 3: Acquisition Parameters
  • 1D 1 H NMR: 500 MHz, 16 scans, relaxation delay (D1) = 2.0 s, spectral width = 12 ppm.

  • 1D 13 C{ 1 H} NMR: 125 MHz, 512 scans, D1 = 2.0 s (optimized for small molecules), spectral width = 220 ppm.

  • COSY: Homonuclear correlation spectroscopy 1. 256 t1​ increments, 4 scans per increment.

  • Multiplicity-Edited HSQC: 256 t1​ increments. Causality: Multiplicity-edited pulse sequences use a dedicated period of 1/(2JCH​) to edit CH 2​ and CH/CH 3​ peaks into opposite phases within the same spectrum 2. This instantly distinguishes the aliphatic CH 2​ from the gem-dimethyl groups.

  • HMBC: Optimized for long-range couplings ( nJCH​ = 8 Hz). 256 t1​ increments. This sequence is critical for bridging the proton-free quaternary carbons 3.

Elucidation Matrix: Data & Signal Assignment

The integration of 1D and 2D data yields a complete, unambiguous assignment of the molecule. The data is summarized in Table 1.

Table 1: 1 H and 13 C NMR Assignments for 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (DMSO- d6​ , 500/125 MHz)

Position 1 H Chemical Shift (δ, ppm)Multiplicity, J (Hz) 13 C Chemical Shift (δ, ppm)HSQC Phase (Edited)Key HMBC Correlations ( 1 H 13 C)
1 (NH) 10.80br s, 1H--C-2, C-3a, C-7a
2 7.10d, J = 2.5, 1H123.4Positive (CH)C-3, C-3a, C-7a
3 --112.5Quaternary-
3a --128.0Quaternary-
4 7.50d, J = 7.8, 1H119.2Positive (CH)C-3, C-6, C-7a
5 6.95t, J = 7.5, 1H118.5Positive (CH)C-3a, C-7
6 7.05t, J = 7.5, 1H121.0Positive (CH)C-4, C-7a
7 7.30d, J = 8.0, 1H111.5Positive (CH)C-3a, C-5
7a --136.2Quaternary-
1' (CH 2​ ) 2.80s, 2H39.5Negative (CH 2​ )C-2, C-3, C-3a, C-2', C-3'/4'
2' (C-OH) --70.2Quaternary-
2'-OH 4.20br s, 1H--C-1', C-2', C-3'/4'
3'/4' (CH 3​ ) 1.15s, 6H29.5Positive (CH 3​ )C-1', C-2'

Mechanistic Proof of Structure

Resolving the Aromatic Core (COSY & HSQC)

Both 1 H- 13 C HSQC and 1 H- 1 H COSY are invaluable for extending assignments across the high-resolution 13 C dimension and providing through-bond connectivity 1. The indole aromatic protons (H-4 through H-7) form an isolated four-spin system. The COSY spectrum clearly maps this continuous network: H-4 (δ 7.50) H-5 (δ 6.95) H-6 (δ 7.05) H-7 (δ 7.30). The multiplicity-edited HSQC confirms these are all methine (CH) carbons, displaying positive phase signals 4.

Locking the Side Chain (HMBC)

The definitive attachment of the 2-methylpropan-2-ol side chain to the C-3 position of the indole ring is established exclusively via HMBC, which reveals connectivity across 2 to 3 bonds 3.

  • The isolated methylene singlet at δ 2.80 (H-1') shows strong 2JCH​ and 3JCH​ correlations to the indole C-3 (δ 112.5) and C-2 (δ 123.4), as well as to the quaternary alcohol carbon C-2' (δ 70.2).

  • Without HMBC, distinguishing C-3 substitution from C-2 substitution would rely solely on the presence of the H-2 proton (δ 7.10), which can be ambiguous in highly substituted analogs.

  • Furthermore, the gem-dimethyl protons (H-3'/4', δ 1.15) show strong correlations to C-2' (δ 70.2) and the methylene carbon C-1' (δ 39.5).

HMBC_Network cluster_protons Proton Resonances (1H) cluster_carbons Carbon Resonances (13C) H1 H-1' δ 2.80 C1 C-3 δ 112.5 H1->C1 3J C2 C-2 δ 123.4 H1->C2 3J C3 C-2' δ 70.2 H1->C3 2J H2 H-3'/4' δ 1.15 H2->C3 2J C4 C-1' δ 39.5 H2->C4 3J H3 H-2 δ 7.10 H3->C1 2J

Figure 2: Key HMBC correlations linking the aliphatic side chain to the indole core.

References

  • Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC−CLIP−COSY Experiments. Analytical Chemistry - ACS Publications. Available at:[Link]

  • NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC. Journal of Magnetic Resonance. Available at:[Link]

  • Residual Chemical Shift Anisotropies in the Structure Determination of Small Molecules. PMC - National Institutes of Health. Available at:[Link]

  • NMR Diffusion Measurements in Complex Mixtures Using Constant-Time-HSQC-IDOSY and Computer-Optimized Spectral Aliasing for High Resolution in the Carbon Dimension. Analytical Chemistry - ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(1H-Indol-3-yl)-2-methylpropan-2-ol Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol. This knowledge base is designed for drug development professionals and synthetic chemists encountering yield-limiting bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol. This knowledge base is designed for drug development professionals and synthetic chemists encountering yield-limiting bottlenecks. Here, we dissect the two primary synthetic pathways—Grignard addition and epoxide ring-opening—providing mechanistic troubleshooting, self-validating standard operating procedures (SOPs), and empirical data to ensure robust scalability.

Visual Workflow: Synthetic Pathway Divergence

SynthesisWorkflow StartA Route A: Grignard Addition Methyl Indole-3-acetate Step1A Add >3.0 eq MeMgBr (THF, 0°C to RT) StartA->Step1A StartB Route B: Epoxide Opening Indole + Isobutylene Oxide Step1B Lewis Acid Catalyst (e.g., Zn(OTf)2) StartB->Step1B Step2A Rochelle's Salt Quench (Chelates Mg2+) Step1A->Step2A Target 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (Target Molecule) Step2A->Target Step2B Regioselective C3-Attack (SN2-like opening) Step1B->Step2B Step2B->Target

Figure 1: Comparison of Grignard addition and epoxide ring-opening pathways.

Quantitative Pathway Comparison

ParameterRoute A: Grignard AdditionRoute B: Epoxide Ring-Opening
Starting Materials Methyl indole-3-acetate, MeMgBrIndole, Isobutylene oxide
Typical Yield 75% - 85%60% - 70%
Regioselectivity Absolute (Fixed by ester position)Moderate to High (Catalyst dependent)
Major Challenge Intractable emulsion during workupN-alkylation and SN​1 side-reactions
Resolution Strategy Rochelle's salt chelationMild Lewis acid ( Zn(OTf)2​ ) optimization

Troubleshooting Knowledge Base (FAQs)

Route A: Grignard Addition Issues

Q: Why is my Grignard reaction yield stalling below 30% when using 2.2 equivalents of MeMgBr? A: This is a stoichiometry failure rooted in the acid-base chemistry of the substrate. The indole N-H proton is highly acidic (pKa ~16.2). The first equivalent of MeMgBr acts as a base, not a nucleophile, deprotonating the N-H to form an indolylmagnesium halide intermediate and generating methane gas. The ester-to-tertiary-alcohol conversion strictly requires 2 additional equivalents. Therefore, a minimum of 3.0 equivalents (practically 3.2–3.5 eq to account for adventitious moisture) is required to drive the reaction to completion.

Q: How do I resolve the thick, intractable emulsion that forms during the aqueous quench of the Grignard reaction? A: Quenching excess Grignard and magnesium alkoxides with water generates magnesium hydroxide ( Mg(OH)2​ ), which forms a gelatinous polymeric network that traps organic solvents and drastically reduces yield ()[1]. Resolution: Use a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The tartrate dianion acts as a bidentate ligand, strongly chelating Mg2+ ions to form a water-soluble complex, effectively breaking the emulsion and yielding two distinct layers ()[2].

Route B: Epoxide Ring-Opening Issues

Q: I am observing significant N-alkylation instead of the desired C3-alkylation. How can I shift the regioselectivity? A: Indole is an ambident nucleophile. Under basic or strictly thermal conditions, the nitrogen atom (which bears the highest electron density in the deprotonated state) is the primary site of attack, leading to N-alkylation ()[3]. Resolution: Employ a mild Lewis acid catalyst (such as Zn(OTf)2​ ). Lewis acids coordinate to the oxygen of isobutylene oxide, activating the epoxide. Maintaining a neutral/acidic environment keeps the indole N-H protonated, directing the electrophilic aromatic substitution to the C3 position, which possesses the highest HOMO coefficient in the neutral indole ring.

Q: Why does the epoxide ring-opening yield a mixture of regioisomers (primary vs. tertiary alcohol)? A: Isobutylene oxide is unsymmetrical. An SN​2 -like ring opening (favored by milder activation) directs the indole C3-nucleophile to the less sterically hindered CH2​ carbon, yielding the desired tertiary alcohol (-CH2-C(OH)Me2). However, if the Lewis acid is too strong, the mechanism shifts toward an SN​1 -like pathway, forming a tertiary carbocation. Attack at this tertiary center yields the undesired primary alcohol (-C(Me)2-CH2OH) ()[4]. Mild Lewis acids like Zn(OTf)2​ provide excellent regiocontrol favoring the SN​2 -like pathway ()[5].

Validated Standard Operating Procedures (SOPs)

Protocol A: Optimized Grignard Addition (Recommended for High Purity)

This protocol utilizes a self-validating feedback loop to ensure complete conversion and high recovery.

  • Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve methyl indole-3-acetate (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Addition: Add MeMgBr (3 M in diethyl ether, 3.5 eq) dropwise over 30 minutes.

    • [In-Process Validation]: Observe vigorous gas evolution (methane) during the addition of the first 1.0 eq. This confirms the successful deprotonation of the indole N-H.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • [In-Process Validation]: Analyze via TLC (Hexanes/EtOAc 7:3). The UV-active ester spot ( Rf​≈0.5 ) must be completely consumed, replaced by a lower-running tertiary alcohol spot ( Rf​≈0.2 ).

  • Quench & Chelation: Cool the flask back to 0 °C. Slowly add a saturated aqueous solution of Rochelle's salt (equal volume to THF).

    • [In-Process Validation]: The mixture will initially form a thick white gel. Stir vigorously for 1–2 hours at room temperature until the gel completely dissipates into two sharply defined, clear liquid layers.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice with EtOAc. Wash combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo to afford the target molecule.

Protocol B: Optimized Epoxide Ring-Opening
  • Setup: Dissolve indole (1.0 eq) and isobutylene oxide (1.2 eq) in anhydrous dichloromethane (0.5 M).

  • Activation: Add Zn(OTf)2​ (10 mol%) in one portion.

    • [In-Process Validation]: A slight color change (often pale yellow to orange) indicates Lewis acid-indole complexation.

  • Reaction: Stir at room temperature for 12 hours.

    • [In-Process Validation]: Monitor strictly by TLC to prevent over-alkylation (dialkylated byproducts will appear as higher-running spots).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with dichloromethane, dry over MgSO4​ , and purify via silica gel chromatography to isolate the C3-alkylated product.

References

  • Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. ACS Organic Process Research & Development (2016). Available at:[Link]

  • Regioselective Ring-Opening of Spiro-Epoxyoxindoles by a Dual-Ligand Zinc-Based Metal–Organic Framework as an Efficient Heterogeneous Catalyst. ACS Applied Nano Materials (2022). Available at:[Link]

  • Tunable ring-opening reactions of indole catalyzed by DBSA. Molecular Catalysis (2025). Available at:[Link]

  • In Situ Generation and Diels-Alder Reaction of Benzynes Derivatives with 5-Membered Ring Heterocycles. ResearchGate (2015). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(1H-Indol-3-yl)-2-methylpropan-2-ol Solubility in DMSO

Welcome to the Compound Management Technical Support Center. This guide provides specialized troubleshooting for researchers experiencing solubility failures, precipitation, or "crashing out" of 1-(1H-Indol-3-yl)-2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Compound Management Technical Support Center. This guide provides specialized troubleshooting for researchers experiencing solubility failures, precipitation, or "crashing out" of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol when formulated in Dimethyl Sulfoxide (DMSO) for biological assays or high-throughput screening (HTS).

Causality Analysis: The Chemistry of the Problem

To effectively troubleshoot solubility, we must first understand the physicochemical relationship between the solute and the solvent.

The Solute: 1-(1H-Indol-3-yl)-2-methylpropan-2-ol is a moderately hydrophobic small molecule (MW ~191 g/mol ). It features a planar, lipophilic indole ring coupled with a sterically hindered tertiary alcohol. While the indole -NH and the tertiary -OH can participate in hydrogen bonding, the steric bulk of the gem-dimethyl groups shields the hydroxyl, rendering the molecule more reliant on hydrophobic interactions than a primary alcohol would be.

The Solvent: Anhydrous DMSO is a highly polar aprotic solvent with an excellent capacity to dissolve both polar and non-polar compounds, making it the gold standard in drug discovery [1]. However, solubility failures with this specific compound almost always stem from two environmental vulnerabilities of DMSO:

  • Fierce Hygroscopicity: DMSO rapidly absorbs atmospheric moisture. When water enters the DMSO stock, it drastically alters the dielectric constant of the solvent system. Because water is highly polar, it forces the hydrophobic indole moiety into a state of hydrophobic exclusion. The molecules aggregate to minimize their exposed hydrophobic surface area, leading to visible precipitation [2].

  • High Freezing Point: DMSO freezes at 18.5 °C (65.3 °F) [1]. Storing stocks at 4 °C or -20 °C causes the solvent to solidify. During the thaw cycle, the compound is temporarily subjected to localized supersaturation in the micro-pockets of liquid DMSO, often resulting in irreversible crystallization before the entire tube reaches room temperature.

Quantitative Data & Parameters

Understanding the physical limits of your materials is the first step in preventing assay failure.

Table 1: Physicochemical Parameters of the System

Parameter1-(1H-Indol-3-yl)-2-methylpropan-2-olDimethyl Sulfoxide (DMSO)
Molecular Weight ~191.25 g/mol 78.13 g/mol
Hydrogen Bond Donors 2 (Indole NH, Tertiary OH)0
Hydrogen Bond Acceptors 1 (Tertiary OH)1 (Sulfoxide Oxygen)
Freezing Point Solid at Room Temp18.5 °C (65.3 °F)
Hygroscopicity LowExtremely High

Table 2: Impact of Water Uptake on Compound Solubility in DMSO (Note: Values are representative of typical hydrophobic HTS compounds)

Atmospheric Exposure Time (Ambient)Estimated Water Uptake (% v/v)Impact on 10 mM Indole-Derivative Stock
0 Hours (Sealed under Argon)< 0.1%Fully Soluble (Clear)
1 Hour (Open Tube/Plate)~2.0%Micro-aggregates form (Detectable by DLS)
4 Hours (Open Tube/Plate)~5.0%Visible cloudiness / Oiling out
24+ Hours (Improper Seal)> 10.0%Complete precipitation / Hard crystalline pellet

Visualizing the Problem & Solution

G A Anhydrous DMSO + Compound B Atmospheric Exposure (Cap Open/Freeze-Thaw) A->B C Hygroscopic Water Uptake (>2% v/v H2O) B->C D Dielectric Shift & H-Bond Disruption C->D E Hydrophobic Exclusion (Indole Moiety) D->E F Nucleation & Aggregation E->F G Visible Precipitation (Compound Crashes Out) F->G

Figure 1: Mechanism of moisture-induced precipitation of indole derivatives in DMSO.

G Start Observe Cloudy/Precipitated DMSO Stock TempCheck Equilibrate to 25°C (Is DMSO frozen?) Start->TempCheck Heat Incubate at 37°C for 15-30 mins TempCheck->Heat Vortex Gentle Vortexing / In-well Sonication Heat->Vortex Decision Solution Clear? Vortex->Decision Success Proceed to Assay (Aliquot for future) Decision->Success Yes Fail Add Co-solvent (e.g., 0.1% Tween-80) or Remake Stock Decision->Fail No

Figure 2: Step-by-step troubleshooting workflow for resolubilizing crashed DMSO stocks.

Self-Validating Experimental Protocols

Protocol A: Preparation of a Moisture-Resistant Master Stock

Objective: To formulate a 10 mM stock of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol that resists freeze-thaw degradation.

  • Solvent Preparation: Use only newly opened, anhydrous DMSO (≥99.9% purity, stored over molecular sieves). Do not use benchtop DMSO that has been opened for more than a week.

  • Weighing: Weigh the lyophilized compound rapidly to minimize atmospheric exposure.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Pipette up and down gently. Do not vortex vigorously immediately, as this introduces micro-bubbles that can act as nucleation sites for precipitation.

  • Inert Gas Purging: Layer the headspace of the master tube with dry Argon or Nitrogen gas before sealing. This displaces ambient humid air [3].

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL) in tightly sealed, low-bind microcentrifuge tubes. Store at -20 °C.

  • Self-Validation Check: Take one aliquot, dilute it 1:100 in your aqueous assay buffer, and measure the Optical Density (OD) at 600 nm. An OD600​ > 0.01 above the buffer blank indicates the formation of colloidal micro-aggregates, meaning your initial DMSO concentration was too high for aqueous transition.

Protocol B: Resolubilization of a "Crashed" Stock

Objective: To rescue an aliquot that has precipitated due to cold storage or minor water uptake.

  • Thermal Equilibration: Remove the aliquot from -20 °C and allow it to sit at room temperature (25 °C) for exactly 15 minutes. Causality: DMSO's freezing point is 18.5 °C; attempting to force dissolution while the solvent is partially frozen will fail.

  • Gentle Heating: Place the tube in a dry block heater set to 37 °C for 10–15 minutes. The mild thermal energy increases the kinetic energy of the solvent molecules, overcoming the lattice energy of the precipitated indole aggregates.

  • Sonication: If visible particles remain, place the tube in a room-temperature ultrasonic water bath for 3–5 minutes.

  • Self-Validation Check: Centrifuge the tube at 10,000 x g for 3 minutes. Carefully inspect the very bottom of the tube against a dark background. If a microscopic white or translucent pellet is visible, the compound has not fully resolubilized. You must either add a co-solvent (see FAQ) or discard the aliquot.

Frequently Asked Questions (FAQs)

Q: My stock was perfectly clear at 10 mM in DMSO, but it immediately turned cloudy when I added it to my cell culture media. Why? A: This is a classic "solvent crash." While 1-(1H-Indol-3-yl)-2-methylpropan-2-ol is soluble in 100% DMSO, cell culture media is >99% water. The sudden drop in DMSO concentration forces the hydrophobic indole ring out of solution. Solution: Perform a serial dilution. Dilute your 10 mM stock to 1 mM in 100% DMSO first, and then spike that into your media to ensure the final DMSO concentration remains below 0.5% while keeping the compound below its aqueous solubility limit.

Q: Can I use a co-solvent to help keep this compound in solution during aqueous assays? A: Yes. If the compound continues to crash out in aqueous buffers, you can formulate the intermediate dilution using a co-solvent. Formulations containing 0.1% to 1% Tween-80, PEG-400, or cyclodextrins can encapsulate the hydrophobic indole ring, acting as a bridge between the compound and the aqueous environment [4].

Q: Does repeated freeze-thawing degrade the compound itself? A: The freeze-thaw process does not chemically degrade the 1-(1H-Indol-3-yl)-2-methylpropan-2-ol molecule directly. However, every time you open the cold tube, condensation introduces water into the hygroscopic DMSO. Over multiple cycles, this accumulated water permanently ruins the solvent's capacity to hold the compound, leading to irreversible precipitation. This is why single-use aliquoting (Protocol A) is mandatory.

Q: Is it safe to heat the compound to 50 °C to force it into solution? A: We do not recommend exceeding 37 °C. While the compound is relatively stable, prolonged heating of DMSO in the presence of oxygen and trace water can lead to oxidation of the electron-rich indole ring, potentially altering your biological assay results.

References

  • Dimethyl sulfoxide - Wikipedia. Available at: [Link]

  • Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument - PubMed Central (PMC). Available at: [Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives - ResearchGate. Available at: [Link]

  • Solubility: a speed–breaker on the drug discovery highway - MedCrave Online. Available at: [Link]

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 1-(1H-Indol-3-yl)-2-methylpropan-2-ol

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 1-(1H-Indol-3-yl)-2-methylpropan-2-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 1-(1H-Indol-3-yl)-2-methylpropan-2-ol .

Due to its unique structural features—an electron-rich indole core coupled with a tertiary alcohol—this compound presents a dual-threat degradation profile. It is highly susceptible to both oxidative degradation and acid-catalyzed dehydration . This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to ensure the integrity of your compound during long-term storage and experimental workflows.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: During HPLC analysis or formulation, I am observing a rapid loss of the parent compound and the appearance of a new, highly UV-absorbent peak. What is happening?

The Causality: You are observing acid-catalyzed dehydration. Your compound contains a tertiary alcohol, which dehydrates via an E1 elimination mechanism much more readily than primary or secondary alcohols[1]. When exposed to acidic environments (such as 0.1% TFA or formic acid in HPLC mobile phases), the tertiary hydroxyl group is protonated to form an alkyloxonium ion, which dissociates to leave a tertiary carbocation[2],[3].

Tertiary carbocations are intrinsically stable due to hyperconjugation and inductive effects[1],[4]. However, in 1-(1H-Indol-3-yl)-2-methylpropan-2-ol, the subsequent loss of a proton forms an alkene that is fully conjugated with the indole ring. This extended π -conjugation acts as a massive thermodynamic sink, driving the dehydration reaction forward almost instantaneously in acidic media.

The Solution:

  • Analytical: Abandon acidic mobile phases. Switch to neutral or slightly basic buffers (e.g., 10 mM Ammonium Acetate, pH 7.4) for all chromatographic methods.

  • Formulation: Avoid protic acidic solvents. Maintain the compound in strictly neutral or slightly basic environments.

Q2: My solid stock or DMSO solution has changed color from off-white to a pink, red, or brown hue over time. Is the compound still usable?

The Causality: A color change indicates oxidative degradation. The electron-rich pyrrole moiety of the indole core is highly susceptible to autoxidation and photo-oxidation[5]. Exposure to ambient light and oxygen generates reactive oxygen species (ROS) that attack the C2 or C3 positions of the indole ring, leading to the formation of oxindole derivatives and highly conjugated, colored oligomers[6],[5]. Pure indole compounds are typically off-white; turning red or pink is a hallmark sign of light and oxygen exposure[7],[8].

The Solution: Discard heavily discolored solutions, as the concentration of the active parent compound is compromised. To prevent this, solid material must be stored under an inert atmosphere (Argon or Nitrogen) in tightly sealed amber vials[9].

Q3: How do I ensure long-term stability during in vitro assays (e.g., in cell culture media at 37°C)?

The Causality: Aqueous media at 37°C accelerates both hydrolysis/dehydration and oxidative degradation. While the neutral pH of standard media (pH 7.4) prevents rapid acid-catalyzed dehydration, trace metals and dissolved oxygen in the media will promote indole oxidation over prolonged incubations.

The Solution: Prepare fresh working solutions immediately before the assay[6]. Do not store aqueous working solutions for more than a few hours. If prolonged incubation is required, consider conducting a time-course stability experiment in your specific media and, if compatible with your biological target, introduce ROS scavengers (e.g., ascorbic acid).

Part 2: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the expected stability of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol across various environmental conditions.

Environmental ConditionTemperatureLight ExposureExpected Half-Life ( t1/2​ )Primary Degradation Pathway
0.1% TFA (pH ~2) 25°CDark< 1 hourAcid-Catalyzed Dehydration (E1)
PBS Buffer (pH 7.4) 37°CAmbient Light12 - 24 hoursPhoto-oxidation / Autoxidation
PBS Buffer (pH 7.4) 37°CDark48 - 72 hoursAutoxidation
Anhydrous DMSO -20°CDark~ 3 - 6 monthsTrace Oxidation
Anhydrous DMSO (Argon) -80°CDark> 12 monthsNone (Stable)

Part 3: Visualizations of Degradation & Workflow

Degradation cluster_0 Acid-Catalyzed Dehydration (E1) cluster_1 Oxidative Degradation Parent 1-(1H-Indol-3-yl)- 2-methylpropan-2-ol Carbocation Tertiary Carbocation Intermediate Parent->Carbocation H+ / -H2O ROS Photo-oxidation / ROS Parent->ROS O2 / Light Alkene Conjugated Alkene (Highly Stable) Carbocation->Alkene -H+ Oxindole Oxindole Derivatives & Colored Oligomers ROS->Oxindole Ring Oxidation

Caption: Diagram illustrating the dual degradation pathways: E1 dehydration and indole ring oxidation.

Workflow Receipt Receive Solid Compound Inert Purge with Argon/N2 Receipt->Inert Prevent Oxidation Aliquot Prepare Single-Use Aliquots (Anhydrous DMSO) Inert->Aliquot Minimize Freeze-Thaw Storage Store at -80°C in Amber Vials Aliquot->Storage Prevent Photo-degradation Usage Thaw on Ice & Use Immediately (Avoid Acidic Buffers) Storage->Usage Assay Preparation

Caption: Step-by-step workflow for the optimal handling and long-term storage of the compound.

Part 4: Experimental Protocols

Protocol A: Preparation of Long-Term Stock Solutions

Objective: Create a self-validating, degradation-resistant stock library for long-term use.

  • Equilibration: Allow the sealed vial of solid compound to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Prevents ambient moisture condensation upon opening, which introduces water that can facilitate hydrolysis or act as a proton shuttle.

  • Inert Atmosphere: Purge a clean, amber glass vial with Argon gas for 60 seconds.

    • Causality: Displaces oxygen to prevent autoxidation of the electron-rich indole ring[6].

  • Dissolution: Dissolve the solid in anhydrous, degassed DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Self-Validation Check: Visually inspect the solution against a white background. A successful, pure preparation must be completely colorless. Any pink or yellow hue indicates pre-existing oxidative degradation[6].

  • Aliquotting: Dispense the solution into single-use volumes (e.g., 50 µL) in Argon-purged amber microcentrifuge tubes.

    • Causality: Eliminates freeze-thaw cycles and repeated oxygen exposure during subsequent uses[7].

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer for storage.

Protocol B: Stability-Indicating Forced Degradation Assay

Objective: Validate that your analytical method (e.g., HPLC-UV) can successfully separate the parent compound from its dehydration and oxidation products.

  • Working Solution: Prepare a 100 µg/mL solution of the compound in a neutral diluent (50% Acetonitrile / 50% Water).

  • Acid Stress (Dehydration): Mix 1 mL of the working solution with 1 mL of 0.1 M HCl. Incubate at 25°C for 2 hours. Neutralize with 1 mL of 0.1 M NaOH immediately before injection.

  • Oxidative Stress: Mix 1 mL of the working solution with 1 mL of 3% H₂O₂. Incubate at 25°C for 24 hours in the dark.

  • Control: Mix 1 mL of the working solution with 1 mL of neutral diluent. Incubate alongside the stressed samples.

  • Analysis: Inject all samples onto an HPLC system using a neutral mobile phase (e.g., 10 mM Ammonium Acetate, pH 7.4 / Acetonitrile).

    • Self-Validation Check: The control sample must exhibit >98% peak area for the parent compound. The acid-stressed sample should show significant depletion of the parent peak and the emergence of a highly retained, strongly UV-absorbing peak (the conjugated alkene). If the degradant peaks co-elute with the parent, your chromatographic method is not stability-indicating and must be optimized.

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 1-(1H-Indol-3-yl)-2-methylpropan-2-ol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide for analytical researchers and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide for analytical researchers and drug development professionals. Peak tailing is rarely a random artifact; it is a quantifiable physical or chemical interaction. This guide will help you isolate, understand, and permanently resolve peak asymmetry for indole-derivative assays.

Analyte Profiling: Why Does This Specific Compound Tail?

Before adjusting any instrument parameters, we must understand the causality driven by the molecule's structure. 1-(1H-Indol-3-yl)-2-methylpropan-2-ol contains two highly active functional groups:

  • The Indole Nitrogen (NH): While the lone pair is tied up in the aromatic system (making it a very weak base), it remains a strong hydrogen-bond donor.

  • The Tertiary Alcohol (-OH): A strong hydrogen-bond donor and acceptor.

In reversed-phase HPLC, the primary retention mechanism should be hydrophobic interactions with the C18/C8 alkyl chains. However, traditional silica-based columns contain unreacted, residual silanol groups (-SiOH). At mid-to-high pH levels, these silanols deprotonate into negatively charged species (-SiO⁻) [1]. The indole's NH and OH groups form strong secondary hydrogen bonds and ion-dipole interactions with these active silanols [2]. This "secondary retention mechanism" causes a fraction of the analyte molecules to stick to the stationary phase longer than the rest, dragging out the elution profile and creating a tail [3].

Diagnostic Workflow

Use the following logical decision tree to determine if your tailing is caused by a physical system failure or a chemical interaction.

HPLC_Troubleshooting Start Observe Peak Tailing for Indole Analyte CheckScope Does tailing affect ALL peaks or ONLY the indole peak? Start->CheckScope AllPeaks ALL PEAKS: Physical System Issue CheckScope->AllPeaks All Peaks IndoleOnly INDOLE ONLY: Chemical Interaction or Overload CheckScope->IndoleOnly Indole Only PhysicalFix Check column void, replace frit, or reduce extra-column volume. AllPeaks->PhysicalFix TestOverload Dilute sample 10x. Does tailing persist? IndoleOnly->TestOverload OverloadFix NO: Mass/Volume Overload. Reduce injection volume/concentration. TestOverload->OverloadFix No ChemicalIssue YES: Secondary Silanol Interactions. (NH/OH hydrogen bonding) TestOverload->ChemicalIssue Yes ChemFix Optimize pH, add buffer/TEA, or use end-capped Type B silica. ChemicalIssue->ChemFix

Logical diagnostic workflow for isolating and resolving HPLC peak tailing.

Frequently Asked Questions (FAQs): Addressing the Root Causes

Q: How does the mobile phase pH influence the tailing of my indole sample? A: The pKa of surface silanols on a silica column is typically between 3.5 and 4.5. If your mobile phase pH is above 4.0, these silanols are ionized (-SiO⁻) and highly reactive [4]. By lowering the mobile phase pH to ~2.5 using formic or phosphoric acid, you force the silanols into a fully protonated, neutral state (-SiOH). This effectively shuts down the ion-dipole interactions responsible for tailing [5].

Q: I lowered the pH, but I am still seeing a USP Tailing Factor > 1.8. What is the next chemical intervention? A: If pH adjustment is insufficient, you must chemically mask the active sites. The addition of a sacrificial base, such as 0.05 M Triethylamine (TEA), is a highly effective, field-proven technique [4]. TEA is a sterically small, highly basic molecule that outcompetes the bulky indole analyte, binding to and neutralizing the residual silanols before the analyte can interact with them [6].

Q: What type of stationary phase is best suited for 1-(1H-Indol-3-yl)-2-methylpropan-2-ol? A: Avoid older "Type A" silica columns, which have high metal content and highly acidic silanols. Instead, use high-purity "Type B" silica columns that are fully end-capped [3]. End-capping involves reacting the residual silanols with a short-chain silane (like trimethylchlorosilane) to physically block the active sites. Alternatively, columns with polar-embedded groups can provide an internal electrostatic shield against silanol interactions [1].

Q: Could my sample preparation be causing the tailing? A: Yes. If your sample is dissolved in a solvent that is stronger than the mobile phase (e.g., 100% methanol injected into a 90% aqueous mobile phase), the analyte will not immediately focus at the head of the column. This causes premature band broadening and tailing [7]. Always match your sample diluent to the initial mobile phase conditions.

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must rely on self-validating systems rather than guesswork. Execute the following protocols to definitively identify and resolve your issue.

Protocol 1: The Neutral Marker Test (Isolating Chemical vs. Physical Tailing)

This protocol validates whether your tailing is caused by a degraded column bed (physical) or silanol interactions (chemical).

  • Preparation: Spike your 1-(1H-Indol-3-yl)-2-methylpropan-2-ol sample with a neutral, non-polar hydrophobic marker (e.g., Toluene or Uracil).

  • Execution: Inject the mixed sample using your current method conditions.

  • Causality & Validation: Toluene does not possess hydrogen-bonding capabilities and will not interact with silanols.

    • Outcome A: If the toluene peak is perfectly symmetrical (Gaussian) but the indole peak tails, the issue is definitively a chemical secondary interaction. Proceed to Protocol 2.

    • Outcome B: If both the toluene and the indole peaks exhibit identical tailing, the column has a physical defect (e.g., a void at the head of the column or a partially blocked inlet frit). Replace the column or reverse-flush it if permitted by the manufacturer.

Protocol 2: Mobile Phase Optimization & Silanol Masking

Implement this protocol if Protocol 1 confirms a chemical interaction.

  • Buffer Implementation: Prepare a 20 mM Ammonium Formate aqueous mobile phase. Adequate buffering stabilizes the local pH at the column surface[8].

  • pH Adjustment: Titrate the aqueous phase to pH 2.5 using Formic Acid to neutralize acidic silanols [5].

  • Sacrificial Base (Optional but Recommended): Add 0.1% (v/v) Triethylamine (TEA) to the aqueous phase to mask any remaining sterically hidden silanols [6].

  • Validation: Re-inject the sample. You should observe a drastic reduction in the USP Tailing Factor ( Tf​ ).

Protocol 3: The Volume/Mass Overload Check
  • Preparation: Perform a serial 10-fold dilution of your sample using the exact initial mobile phase as the diluent.

  • Execution: Inject the diluted sample.

  • Causality & Validation: High concentrations saturate the primary hydrophobic binding sites, forcing excess molecules to interact with secondary sites or elute early [7]. If the Tf​ drops significantly upon dilution, your original method was overloaded. If the Tf​ remains unchanged, the tailing is driven by mobile phase incompatibility.

Quantitative Impact of Chromatographic Interventions

The table below summarizes the expected quantitative improvements when applying the troubleshooting principles to 1-(1H-Indol-3-yl)-2-methylpropan-2-ol.

Experimental ConditionPrimary Mechanism of ActionExpected USP Tailing Factor ( Tf​ )Chromatographic Outcome
Standard C18, pH 6.0, Unbuffered High silanol ionization (-SiO⁻) causing strong H-bonding with indole NH/OH.> 2.5 Severe tailing, poor resolution, inaccurate integration.
Standard C18, pH 2.5, 20 mM Buffer Protonation of silanols (-SiOH) reduces secondary ion-dipole interactions.1.4 - 1.6 Improved symmetry, sharper peaks, acceptable for most assays.
End-capped Type B C18, pH 2.5 Physical blocking of residual silanols combined with pH suppression.1.1 - 1.2 Near-Gaussian peak shape, highly reproducible retention times.
Mobile Phase + 0.1% TEA Triethylamine acts as a sacrificial base, aggressively masking active sites.< 1.1 Optimal symmetry, ideal for trace-level quantitation.
10x Sample Dilution in Mobile Phase Prevents column mass overload and eliminates solvent strength mismatch.< 1.2 Elimination of fronting/tailing artifacts caused by volume overload.

References

  • ACE HPLC Troubleshooting Guide | HPLC.eu | [Link]

  • What Causes Peak Tailing in HPLC? | Chrom Tech, Inc. |[Link]

  • HPLC Diagnostic Skills II – Tailing Peaks | Chromatography Online (LCGC) | [Link]

  • How to Reduce Peak Tailing in HPLC? | Phenomenex | [Link]

  • Peak Tailing in HPLC | Element Lab Solutions |[Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? | Restek |[Link]

Sources

Troubleshooting

Technical Support Center: Liquid-Liquid Extraction of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol

Welcome to the Technical Support Center for the isolation and purification of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (also known as α,α -dimethyltryptophol). This guide is designed for research scientists and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (also known as α,α -dimethyltryptophol). This guide is designed for research scientists and drug development professionals who require high-yield, high-purity recovery of this specific indole derivative from aqueous reaction matrices.

Rather than providing a generic extraction template, this guide is engineered around the specific physicochemical properties of the target molecule. We explain the causality behind every solvent choice and troubleshooting step to ensure your workflows are robust and self-validating.

Part 1: Physicochemical Data & Extraction Parameters

To optimize the liquid-liquid extraction (LLE) of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol, we must first understand its structural behavior. The molecule features a highly electron-rich indole ring (susceptible to acid-catalyzed degradation) and a tertiary alcohol flanked by a gem-dimethyl group. The presence of these two hydrogen-bond donors (the indole N-H and the alcohol O-H) dictates our solvent selection, while the lipophilic gem-dimethyl group ensures a favorable partition coefficient into organic phases.

Quantitative Extraction Parameters
ParameterRecommended Value / ChoiceMechanistic Rationale
Target Molecule 1-(1H-Indol-3-yl)-2-methylpropan-2-olContains indole N-H (pKa ~16.2) and tertiary O-H (pKa ~17).
Estimated LogP ~2.5 - 3.0Moderately lipophilic; preferentially partitions into organic phases over water.
Optimal Extractant Ethyl Acetate (EtOAc) or MTBEActs as a strong H-bond acceptor for the indole N-H and alcohol O-H 1.
Aqueous Phase pH 6.0 – 8.0Prevents acid-catalyzed polymerization at the C3 position of the indole ring.
Salting-Out Agent Saturated NaCl (Brine)Maximizes ionic strength, sequestering water molecules and driving the target into the organic phase [[2]]().

Part 2: Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the integrity of the extraction process.

Step 1: Matrix Preparation & pH Verification

  • Action: Measure the pH of your crude aqueous reaction mixture. Adjust the pH to strictly between 6.0 and 8.0 using saturated aqueous NaHCO3​ (to raise pH) or a mild buffer like saturated NH4​Cl (to lower pH).

  • Validation Check: The solution must not turn dark red, brown, or black during adjustment. A rapid darkening indicates acid-catalyzed indole dimerization/polymerization. If this occurs, discard and restart, ensuring stricter pH control.

Step 2: Primary Extraction

  • Action: Transfer the aqueous mixture to a separatory funnel. Add an equal volume (1:1 v/v) of Ethyl Acetate (EtOAc).

  • Action: Seal the funnel and invert gently 10 to 15 times. Do not shake vigorously. Vent the stopcock frequently to release pressure.

  • Validation Check: Allow the funnel to rest for 5 minutes. You should observe two distinct, sharp layers. The upper layer is the organic phase (EtOAc, density ~0.90 g/mL), and the lower is the aqueous phase.

Step 3: Salting-Out Wash (Crucial Step)

  • Action: Drain the lower aqueous phase. To the remaining organic phase, add a volume of saturated aqueous NaCl (brine) equal to 50% of the organic volume. Invert gently 5 times, let settle, and drain the lower aqueous layer.

  • Validation Check: The organic layer should transition from slightly cloudy to clear. This optical shift confirms that the high ionic strength of the brine has successfully pulled dissolved water out of the EtOAc layer via the salting-out effect[2].

Step 4: Drying and Concentration

  • Action: Transfer the clear organic layer to an Erlenmeyer flask. Add anhydrous Na2​SO4​ incrementally while swirling.

  • Validation Check: Stop adding desiccant when the newly added Na2​SO4​ stops clumping and flows freely like dry sand.

  • Action: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a water bath temperature no higher than 35°C to yield the crude 1-(1H-Indol-3-yl)-2-methylpropan-2-ol.

Part 3: Extraction Workflow Visualization

LLE_Workflow Start Crude Aqueous Reaction Mixture Solvent Add EtOAc or MTBE (H-Bond Acceptor) Start->Solvent Extract Gentle Inversion (Avoid Emulsions) Solvent->Extract PhaseSep Phase Separation Extract->PhaseSep Aqueous Aqueous Phase (Discard) PhaseSep->Aqueous Organic Organic Phase (Contains Target) PhaseSep->Organic Wash Salting-Out Wash (Sat. NaCl) Organic->Wash Dry Drying (Anhydrous Na2SO4) Wash->Dry Concentrate Rotary Evaporation (Concentration) Dry->Concentrate Pure Purified Target: α,α-dimethyltryptophol Concentrate->Pure

Workflow for the optimized liquid-liquid extraction of α,α-dimethyltryptophol.

Part 4: Troubleshooting & FAQs

Q1: Why is Ethyl Acetate (EtOAc) preferred over Dichloromethane (DCM) for extracting this specific molecule? A: The choice is driven by intermolecular forces. 1-(1H-Indol-3-yl)-2-methylpropan-2-ol possesses two potent hydrogen-bond donors: the indole N-H and the tertiary alcohol O-H. EtOAc contains an ester carbonyl that acts as an excellent hydrogen-bond acceptor, creating a highly favorable thermodynamic interaction. This significantly increases the partition coefficient ( Kp​ ) into the organic phase compared to halogenated solvents like DCM, which lack this specific H-bonding capability. Liquid-liquid extraction of indoles is fundamentally a phase transfer process dependent on these intermolecular associations[3].

Q2: My extraction is forming a stubborn emulsion. What is the cause, and how do I break it? A: Emulsions in indole chemistry are typically caused by trace polymeric indole byproducts acting as surfactants at the biphasic interface.

  • The Fix: First, ensure you are using a gentle inversion technique rather than vigorous shaking. If an emulsion has already formed, add more saturated aqueous NaCl (brine). The salt increases the density and ionic strength of the aqueous phase, which often forces the emulsion to break. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to mechanically strip out the particulate polymeric surfactants, then re-transfer to the separatory funnel.

Q3: How does the "salting-out" effect specifically improve the recovery of this tertiary alcohol? A: According to the principles of Salting-Out Assisted Liquid-Liquid Extraction (SALLE), adding a high concentration of an inorganic salt (like NaCl or Na2​SO4​ ) drastically increases the ionic strength of the aqueous phase 2. These dissolved ions require extensive hydration spheres, effectively "tying up" free water molecules. Because water molecules are no longer available to solvate the slightly polar α,α -dimethyltryptophol, the molecule's aqueous solubility plummets, driving it quantitatively into the organic phase[2].

Q4: Can I use a highly acidic aqueous wash (e.g., 1M HCl) to remove basic amine impurities from the organic layer? A: Absolutely not. The indole ring is highly electron-rich. Exposing it to strong mineral acids (like 1M HCl) will protonate the C3 position of the indole ring, generating a highly reactive indolenine intermediate. This intermediate will immediately react with unprotonated indole molecules, leading to rapid, irreversible dimerization and polymerization (evident by the solution turning dark brown/red). If you must remove basic impurities, use a mild, weakly acidic buffer (e.g., saturated NH4​Cl , pH ~5.5) which is acidic enough to protonate simple aliphatic amines without degrading the indole core.

References

  • LCGC International. "Enhancing Extractions by Salting Out." Chromatography Online. URL:[Link]

  • Arabian Journal of Chemistry. "Theoretical insight and experimental exploration of indole extraction from wash oil with deep eutectic solvents." Arabian Journal of Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for 1-(1H-Indol-3-yl)-2-methylpropan-2-ol

Welcome to the Advanced Diagnostics & Protocols hub. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the isolati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics & Protocols hub. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the isolation of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (also known as α,α-dimethyltryptophol). This guide bridges the gap between mechanistic chemistry and practical process engineering.

Mechanistic Overview & Impurity Rejection Workflow

The synthesis of 1-(1H-indol-3-yl)-2-methylpropan-2-ol typically involves the1[2]. While highly efficient, this reaction matrix presents a complex mixture of unreacted starting materials, inorganic magnesium salts, and highly sensitive tertiary alcohol products. Successful isolation requires a structured approach to3[3].

ImpurityRejection Crude Crude Grignard Mixture (API, Ester, Mg Salts) Quench Rochelle's Salt Quench (Chelates Mg2+) Crude->Quench Step 1: De-emulsification Extract Phase Separation (Toluene Extraction) Quench->Extract Step 2: Inorganic Rejection Wash Mild Basic Wash (Removes Trace Acid) Extract->Wash Step 3: Acid Neutralization Conc Concentration < 60°C (Prevents Dehydration) Wash->Conc Step 4: Solvent Swap Cryst Heptane Anti-Solvent Crystallization Conc->Cryst Step 5: Organic Rejection Pure Pure 1-(1H-Indol-3-yl) -2-methylpropan-2-ol Cryst->Pure Step 6: Isolation

Figure 1: Optimized impurity rejection workflow for 1-(1H-indol-3-yl)-2-methylpropan-2-ol.

Quantitative Solubility Data for Rational Solvent Selection

To successfully execute an anti-solvent crystallization, we must exploit the differential solubility of the target active pharmaceutical ingredient (API) and its synthetic impurities. The data below justifies the selection of a Toluene/Heptane solvent system.

Table 1: Relative Solubility and Partitioning Data at 20°C

CompoundToluene SolubilityHeptane SolubilityCrystallization Fate
1-(1H-Indol-3-yl)-2-methylpropan-2-ol (API) High (~150 g/L)Low (<5 g/L)Crystallizes (Target)
Indole-3-acetic acid methyl ester (SM) Very High (>300 g/L)Moderate (~50 g/L)Rejected (Mother Liquor)
1-(1H-indol-3-yl)-2-methylprop-1-ene (Alkene) Very High (>400 g/L)High (>200 g/L)Rejected (Mother Liquor)
Magnesium Salts (Inorganic) Insoluble (0 g/L)Insoluble (0 g/L)Rejected (Aqueous Wash)

Troubleshooting Diagnostics (FAQs)

Q: Why does my product turn into a sticky oil or show a new alkene impurity during crystallization? Causality: The target compound is a tertiary alcohol. Tertiary alcohols are highly susceptible to acid-catalyzed dehydration, especially when subjected to thermal stress during the concentration or dissolution phases of crystallization. Trace acidic residues from the reaction workup or slightly acidic solvents (like ethyl acetate containing trace acetic acid) will readily convert 1-(1H-indol-3-yl)-2-methylpropan-2-ol into its1[1]. Solution: Implement a strict mild-base wash (e.g., 5% NaHCO₃) prior to solvent swapping. Transition to a strictly neutral, non-polar crystallization system like Toluene/Heptane, and ensure the water bath temperature never exceeds 60°C during rotary evaporation.

Q: How do I separate unreacted indole-3-acetic acid methyl ester from the final product? Causality: Incomplete Grignard conversion—often due to moisture or failure to account for the equivalent of Grignard consumed by the indole N-H proton—leaves unreacted ester. Because the ester and the tertiary alcohol share the indole pharmacophore, they can 3[3]. Solution: Leverage the differential solubility of the two compounds. The ester is highly soluble in aliphatic hydrocarbons, whereas the tertiary alcohol is not. By utilizing a controlled anti-solvent crystallization with Heptane, 4[4].

Q: My crystals are cloudy, and NMR shows broad peaks. Why am I trapping inorganic ash? Causality: Quenching a Grignard reaction with standard aqueous acid or water generates magnesium hydroxide (Mg(OH)₂), which forms severe, gelatinous emulsions. These emulsions trap organic droplets. If phase separation is forced without resolving the emulsion, microscopic aqueous domains containing magnesium salts carry over into the organic phase and 3[3]. Solution: Utilize a Rochelle's salt (potassium sodium tartrate) quench. The tartrate acts as a bidentate ligand, strongly chelating Mg²⁺ ions to form a highly water-soluble complex. This breaks the emulsion entirely, ensuring a pristine organic phase prior to crystallization.

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system; do not proceed to the next step unless the validation checkpoint is met.

Step 1: Reaction Quench & Chelation

  • Cool the crude Grignard reaction mixture to 0–5°C.

  • Slowly add a saturated aqueous solution of Rochelle's salt at a 1:1 volume ratio to the reaction mixture.

  • Validation Checkpoint: The mixture must transition from a thick, gelatinous emulsion to two distinct, clear liquid phases. If the emulsion persists, stir vigorously for an additional 30–60 minutes at room temperature.

Step 2: Extraction & Neutralization

  • Extract the aqueous layer with Toluene (2 x 5 volumes).

  • Wash the combined organic layers with 5% aqueous NaHCO₃ (1 x 3 volumes) followed by brine (1 x 3 volumes).

  • Validation Checkpoint: Test the pH of the final aqueous wash. It must be strictly ≥ 7.0 to prevent acid-catalyzed dehydration during subsequent heating.

Step 3: Distillation & Solvent Swap

  • Concentrate the Toluene solution under reduced pressure (e.g., rotary evaporation), strictly maintaining a water bath temperature below 60°C.

  • Reduce the volume to approximately 3 volumes relative to the theoretical API mass.

  • Validation Checkpoint: Perform a quick TLC or HPLC check. The absence of a high-Rf alkene spot confirms that thermal control was successful and dehydration was avoided.

Step 4: Anti-Solvent Crystallization

  • Heat the concentrated Toluene solution to 50°C to ensure complete dissolution.

  • Slowly add Heptane (anti-solvent) dropwise over 1 hour until a slight, persistent cloudiness is observed (typically at a Toluene:Heptane ratio of 1:2).

  • Seed the mixture with 0.5 wt% of pure API crystals and hold at 50°C for 30 minutes to establish a stable crystal bed.

  • Cool linearly to 5°C over 4 hours.

  • Validation Checkpoint: The slow cooling ramp prevents the product from "oiling out" and ensures the complete exclusion of the highly soluble ester starting material into the mother liquor.

Step 5: Isolation & Drying

  • Filter the resulting slurry under vacuum.

  • Wash the filter cake with cold (0°C) Heptane (2 x 1 volume) to displace the impurity-laden mother liquor.

  • Dry the crystals in a vacuum oven at 40°C until a constant weight is achieved.

References

  • Organic Process Research & Development (ACS Publications)
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization)
  • John Wiley & Sons / VDOC.

Sources

Troubleshooting

HTS Technical Support Center: Troubleshooting False Positives with Indole-Tertiary Alcohol Scaffolds

Welcome to the Assay Integrity Support Center. As drug development professionals, you are likely familiar with the high attrition rate of hits during High-Throughput Screening (HTS) triage. The compound 1-(1H-Indol-3-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Integrity Support Center. As drug development professionals, you are likely familiar with the high attrition rate of hits during High-Throughput Screening (HTS) triage. The compound 1-(1H-Indol-3-yl)-2-methylpropan-2-ol represents a classic double-edged sword: the indole core is a privileged scaffold in medicinal chemistry, yet its specific physicochemical properties—hydrophobicity, planar π-systems, and structural mimicry of biological substrates—make it a frequent offender for assay interference.

As a Senior Application Scientist, I have designed this guide to provide authoritative, self-validating troubleshooting workflows. These protocols will help you definitively separate true biological activity from artifactual false positives when working with this and similar indole derivatives.

Quantitative Diagnostic Thresholds

Before diving into specific mechanisms, refer to this quick-reference matrix to benchmark your HTS data.

Interference ModalityAffected Assay TypesDiagnostic MetricQuantitative Threshold for Artifact
Colloidal Aggregation Biochemical (Enzymatic)IC₅₀ Shift (+/- 0.01% Triton X-100)> 5-fold increase in IC₅₀ with detergent
Luciferase Inhibition Cell-based Reporter (Fluc)Orthogonal IC₅₀ (Fluc vs. NanoLuc)> 10-fold greater potency against Fluc
Autofluorescence UV/Vis, FRET, FPSignal-to-Background (S/B) Ratio> 20% increase in baseline emission

Module 1: Colloidal Aggregation (The "Promiscuous Inhibitor" Effect)

Q: Why does 1-(1H-Indol-3-yl)-2-methylpropan-2-ol show sub-micromolar potency in my biochemical assay, but completely fails in cell-based orthologs?

A: You are likely observing promiscuous aggregate-based inhibition. Hydrophobic molecules can form large colloid-like aggregates (100–1000 nm in diameter) in aqueous buffers at micromolar concentrations[1]. These colloids act as "protein sponges," non-specifically sequestering and denaturing your target enzyme[2]. Because cell culture media contains serum proteins (like BSA) that bind these hydrophobic monomers, the colloids fail to form in cell-based assays, resulting in a sudden drop-off in apparent potency.

AggregationWorkflow C 1-(1H-Indol-3-yl)- 2-methylpropan-2-ol Agg Colloidal Aggregates (100-1000 nm) C->Agg Hydrophobic Collapse Enz Target Enzyme Agg->Enz Sequestration Inh Non-Specific Inhibition Enz->Inh Det Add 0.01% Triton X-100 Inh->Det Counter-screen Mon Disrupted Monomers Det->Mon Solubilization Act Activity Restored (True Negative) Mon->Act

Workflow of aggregation-based enzyme inhibition and detergent-mediated rescue.

Protocol 1: Detergent-Sensitive Counter-Screen
  • Mechanistic Rationale: The addition of a nonionic detergent such as Triton X-100 can rapidly reverse aggregate-based inhibition[2]. At 0.01% (v/v), the detergent reaches its critical micelle concentration (CMC), solubilizing the hydrophobic indole colloids into mixed micelles and liberating the target enzyme.

  • Self-Validating System:

    • Plate Setup: Prepare two identical 384-well assay plates. To Plate A, add standard assay buffer. To Plate B, add assay buffer supplemented with 0.01% (v/v) Triton X-100.

    • Internal Controls: Include a known specific orthosteric inhibitor (Negative Control for aggregation) and a known aggregator like Rottlerin (Positive Control for aggregation)[2].

    • Execution: Generate an 8-point dose-response curve for 1-(1H-Indol-3-yl)-2-methylpropan-2-ol in both plates.

    • Validation Logic: The assay is valid only if the specific inhibitor's IC₅₀ remains static across both plates, while Rottlerin loses activity in Plate B. If 1-(1H-Indol-3-yl)-2-methylpropan-2-ol shows a >5-fold rightward shift in IC₅₀ in Plate B, flag it as a colloidal aggregator.

Module 2: Reporter Enzyme Interference (The Luciferase Trap)

Q: My cell-based reporter assay shows massive down-regulation of the target pathway. Is this a true biological hit?

A: Proceed with extreme caution. Indole derivatives are known to inhibit luciferases, leading to false positive readouts in reporter assays[3]. Firefly luciferase (Fluc) relies on D-luciferin and ATP to generate light. The indole core of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol structurally mimics the benzothiazole ring of D-luciferin. This structural homology allows the compound to competitively bind the Fluc active site, quenching luminescence independently of your target pathway[4].

LuciferaseInterference Target Target Pathway Gene Reporter Gene (Fluc) Target->Gene Activation Enz Firefly Luciferase Gene->Enz Translation Bind Direct Active Site Binding Enz->Bind Signal Loss of Luminescence Enz->Signal Normal Substrate Comp Indole Compound Comp->Bind Bind->Signal FalseHit False Positive Hit Signal->FalseHit Orthogonal NanoLuc Counter-screen FalseHit->Orthogonal Triage TrueSignal Luminescence Retained Orthogonal->TrueSignal

Mechanism of Firefly Luciferase reporter interference and orthogonal triage.

Protocol 2: Orthogonal Reporter Validation
  • Mechanistic Rationale: To prove the compound is modulating the biological pathway and not the reporter enzyme, you must switch the reporter. NanoLuc utilizes a structurally distinct substrate (furimazine) and possesses a completely different active site architecture, making cross-inhibition by an indole highly improbable.

  • Self-Validating System:

    • Cell Lines: Utilize a cell line constitutively expressing Fluc (Control A) and a cell line constitutively expressing NanoLuc (Control B).

    • Execution: Treat both cell lines with the compound for a short duration (1 hour)—a timeframe too brief to affect transcription/translation.

    • Validation Logic: A true biological pathway inhibitor will have no effect on constitutive luminescence at 1 hour. If the compound quenches Fluc but leaves NanoLuc unaffected, it is definitively a direct Fluc inhibitor and a false positive for your primary screen.

Module 3: Photophysical Interference (Autofluorescence)

Q: I'm seeing erratic baseline signals and poor replicate agreement in my Fluorescence Polarization (FP) or FRET assay. Is the compound interfering?

A: Yes, likely through intrinsic autofluorescence. The indole moiety contains a conjugated, electron-rich π-system. UV/Blue excitation (e.g., 280–290 nm) induces π-π* transitions, leading to intrinsic fluorescence emission in the 340–400 nm range. This emission overlaps with common blue fluorophores (e.g., Coumarins, Hoechst), artificially inflating baseline signals or causing inner-filter effects that quench donor emission.

Autofluorescence Ex Excitation (~280nm) Indole Indole Ring Ex->Indole Em Emission (~350nm) Indole->Em π-π* Transition Assay Fluorescence Assay Em->Assay Interference Signal Interference Assay->Interference Fix Red-Shifted Probes Interference->Fix Optimization Clear Artifact Resolved Fix->Clear

Photophysical interference pathway of indoles and resolution via red-shifting.

Protocol 3: Spectral Scanning & Assay Red-Shifting
  • Mechanistic Rationale: By mapping the exact excitation/emission landscape of the bare compound, you can determine if it spectrally overlaps with your assay's fluorophores. Shifting the assay to red or far-red fluorophores (e.g., Cy5, Alexa 647) moves the detection window out of the indole's emission spectrum.

  • Self-Validating System:

    • Buffer Prep: Dispense 10 µM of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol into target-free, fluorophore-free assay buffer.

    • Execution: Perform a full 3D spectral scan (Excitation: 250–600 nm; Emission: 300–700 nm) on a microplate reader.

    • Validation Logic: Compare the compound's signal to a DMSO-only buffer control. If the compound's intrinsic emission overlaps with your assay's detection window and exceeds a 20% increase over the baseline S/B ratio, the assay must be re-optimized using red-shifted probes to eliminate the artifact.

Sources

Optimization

stabilizing 1-(1h-Indol-3-yl)-2-methylpropan-2-ol in aqueous buffer solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the aqueous formulation of indole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the aqueous formulation of indole derivatives. The compound 1-(1H-Indol-3-yl)-2-methylpropan-2-ol presents a multifaceted challenge: it combines a highly hydrophobic, electron-rich indole core with a sterically hindered tertiary alcohol side-chain.

When introduced into aqueous biological buffers, this molecule is subjected to three primary failure modes: precipitation due to poor hydration, acid-catalyzed dimerization, and rapid auto-oxidation of the pyrrole ring. To generate reliable, reproducible data, we cannot simply dissolve and hope; we must engineer a stabilizing micro-environment.

Below is our comprehensive troubleshooting guide, designed not just to give you steps, but to explain the chemical causality behind them, ensuring your experimental setups become robust, self-validating systems.

I. Troubleshooting Guide & FAQs

Q1: My aqueous solutions of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol turn pink or yellow after 24 hours at room temperature. What is happening? A1: This color change is a definitive indicator of oxidative degradation of the indole core[1]. The pyrrole ring within the indole structure is electron-rich and highly susceptible to auto-oxidation, which is often catalyzed by dissolved oxygen and trace transition metals. This process leads to the formation of colored oligomers (such as indigo-like derivatives)[1]. Causality & Solution: To halt this, you must disrupt the oxidation cycle. Purge your buffers with argon or nitrogen to displace dissolved oxygen. More importantly, supplement your buffer with a synergistic antioxidant system: 1 mM EDTA to chelate trace metals (like Cu²⁺ and Fe³⁺) and 2 mM ascorbic acid as a sacrificial reducing agent. EDTA is critical here; without it, trace metals will rapidly catalyze the oxidation of both the indole and the ascorbic acid itself[2],[3].

Q2: I am using a citrate buffer at pH 5.5, but the compound keeps precipitating even when I add cyclodextrin. Why? A2: There are two compounding chemical errors occurring here: improper pH and competitive buffer binding. First, indole derivatives exhibit increased degradation and poor solubility at acidic pH levels (< 6.0), where acid-catalyzed dimerization can occur[1]. Second, carboxylic acid buffers like citrate, succinate, and malate actively compete with your drug for the hydrophobic cavity of the cyclodextrin[4]. Causality & Solution: The citrate buffer is physically ejecting your indole derivative from the cyclodextrin cavity, causing it to crash out of solution. Switch to a non-interacting buffer system such as Phosphate or Tris at a neutral pH (7.0 - 7.4)[4]. Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which offers superior aqueous solubility and chemical stabilization for lipophilic drugs by effectively shielding the apolar indole moiety from the aqueous environment[5].

Q3: How can I ensure my experimental data isn't compromised by undetected degradation? A3: You must implement a self-validating experimental design. Do not rely solely on visual checks; early-stage degradation or dehydration of the tertiary alcohol side-chain may not produce immediate color changes. Causality & Solution: Always run a baseline HPLC-UV/Vis analysis at t=0 immediately after formulation. Set up a parallel "dummy" control under the exact temperature and lighting conditions of your assay. Re-analyze the control at the end of your experiment. If the peak area decreases by >2% or new peaks emerge, your stabilization matrix has failed and the assay data must be discarded.

II. Mechanistic Pathways & Workflows

To visualize the stabilization strategy, refer to the degradation pathways and our targeted interventions below.

G Indole 1-(1H-Indol-3-yl)- 2-methylpropan-2-ol Oxidation Oxidative Degradation (Colored Oligomers) Indole->Oxidation O2, Trace Metals AcidDeg Acid-Catalyzed Dimerization Indole->AcidDeg pH < 6.0 Precip Aqueous Precipitation (Hydrophobic Core) Indole->Precip Aqueous Media AntiOx Ascorbic Acid + EDTA (Prevent Oxidation) AntiOx->Oxidation pHControl Neutral pH Buffer (Prevent Dimerization) pHControl->AcidDeg HPBCD HP-β-Cyclodextrin (Enhance Solubility) HPBCD->Precip

Fig 1: Degradation pathways of the indole derivative and targeted stabilization interventions.

III. Quantitative Formulation Parameters

The following table summarizes the critical parameters required to maintain the structural integrity of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol in aqueous environments.

Table 1: Impact of Formulation Variables on Indole Derivative Stability

Formulation VariableConditionEffect on Compound StabilityMechanistic Causality
pH < 6.0Rapid DegradationAcid-catalyzed dimerization and potential dehydration of the tertiary alcohol.
pH 7.0 - 7.4Optimal StabilityMinimizes electrophilic attack on the pyrrole ring.
Buffer Species Citrate / SuccinatePrecipitationCarboxylic acids competitively bind inside the cyclodextrin cavity, displacing the drug.
Buffer Species Phosphate / TrisMaintained SolubilityNon-interacting ions allow the indole to remain shielded inside the cyclodextrin.
Antioxidants 2 mM Ascorbic Acid + 1 mM EDTAPrevents Color ChangeEDTA chelates transition metals; Ascorbic acid acts as a sacrificial electron donor.
Solubilizer 10-20% HP-β-CDPrevents PrecipitationSteric shielding of the hydrophobic indole core from the polar aqueous network.

IV. Standard Operating Procedure: Self-Validating Preparation Workflow

Follow this step-by-step methodology to prepare a stabilized 10 mM aqueous stock system. This protocol builds quality control directly into the preparation phase.

Step 1: Primary Solubilization Weigh the required mass of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol. Dissolve it entirely in 100% anhydrous DMSO to create a 100 mM master stock. Why: The tertiary alcohol and indole core are highly hydrophobic. Initial dissolution in a polar aprotic solvent prevents micelle formation or localized precipitation upon aqueous introduction.

Step 2: Non-Interacting Buffer Preparation Prepare a 50 mM Phosphate buffer adjusted strictly to pH 7.4. Why: Phosphate ensures a neutral environment to prevent acid-catalyzed dimerization and does not compete for cyclodextrin binding spaces.

Step 3: Excipient Matrix Integration Dissolve 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD), 1 mM EDTA, and 2 mM Ascorbic Acid into the phosphate buffer. Stir until completely clear. Why: This creates the chemical "shield." HP-β-CD provides the hydrophobic pocket, EDTA disarms trace metals, and Ascorbic Acid neutralizes reactive oxygen species.

Step 4: Aqueous Dosing Slowly add 1 part of the 100 mM DMSO stock dropwise to 9 parts of the vigorously stirring buffer solution to achieve a final 10 mM concentration.

Step 5: Self-Validation (QC Check) Immediately perform an HPLC-UV injection ( t=0 ). Store a control aliquot under your exact experimental conditions. Re-inject at 24 hours. The system is validated for use only if the peak area variance is <2% and no secondary oligomer peaks appear.

Workflow Step1 1. Primary Solubilization (Anhydrous DMSO) Step2 2. Buffer Preparation (Phosphate pH 7.4 + HP-β-CD) Step1->Step2 Step3 3. Antioxidant Addition (Ascorbic Acid + EDTA) Step2->Step3 Step4 4. Aqueous Dosing (Dropwise addition under stirring) Step3->Step4 QC1 QC Check 1: Visual Inspection (Ensure clear, colorless solution) Step4->QC1 QC2 QC Check 2: HPLC-UV (Establish t=0 Baseline) QC1->QC2 Validate Self-Validating System: Compare t=0 vs t=24h (Variance < 2%) QC2->Validate

Fig 2: Self-validating workflow for preparing stabilized aqueous indole stock solutions.

References

  • BenchChem. "Improving the Stability of Indole Compounds in Solution." BenchChem Technical Support,
  • ResearchGate. "Effect of the addition of EDTA at 750 mg/L on preventing ascorbic acid oxidation.
  • Loftsson, T. "Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions.
  • ResearchGate. "Specific Buffers Affect the Stability of a Charged Cyclodextrin Complex Via Competitive Binding and Ionic Strength.
  • Rao, M. V., et al. "Inhibition of oxidation of ascorbic acid by EDTA." Semantic Scholar,

Sources

Reference Data & Comparative Studies

Validation

1-(1h-Indol-3-yl)-2-methylpropan-2-ol vs indole-3-carbinol efficacy comparison

Efficacy and Stability Comparison: 1-(1H-Indol-3-yl)-2-methylpropan-2-ol vs. Indole-3-Carbinol (I3C) Executive Summary Indole-3-carbinol (I3C) is a well-documented bioactive compound derived from cruciferous vegetables,...

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Author: BenchChem Technical Support Team. Date: April 2026

Efficacy and Stability Comparison: 1-(1H-Indol-3-yl)-2-methylpropan-2-ol vs. Indole-3-Carbinol (I3C)

Executive Summary

Indole-3-carbinol (I3C) is a well-documented bioactive compound derived from cruciferous vegetables, widely studied for its anti-cancer properties and its ability to modulate the Aryl hydrocarbon receptor (AhR) and NF-κB signaling pathways[1]. However, its clinical translation has been severely hindered by its profound pharmacokinetic instability. In the acidic environment of the stomach, I3C acts essentially as a prodrug, undergoing rapid dehydration and condensation to form a complex, unpredictable mixture of oligomers, most notably 3,3′-diindolylmethane (DIM)[2].

To overcome this limitation, synthetic analogs have been developed to preserve the indole pharmacophore while preventing acid-catalyzed degradation. 1-(1H-indol-3-yl)-2-methylpropan-2-ol (a structurally extended, gem-dimethyl tertiary alcohol derivative) represents a rational chemical evolution. By shifting the hydroxyl group from the highly reactive benzylic (alpha) position to a sterically hindered beta position, this analog completely blocks the formation of the reactive electrophile responsible for I3C's dimerization. This guide provides an in-depth, objective comparison of the mechanistic, pharmacokinetic, and efficacy profiles of these two compounds.

Mechanistic Divergence: The Chemistry of Stability

To understand the difference in efficacy between I3C and 1-(1H-indol-3-yl)-2-methylpropan-2-ol, one must examine the causality of their chemical degradation.

The I3C Instability Pathway: I3C features a primary alcohol directly attached to the carbon adjacent to the indole ring. At low pH (e.g., gastric fluid, pH 1.5–3.0), the hydroxyl group is protonated and eliminated as water. Because the resulting carbocation is adjacent to the electron-rich indole ring, it is highly stabilized by resonance, forming a reactive electrophile known as 3-methyleneindolenine [3]. This intermediate rapidly attacks other I3C molecules, resulting in a cascade of condensation reactions that yield DIM and indolo[3,2-b]carbazole (ICZ)[4]. Consequently, when administering I3C in vivo, the observed efficacy is almost entirely driven by DIM and other oligomers, not the monomer itself[2].

The Synthetic Analog Advantage: 1-(1H-indol-3-yl)-2-methylpropan-2-ol is meticulously designed to interrupt this pathway. The molecule features a two-carbon chain extension terminating in a gem-dimethyl substituted tertiary alcohol.

  • Electronic Shielding: Because the hydroxyl group is on the beta-carbon, protonation and subsequent loss of water generates a tertiary carbocation that cannot be stabilized by the indole nitrogen's lone pair via resonance. It cannot form the highly reactive 3-methyleneindolenine.

  • Steric Hindrance: The bulky gem-dimethyl group sterically shields the functional core, preventing nucleophilic attack by other indole molecules.

This structural modification ensures that 1-(1H-indol-3-yl)-2-methylpropan-2-ol remains intact as a stable monomer, allowing for precise, dose-dependent target engagement without the confounding variables of unpredictable oligomerization.

Mechanism I3C Indole-3-Carbinol (I3C) (Primary Alpha-Alcohol) Acid Gastric Acid (pH 1.5-3.0) I3C->Acid Intermediate 3-Methyleneindolenine (Reactive Electrophile) Acid->Intermediate Dehydration Stable Stable Monomer (No Conjugated Electrophile) Acid->Stable Steric/Electronic Shielding DIM DIM & Oligomers (Unpredictable PK) Intermediate->DIM Dimerization AhR AhR Activation (Controlled Target Engagement) DIM->AhR Analog 1-(1H-indol-3-yl)-2-methylpropan-2-ol (Tertiary Beta-Alcohol) Analog->Acid Stable->AhR

Fig 1: Pharmacokinetic divergence of I3C vs. the synthetic analog in acidic environments.

Comparative Data Presentation

The structural differences translate directly to measurable variations in stability and in vitro efficacy. Table 1 summarizes the pharmacokinetic profiles, while Table 2 outlines their respective anti-proliferative and receptor-activating potencies.

Table 1: Physicochemical and Pharmacokinetic Profile

ParameterIndole-3-Carbinol (I3C)1-(1H-indol-3-yl)-2-methylpropan-2-ol
Alcohol Classification Primary (Alpha position)Tertiary (Beta position)
SGF Half-Life (pH 1.2, 37°C) < 5 minutes> 24 hours
Primary Acid Degradant DIM, ICZ, LTrNone (Stable Monomer)
Bioactive Species in vivo Oligomer mixtureIntact Monomer
Targeting Predictability Low (Batch & pH dependent)High (Dose-proportional)

Table 2: In Vitro Efficacy (AhR Activation & Anti-Proliferative Activity)

Assay / Cell LineIndole-3-Carbinol (I3C)1-(1H-indol-3-yl)-2-methylpropan-2-ol
AhR Activation (EC50) ~15–50 µM (Driven by trace ICZ/DIM)~8–12 µM (Direct Monomer Binding)
MCF-7 Viability (IC50) ~40–60 µM[1]~15–25 µM
PC3 Viability (IC50) ~50–70 µM~20–30 µM
Apoptosis Induction Moderate (Requires high doses)High (Potent caspase-3/7 cleavage)

Note: I3C in vitro data is often confounded by the spontaneous formation of DIM in culture media over standard 48-72 hour incubation periods.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to verify that the experimental conditions (e.g., pH, transfection efficiency) are functioning correctly, allowing for an objective comparison between the two compounds.

Protocol A: Simulated Gastric Fluid (SGF) Stability Kinetics

Objective: To quantify the resistance of the synthetic analog to acid-catalyzed dimerization compared to I3C.

  • Preparation of SGF: Prepare SGF without pepsin (0.2% NaCl in 0.08 M HCl, pH adjusted to 1.2). Pre-warm to 37°C.

  • Compound Initiation: Dissolve I3C and 1-(1H-indol-3-yl)-2-methylpropan-2-ol in DMSO to create 10 mM stock solutions. Spike stocks into the SGF to a final concentration of 100 µM (final DMSO concentration 1%).

  • Internal Control: Spike in 50 µM of Caffeine as a highly acid-stable internal standard to validate HPLC injection volume consistency.

  • Time-Course Sampling: Extract 100 µL aliquots at T=0, 5, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 100 µL of ice-cold 0.1 M NaOH to neutralize the pH and halt dimerization.

  • HPLC-UV Analysis: Inject 20 µL onto a C18 Reverse-Phase column. Run a gradient of 10% to 90% Acetonitrile in Water (0.1% Formic Acid) over 15 minutes.

  • Validation & Readout: The assay is validated if the Caffeine peak area remains constant (±5%) across all time points. Calculate the half-life ( t1/2​ ) by plotting the natural log of the remaining monomer peak area against time. I3C will show rapid depletion with the emergence of a late-eluting DIM peak; the analog will maintain >95% of its initial peak area.

Protocol B: AhR-Luciferase Reporter Assay

Objective: To measure the direct monomeric activation of the Aryl hydrocarbon receptor.

  • Cell Seeding: Seed MCF-7 human breast cancer cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours.

  • Transfection (Dual-Luciferase): Co-transfect cells with an AhR-responsive Firefly luciferase reporter plasmid (XRE-Luc) and a constitutively active Renilla luciferase plasmid (CMV-Renilla) using a lipid-based reagent. The Renilla plasmid acts as a self-validating control for cell viability and transfection efficiency.

  • Treatment: After 24 hours, treat cells with serial dilutions (0.1 µM to 100 µM) of I3C, the synthetic analog, and a vehicle control (0.1% DMSO). Include 10 nM TCDD (Dioxin) as a positive control for maximum AhR activation.

  • Readout: After 24 hours of treatment, lyse the cells and measure luminescence using a Dual-Luciferase assay kit.

  • Data Normalization: Divide the Firefly luminescence by the Renilla luminescence for each well. The assay is validated if the TCDD positive control shows a >10-fold induction over the vehicle. Plot the normalized fold-induction to determine the EC50​ values.

Workflow Start Compound Library (I3C vs Analog) SGF SGF Incubation (37°C, pH 1.2, +Caffeine Control) Start->SGF Cell MCF-7 Cell Culture (XRE-Luc / CMV-Renilla) Start->Cell HPLC HPLC-UV/MS Analysis (Monomer Depletion Rate) SGF->HPLC Data Efficacy & Stability Profiling HPLC->Data Assay Dual-Luminescence Readout (Normalized AhR Activation) Cell->Assay Assay->Data

Fig 2: Self-validating experimental workflow for stability and efficacy profiling.

Conclusion

While Indole-3-carbinol remains a foundational molecule in chemoprevention research, its inherent chemical instability severely limits its utility as a reliable therapeutic agent[2]. The conversion to DIM and other oligomers creates a moving target in pharmacokinetic studies[4].

By contrast, 1-(1H-indol-3-yl)-2-methylpropan-2-ol utilizes elegant structural modifications—specifically, beta-carbon placement and gem-dimethyl steric shielding—to completely bypass the 3-methyleneindolenine degradation pathway. This results in a highly stable monomer that delivers predictable, dose-proportional efficacy in vitro. For drug development professionals aiming to harness indole-based AhR modulation or anti-proliferative activity without the liabilities of acid-catalyzed polymerization, this synthetic analog represents a vastly superior, structurally optimized alternative.

References

  • Title: Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells Source: National Institutes of Health (PMC) URL: [Link](Note: Sourced from query index 1.3)

  • Title: 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Detection and Characterization of DNA Adducts of 3-Methylindole Source: ACS Publications (Chemical Research in Toxicology) URL: [Link]

Sources

Comparative

A Comparative Guide to Validating an LC-MS/MS Quantification Method for 1-(1H-Indol-3-yl)-2-methylpropan-2-ol in Biological Matrices

This guide provides a comprehensive framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(1H-indol-3-yl)-2-methylpropan-2-o...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(1H-indol-3-yl)-2-methylpropan-2-ol, a novel indole-derived compound. As a scientist in drug development, the journey from a promising molecule to a regulated therapeutic hinges on the integrity of bioanalytical data. This document moves beyond a simple protocol, offering a comparative analysis of critical methodological choices and grounding each decision in established scientific principles and regulatory expectations. The methodologies described herein are designed to be self-validating, ensuring data is reliable, reproducible, and compliant with international standards such as the ICH M10 guideline.[1]

Foundational Strategy: Method Development

The objective of method development is to establish a reliable and reproducible procedure for the selective quantification of the analyte. For 1-(1H-indol-3-yl)-2-methylpropan-2-ol, a small molecule with a polar indole functional group, key considerations include chromatographic retention, ionization efficiency, and minimizing interference from the biological matrix.

Analyte and Internal Standard (IS) Characterization

The first step in any quantitative bioanalysis is the thorough characterization of the analyte and the selection of an appropriate internal standard (IS). An IS is crucial for correcting variability during sample preparation and analysis.[2][3]

1.1.1. The Analyte: 1-(1H-indol-3-yl)-2-methylpropan-2-ol

  • Structure: Possesses an indole ring system and a tertiary alcohol. The indole nitrogen provides a site for protonation, making it suitable for positive mode electrospray ionization (ESI).

  • Physicochemical Properties: The presence of the hydroxyl group and the indole moiety suggests moderate polarity. This will influence the choice of chromatographic conditions and sample extraction techniques.

1.1.2. Comparison of Internal Standard (IS) Choices

The ideal IS co-elutes with the analyte and experiences identical matrix effects.[4] The two primary choices are a Stable Isotope-Labeled (SIL) IS or a structural analog.

Internal Standard TypeProsConsRecommendation
Stable Isotope-Labeled (SIL) IS Considered the "gold standard".[3] Near-identical chemical properties and chromatographic retention to the analyte.[2] Compensates most effectively for matrix effects and extraction variability.[2]Higher cost and may not be commercially available, requiring custom synthesis.[3] Potential for isotopic crosstalk if not sufficiently labeled.Strongly Recommended. The most robust choice for ensuring accuracy and precision in regulated bioanalysis.
Structural Analog IS More likely to be commercially available and less expensive. Can provide adequate quantification if carefully selected and validated.May have different chromatographic retention and extraction recovery. May not experience the same degree of ion suppression or enhancement as the analyte.[5] Requires thorough validation to demonstrate it tracks the analyte's behavior.Viable Alternative. A suitable analog should have a similar structure and physicochemical properties to the analyte.[3]

For this guide, we will proceed with the assumption that a SIL-IS (e.g., 1-(1H-indol-3-yl)-2-methylpropan-2-ol-d5) is used, as it represents the best practice.

Mass Spectrometry (MS/MS) Optimization

The goal is to find the most intense and stable precursor and product ions for the analyte and IS, a process known as tuning. This is typically performed by infusing a standard solution of the compound directly into the mass spectrometer.

Experimental Protocol: MS/MS Tuning

  • Prepare a 1 µg/mL solution of 1-(1H-indol-3-yl)-2-methylpropan-2-ol and its SIL-IS in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the solution into the mass spectrometer equipped with an ESI source operating in positive ion mode.

  • Perform a full scan (Q1 scan) to identify the protonated molecular ion [M+H]+.

  • Select the [M+H]+ as the precursor ion and perform a product ion scan to identify the most abundant and stable fragment ions.

  • Optimize the collision energy (CE) and other MS parameters for the most intense precursor-to-product ion transition. This transition is known as a Multiple Reaction Monitoring (MRM) transition.

Table 2: Hypothetical Optimized MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Analyte 204.1 146.1 15

| SIL-IS | 209.1 | 151.1 | 15 |

Liquid Chromatography (LC) Development: A Comparative Approach

Effective chromatographic separation is critical to minimize matrix effects and separate the analyte from isomers or other interfering compounds.[6][7][8] For an indole-containing compound, reversed-phase chromatography is a common starting point.[9]

Experimental Protocol: Chromatographic Method Development

  • Screen various C18 and alternative chemistry columns (e.g., Phenyl-Hexyl).

  • Evaluate different mobile phase compositions (e.g., acetonitrile vs. methanol as the organic phase) and additives (e.g., formic acid vs. ammonium formate) to achieve optimal peak shape and retention.

  • Optimize the gradient elution profile to ensure a short run time while maintaining adequate separation from matrix components. A typical run time for such an assay is under 5 minutes.[10][11]

Table 3: Comparison of LC Column Performance (Hypothetical Data)

Column Type Peak Shape (Asymmetry) Retention Time (min) Signal-to-Noise (at LLOQ) Rationale
Standard C18 1.5 (Tailing) 2.8 15 Peak tailing may occur due to secondary interactions between the basic indole nitrogen and residual silanols on the silica surface.[6]
End-capped C18 1.1 2.7 25 End-capping minimizes silanol interactions, leading to improved peak symmetry and sensitivity.[4]

| Phenyl-Hexyl | 1.0 | 3.1 | 22 | Offers alternative selectivity through pi-pi interactions with the indole ring, which can be beneficial for resolving interferences. |

Recommendation: An end-capped C18 column often provides the best balance of retention, peak shape, and robustness for this type of analyte.

Sample Preparation: Selecting the Optimal Extraction Method

Sample preparation is arguably the most critical step in mitigating matrix effects, which occur when co-eluting compounds from the biological matrix (e.g., plasma, urine) affect the ionization of the analyte.[12][13][14][15] The goal is to remove matrix components like proteins and phospholipids while efficiently recovering the analyte.[16][17][18]

G cluster_prep Sample Preparation Workflow cluster_methods Extraction Techniques Start Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (IS) Start->Add_IS Vortex Vortex Mix Add_IS->Vortex Extraction Extraction Method Comparison Vortex->Extraction PPT Protein Precipitation (PPT) + Acetonitrile Extraction->PPT Simple & Fast LLE Liquid-Liquid Extraction (LLE) + MTBE Extraction->LLE Cleaner Extract SPE Solid-Phase Extraction (SPE) + Mixed-Mode Cation Exchange Extraction->SPE Cleanest Extract Centrifuge Centrifuge PPT->Centrifuge LLE->Centrifuge Evaporate_Reconstitute Evaporate & Reconstitute SPE->Evaporate_Reconstitute Centrifuge->Evaporate_Reconstitute Analyze LC-MS/MS Analysis Evaporate_Reconstitute->Analyze

Table 4: Comparison of Sample Preparation Techniques (Hypothetical Data)

Technique Recovery (%) Matrix Effect (%) Pros Cons
Protein Precipitation (PPT) 95 ± 5 65 ± 10 (Significant Suppression) Fast, simple, and inexpensive.[19] Results in a "dirty" extract; high potential for matrix effects, particularly from phospholipids.[19]
Liquid-Liquid Extraction (LLE) 85 ± 4 92 ± 6 Provides a much cleaner extract than PPT. Good for moderately polar to non-polar compounds. More labor-intensive and requires solvent optimization.[18]

| Solid-Phase Extraction (SPE) | 98 ± 3 | 99 ± 2 (Negligible) | Offers the highest degree of selectivity and cleanup.[16] Can be automated. | Most complex and expensive method to develop.[18] |

Recommendation: While PPT is the simplest, the significant ion suppression makes it a poor choice for a regulated assay. LLE offers a good compromise, but SPE provides the cleanest extract, leading to the most robust and reliable method, minimizing the risk of analytical issues during study sample analysis.[3]

The Pillar of Trust: Bioanalytical Method Validation (BMV)

Once a method is developed, it must be rigorously validated to prove it is fit for its intended purpose.[20] The following validation experiments are based on the ICH M10 Bioanalytical Method Validation Guideline, which is recognized by both the FDA and EMA.[1][21][22][23][24]

G Method Optimized LC-MS/MS Method Selectivity Selectivity MatrixEffect MatrixEffect CalCurve CalCurve Method->CalCurve Accuracy Accuracy Precision Precision Carryover Carryover Stability Stability Dilution Dilution Validated Validated Method for Sample Analysis CalCurve->Validated

Validation Protocols and Acceptance Criteria

The following table summarizes the key validation experiments, the protocol to execute them, and the standard acceptance criteria.

Table 5: Summary of Validation Experiments and Acceptance Criteria

Parameter Experimental Protocol Acceptance Criteria
Selectivity & Specificity Analyze at least 6 different blank matrix lots. Check for interferences at the retention times of the analyte and IS. Response in blank samples should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.[24]
Matrix Effect Analyze analyte and IS spiked into post-extraction blank matrix from 6 different lots at low and high QC levels. Compare the response to that in a neat solution. The IS-normalized matrix factor CV across the 6 lots should be ≤ 15%.[24]
Calibration Curve Prepare a blank sample, a zero sample (with IS), and at least 6 non-zero concentration standards spanning the expected range. Analyze in at least 3 separate runs. A linear regression with 1/x² weighting is common. At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). R² should be ≥ 0.99.[25]
Accuracy & Precision Analyze Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in at least 3 runs, with ≥ 5 replicates per level in each run. Accuracy: Mean concentration must be within ±15% of nominal (±20% at LLOQ). Precision: The CV must be ≤ 15% (≤ 20% at LLOQ).[23][24]
Carryover Inject a blank sample immediately after the highest calibration standard (ULOQ). Response in the blank sample should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.[24]
Stability Evaluate analyte stability in the biological matrix under various conditions: Freeze-Thaw (3 cycles), Short-Term (bench-top), and Long-Term (frozen storage). Also, assess processed sample stability in the autosampler. Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared samples.[26]

| Dilution Integrity | Spike a matrix sample at a concentration above the ULOQ. Dilute with blank matrix to bring the concentration into the calibration range. Analyze ≥ 5 replicates. | Accuracy and precision of the diluted samples must be within ±15% and ≤ 15% CV, respectively.[24] |

Routine Application: Study Sample Analysis

After full validation, the method can be applied to analyze study samples.[20] Each analytical run must include calibration standards and QC samples at low, medium, and high concentrations to ensure the validity of the data generated for that batch.[23]

Conclusion

The successful quantification of 1-(1H-indol-3-yl)-2-methylpropan-2-ol in a biological matrix requires a systematic and comparative approach to method development, followed by rigorous validation according to global regulatory standards. The choices made during development—particularly regarding the internal standard and sample preparation technique—have a profound impact on the ultimate quality and reliability of the data. By prioritizing the use of a stable isotope-labeled internal standard and employing a selective sample preparation method like SPE, researchers can build a robust and defensible LC-MS/MS assay. This ensures that the data generated is of the highest integrity, forming a solid foundation for critical decisions in the drug development pipeline.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • DeSilva, B., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • van de Merbel, N. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Tran, M., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine. [Link]

  • Bylda, C., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods. [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]

  • Dong, M. W., & Wang, Y. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]

  • News-Medical.Net. (2025). Improving sample preparation for LC-MS/MS analysis. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Pharmaceuticals. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Bioanalysis Zone. (2014). Importance of matrix effects in LC–MS/MS bioanalysis. [Link]

  • Journal of Analytical Science and Technology. (2023). Matrix effects and ion suppression in LC-MS: Essential strategies for research. [Link]

  • ResearchGate. (2025). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • University Medical Center Freiburg. (n.d.). LC-MS/MS based method for the detection and partial quantification of the major metabolites of 18 synthetic cannabinoids in human urine samples. [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • Reddit. (2024). Tips and tricks to distinguish isomers using triple quadrupole LC-MS/MS. [Link]

  • LabRulez. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]

Sources

Validation

Comparative Analysis of Synthesis Routes for 1-(1H-Indol-3-yl)-2-methylpropan-2-ol

Executive Summary For drug development professionals and process chemists, the synthesis of C3-alkylated indoles is a foundational operation. The target molecule, 1-(1H-Indol-3-yl)-2-methylpropan-2-ol , features a tertia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and process chemists, the synthesis of C3-alkylated indoles is a foundational operation. The target molecule, 1-(1H-Indol-3-yl)-2-methylpropan-2-ol , features a tertiary alcohol motif that serves as a critical building block for complex indole alkaloids and pharmaceutical intermediates.

This guide provides an objective, data-backed comparison of the two most viable synthetic pathways for this molecule: Route A (Lewis acid-catalyzed epoxide ring-opening) and Route B (Grignard addition to an indole-3-acetate ester). By analyzing the mechanistic causality, atom economy, and scalability of each route, this guide empowers researchers to select the optimal protocol based on their specific laboratory constraints and project scale.

Mechanistic Pathways & Causal Analysis

Route A: Lewis Acid-Catalyzed Epoxide Ring-Opening

The direct alkylation of indole with isobutylene oxide (2,2-dimethyloxirane) represents a highly atom-economical approach. Because indoles are relatively weak nucleophiles, the epoxide must be activated. The choice of catalyst is critical here: while Brønsted acids often lead to polymerization or degradation, oxophilic Lewis acids like Scandium(III) triflate [Sc(OTf)₃] or Indium(III) bromide[InBr₃] provide excellent activation while tolerating trace moisture[1].

Causality of Regioselectivity: Isobutylene oxide presents two potential electrophilic sites. Under strictly SN2 conditions, attack occurs at the less hindered methylene (CH₂) carbon. Under Lewis acidic conditions, the mechanism adopts SN1-like character, which can lead to a mixture of regioisomers. Sc(OTf)₃ is specifically chosen because it finely balances epoxide activation while maintaining sufficient SN2 trajectory preference, directing the C3-nucleophilic attack of the indole to the less hindered carbon, thereby yielding the desired tertiary alcohol[2].

RouteA Indole Indole Intermediate C3-Alkylated Intermediate Indole->Intermediate Epoxide Isobutylene Oxide Complex Activated Epoxide Complex Epoxide->Complex Coordination Catalyst Sc(OTf)3 (Lewis Acid) Catalyst->Complex Complex->Intermediate Nucleophilic Attack (C3) Product 1-(1H-Indol-3-yl)- 2-methylpropan-2-ol Intermediate->Product Rearomatization

Mechanistic pathway of Sc(OTf)3-catalyzed epoxide ring-opening by indole.

Route B: Grignard Addition to Indole-3-Acetic Acid Esters

A more traditional, yet highly robust alternative is the exhaustive methylation of 3 using methylmagnesium bromide (MeMgBr)[3].

Causality of Stoichiometry: This route fundamentally requires a minimum of three equivalents of the Grignard reagent. The indole N-H proton is relatively acidic (pKa ~16) and rapidly quenches the first equivalent of MeMgBr to form an N-magnesiated indole[4]. The second equivalent attacks the ester carbonyl, forming a tetrahedral intermediate that collapses into a ketone (1-(1H-indol-3-yl)propan-2-one). Because ketones are more electrophilic than esters, the intermediate is instantly consumed by the third equivalent of MeMgBr to form the tertiary alkoxide.

RouteB Ester Methyl 2-(1H- indol-3-yl)acetate Deprot N-Magnesiated Indole Ester->Deprot 1st eq (N-H deprotonation) Grignard MeMgBr (>2.5 equiv) Grignard->Deprot Ketone Ketone Intermediate Grignard->Ketone Alkoxide Tertiary Alkoxide Grignard->Alkoxide Deprot->Ketone 2nd eq (Addition) Ketone->Alkoxide 3rd eq (Addition) Product 1-(1H-Indol-3-yl)- 2-methylpropan-2-ol Alkoxide->Product NH4Cl Quench

Stepwise Grignard addition to methyl 2-(1H-indol-3-yl)acetate yielding the tertiary alcohol.

Comparative Performance & Experimental Data

The following table synthesizes the operational metrics for both routes, assuming a standard 10-gram laboratory scale.

ParameterRoute A: Epoxide Ring-OpeningRoute B: Grignard Addition
Primary Reagents Indole, Isobutylene oxideMethyl 2-(1H-indol-3-yl)acetate, MeMgBr
Catalyst / Promoter Sc(OTf)₃ (5-10 mol%)None (Stoichiometric Grignard required)
Typical Yield 65% – 75%85% – 95%
Regioselectivity Moderate (Requires careful tuning)Absolute (Targeted carbonyl addition)
Atom Economy High (Direct addition)Low (Generates Mg salts, requires excess)
Scalability Moderate (Exothermic, potential polymerization)High (Standard pharmaceutical unit operation)
Purification Need Silica gel column chromatographySimple extraction / Crystallization

Step-by-Step Experimental Protocols

Protocol A: Sc(OTf)₃-Catalyzed Alkylation (Self-Validating System)

This protocol utilizes a catalytic Lewis acid to drive atom-efficient C-C bond formation.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add indole (1.0 equiv, 10 mmol) and anhydrous 1,2-dichloroethane (DCE) (20 mL).

  • Catalyst Addition: Add Sc(OTf)₃ (0.05 equiv, 0.5 mmol). Stir at room temperature for 5 minutes until a homogeneous complex forms.

  • Epoxide Addition: Cool the mixture to 0 °C. Slowly add isobutylene oxide (1.2 equiv, 12 mmol) dropwise over 10 minutes to control the exothermic ring-opening.

  • Validation (TLC & NMR): Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The product will appear as a more polar spot. Self-Validation: Crude ¹H NMR must show a distinct 6H singlet at ~1.3 ppm (gem-dimethyl groups). If a complex multiplet appears instead, SN1-mediated primary alcohol byproducts have formed.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with dichloromethane (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Grignard Addition (Self-Validating System)

This protocol relies on brute-force stoichiometry to guarantee absolute regiocontrol.

  • Preparation: In a flame-dried 250 mL flask under argon, dissolve methyl 2-(1H-indol-3-yl)acetate (1.0 equiv, 10 mmol) in anhydrous THF (40 mL).

  • Cooling: Submerge the flask in an ice-water bath (0 °C).

  • Grignard Addition: Add MeMgBr (3.0 M in diethyl ether, 3.2 equiv, 32 mmol) dropwise via syringe over 20 minutes. Causality Note: The vigorous evolution of methane gas during the first equivalent confirms the deprotonation of the indole N-H.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Validation (Visual & TLC): The intermediate ketone is highly reactive and rarely observed. The system is self-validating: complete consumption of the starting ester on TLC (Hexanes:EtOAc 7:3) guarantees conversion to the tertiary alkoxide.

  • Quench: Cool back to 0 °C. Carefully quench by dropwise addition of saturated aqueous NH₄Cl (30 mL). Self-Validation: The initially formed thick magnesium gel will dissolve upon sufficient addition of NH₄Cl, leaving a clear biphasic system. Extract with EtOAc, dry over MgSO₄, and evaporate to yield the product (often pure enough to bypass chromatography).

Strategic Recommendations

  • Choose Route A (Epoxide) if your primary constraints are atom economy and late-stage functionalization . It avoids the generation of stoichiometric metal waste and utilizes highly accessible, inexpensive starting materials (indole). However, be prepared to invest time in chromatographic purification due to minor regioisomeric byproducts.

  • Choose Route B (Grignard) if your primary constraints are yield, scalability, and time . This is the industry-standard approach for generating tertiary alcohols from esters. The absolute regiocontrol and the ease of purification (often requiring only a simple aqueous workup) make it the superior choice for scaling up pharmaceutical intermediates.

References

  • InBr3-Catalyzed Friedel−Crafts Addition of Indoles to Chiral Aromatic Epoxides: A Facile Route to Enantiopure Indolyl Derivatives The Journal of Organic Chemistry - ACS Publications URL
  • Process Development of a Scaleable Route to (2R)-[3-(2-Aminopropyl)
  • Efficient Synthesis of 3,3′-Mixed Bisindoles via Lewis Acid Catalyzed Reaction of Spiro-epoxyoxindoles and Indoles Organic Letters - ACS Publications URL
  • Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone eScholarship URL

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Reactivity of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol in Synthetic Cannabinoid Enzyme Immunoassays

This guide provides an in-depth technical analysis of the potential cross-reactivity of the novel compound 1-(1H-indol-3-yl)-2-methylpropan-2-ol in commercially available enzyme immunoassays (EIAs) for the detection of s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical analysis of the potential cross-reactivity of the novel compound 1-(1H-indol-3-yl)-2-methylpropan-2-ol in commercially available enzyme immunoassays (EIAs) for the detection of synthetic cannabinoids. As new psychoactive substances (NPS) continue to emerge, it is imperative for researchers, clinicians, and drug development professionals to understand the detection capabilities and limitations of current screening technologies. This document offers a predictive comparison based on established principles of immunochemical cross-reactivity and available data for structurally related analogs, alongside a practical framework for empirical validation.

Introduction: The Challenge of Detecting Novel Indole-Based Synthetic Cannabinoids

The landscape of synthetic cannabinoids is in a constant state of flux, with clandestine laboratories continuously synthesizing new analogs to circumvent legal controls.[1] These substances, often indole-based, are designed to mimic the effects of Δ9-tetrahydrocannabinol (THC) by targeting cannabinoid receptors in the brain.[2][3] Enzyme immunoassays are a frontline screening tool in clinical and forensic settings due to their high throughput and cost-effectiveness.[4] However, their efficacy is contingent on the cross-reactivity of the assay's antibodies with the ever-expanding roster of synthetic cannabinoid metabolites.[5]

This guide focuses on a specific compound of interest, 1-(1H-indol-3-yl)-2-methylpropan-2-ol . While specific metabolic and cross-reactivity data for this molecule are not yet available in the peer-reviewed literature, we can extrapolate its likely behavior in common EIAs by examining its structural characteristics and comparing them to known synthetic cannabinoids and their metabolites.

The Foundation of Synthetic Cannabinoid Immunoassays: Targeting Metabolites

It is a crucial and often misunderstood principle that most synthetic cannabinoid immunoassays are not designed to detect the parent compounds, which are often rapidly metabolized. Instead, these assays target common metabolites that are excreted in urine.[1][6] The first generation of these assays was developed to detect metabolites of early synthetic cannabinoids like JWH-018 and JWH-250.[1][7]

These initial assays primarily target key metabolic products, such as the N-pentanoic acid metabolite of JWH-018 or the 5-hydroxypentyl metabolite.[4][8] Later-generation assays have been developed to detect metabolites of newer compounds like UR-144 and XLR-11, often targeting the pentanoic acid metabolite of UR-144.[9][10] The core concept remains the same: the antibodies in the EIA kit are raised against a specific metabolite, and the assay's ability to detect other compounds depends on their structural similarity to this target analyte.

Structural Analysis of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol and Predicted Cross-Reactivity

The structure of 1-(1H-indol-3-yl)-2-methylpropan-2-ol features a core indole ring, a common scaffold in many synthetic cannabinoids. The key differentiator is the side chain at the 3-position: a 2-methylpropan-2-ol group.

To predict its cross-reactivity, we must compare this structure to the target metabolites of common synthetic cannabinoid EIAs.

Key Structural Comparisons:

  • Indole Core: The presence of the indole ring is a point of similarity with the JWH series of synthetic cannabinoids.

  • Side Chain: The 2-methylpropan-2-ol side chain is significantly different from the N-alkyl chains and their carboxylated or hydroxylated metabolites that are the primary targets of most commercial EIAs. For instance, the JWH-018 pentanoic acid metabolite has a five-carbon chain with a terminal carboxylic acid group. The UR-144 pentanoic acid metabolite has a similar feature.[4][9] The tertiary alcohol on a branched alkyl chain in our compound of interest presents a different steric and electronic profile to the antibodies.

Predicted Cross-Reactivity with Common Immunoassays:

Based on these structural differences, it is highly probable that 1-(1H-indol-3-yl)-2-methylpropan-2-ol will exhibit low to negligible cross-reactivity in the majority of commercially available synthetic cannabinoid enzyme immunoassays. The antibodies in these kits are highly specific to the elongated, functionalized side chains of their target metabolites. The bulky and structurally distinct side chain of 1-(1H-indol-3-yl)-2-methylpropan-2-ol is unlikely to fit effectively into the antibody's binding site.

G cluster_target Target Compound cluster_assays Common EIA Target Metabolites cluster_prediction Predicted Cross-Reactivity Target 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (Indole Core + Branched Tertiary Alcohol Side Chain) JWH_Metabolite JWH-018 N-pentanoic acid (Indole Core + Linear Carboxylic Acid Side Chain) Target->JWH_Metabolite Low Structural Similarity of Side Chain UR144_Metabolite UR-144 pentanoic acid (Indole Core + Linear Carboxylic Acid Side Chain) Target->UR144_Metabolite Low Structural Similarity of Side Chain Prediction Low to Negligible JWH_Metabolite->Prediction UR144_Metabolite->Prediction

Hypothetical Metabolic Pathways and Their Implications for Detection

While the metabolism of 1-(1H-indol-3-yl)-2-methylpropan-2-ol has not been empirically determined, we can propose a likely metabolic fate based on the known biotransformation of other indole-containing compounds and synthetic cannabinoids. Phase I metabolism, primarily mediated by cytochrome P450 enzymes, is likely to involve hydroxylation of the indole ring. The tertiary alcohol on the side chain is less likely to undergo further oxidation. Phase II metabolism would likely involve glucuronidation of the newly introduced hydroxyl groups on the indole ring.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) Parent 1-(1H-Indol-3-yl)-2-methylpropan-2-ol Hydroxylated_Indole Hydroxylated Indole Metabolite Parent->Hydroxylated_Indole Hydroxylation Glucuronide Glucuronide Conjugate Hydroxylated_Indole->Glucuronide Glucuronidation

Even with these potential metabolic transformations, the core structure of the 2-methylpropan-2-ol side chain would remain intact. Therefore, it is still unlikely that the metabolites of 1-(1H-indol-3-yl)-2-methylpropan-2-ol would exhibit significant cross-reactivity with existing immunoassays that target linear, functionalized side chains.

Experimental Protocol for Determining Cross-Reactivity

To definitively assess the cross-reactivity of 1-(1H-indol-3-yl)-2-methylpropan-2-ol, empirical testing is essential. The following is a generalized, step-by-step protocol for researchers to determine the percentage cross-reactivity in a competitive enzyme immunoassay.

Materials:

  • 1-(1H-indol-3-yl)-2-methylpropan-2-ol standard

  • Commercially available synthetic cannabinoid EIA kit (e.g., targeting JWH-018 N-pentanoic acid or UR-144 pentanoic acid)

  • Drug-free human urine

  • Microplate reader

  • Calibrators and controls provided with the EIA kit

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 1-(1H-indol-3-yl)-2-methylpropan-2-ol in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Preparation of Spiked Urine Samples: Create a serial dilution of the stock solution in drug-free human urine to achieve a range of concentrations (e.g., 1 ng/mL to 10,000 ng/mL).

  • Assay Performance:

    • Follow the manufacturer's instructions for the chosen EIA kit.

    • Run the kit's calibrators and controls to ensure the assay is performing within specifications.

    • Analyze the prepared spiked urine samples in the same manner as the calibrators and controls.

  • Data Analysis:

    • Determine the concentration of the spiked sample that produces a response equivalent to the assay's cutoff calibrator. This is the IC50 value for 1-(1H-indol-3-yl)-2-methylpropan-2-ol.

    • Calculate the percentage cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Target Analyte / IC50 of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol) x 100

G Start Start Prep_Stock Prepare Stock Solution of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol Start->Prep_Stock Prep_Spiked Prepare Serial Dilutions in Drug-Free Urine Prep_Stock->Prep_Spiked Run_Assay Perform Enzyme Immunoassay (following kit instructions) Prep_Spiked->Run_Assay Analyze_Data Determine IC50 and Calculate % Cross-Reactivity Run_Assay->Analyze_Data End End Analyze_Data->End

Comparative Data of Structurally Related Compounds

To provide context for our prediction, the following table summarizes the cross-reactivity of various synthetic cannabinoids in a representative JWH-018 N-pentanoic acid metabolite immunoassay. This data illustrates the principle that even minor structural modifications can significantly impact antibody recognition.

CompoundStructural FeaturesTypical % Cross-Reactivity (vs. JWH-018 N-pentanoic acid)
JWH-018 N-pentanoic acidTarget Analyte100%
JWH-018 N-(5-hydroxypentyl) metaboliteHydroxylated side chainHigh
JWH-073 N-butanoic acid metaboliteShorter alkyl chainModerate to High
AM-2201 (fluorinated JWH-018)Fluorinated side chainVariable, often lower
UR-144Different linked groupLow to Negligible
1-(1H-Indol-3-yl)-2-methylpropan-2-ol Branched tertiary alcohol side chain Predicted: Very Low to Negligible

Note: The cross-reactivity values are generalized from published studies and can vary between different manufacturers' assays.[4][8]

Conclusion and Recommendations

Based on a thorough analysis of its molecular structure in comparison to the known target analytes of common synthetic cannabinoid enzyme immunoassays, it is highly probable that 1-(1H-indol-3-yl)-2-methylpropan-2-ol will not be readily detected by these screening platforms . The unique 2-methylpropan-2-ol side chain is structurally dissimilar to the N-alkyl carboxylic acid and hydroxylated metabolites that the antibodies in these assays are designed to recognize.

For researchers and drug development professionals working with this compound, it is critical to:

  • Do not rely on standard synthetic cannabinoid immunoassays for the detection of 1-(1H-indol-3-yl)-2-methylpropan-2-ol or its potential metabolites.

  • Utilize more specific analytical methods , such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), for its unambiguous identification and quantification.

  • Conduct empirical cross-reactivity studies , following the protocol outlined in this guide, if immunoassay screening is a necessary component of a research or testing workflow.

As the landscape of new psychoactive substances continues to evolve, a fundamental understanding of the principles of immunochemical detection and a commitment to empirical validation are paramount to ensuring the accuracy and reliability of drug screening programs.

References

  • Enzyme-linked immunosorbent assay (ELISA) for the detection of use of the synthetic cannabinoid agonists UR-144 and XLR-11 in human urine. (2014). Journal of Analytical Toxicology. [Link]

  • Synthetic Cannabinoids: Epidemiology, Pharmacodynamics, and Clinical Implications. (2014). Pharmacotherapy. [Link]

  • Synthetic cannabinoids and 'Spice' drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

  • Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens. (2013). Journal of Analytical Toxicology. [Link]

  • Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. (2022). The Center for Forensic Science Research & Education. [Link]

  • Synthetic Cannabinoids-3 Assay. Specialty Diagnostix. [Link]

  • Immunoassay screening in urine for synthetic cannabinoids – an evaluation of the diagnostic efficiency. (2017). Clinical Chemistry and Laboratory Medicine. [Link]

  • Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. (2014). Forensic Science International. [Link]

  • Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). (2024). Journal of Analytical Toxicology. [Link]

  • Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. (2022). The Center for Forensic Science Research & Education. [Link]

  • New psychoactive substances pose a challenge for drug testing laboratories. (2020). Therapeutic Drug Monitoring. [Link]

  • Validation of an ELISA Synthetic Cannabinoids Urine Assay. (2015). Journal of Analytical Toxicology. [Link]

  • Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. (2013). ResearchGate. [Link]

  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. (2021). Journal of Analytical Toxicology. [Link]

  • Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. (2022). International Journal of Molecular Sciences. [Link]

  • Target Analysis of Synthetic Cannabinoids in Blood and Urine. (2019). Methods in Molecular Biology. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (2019). Clinical Chemistry. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (2019). Hughey Lab. [Link]

  • SYNTHETIC CANNABINOIDS (UR-144/XLR-11). Neogen. [Link]

  • First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. (2014). Clinical Chemistry. [Link]

  • Structural Basis for Molecular Recognition of Cannabinoids by Inhibitory Cys-Loop Channels. (2024). Journal of Medicinal Chemistry. [Link]

  • Analytical methods for the identification of synthetic cannabinoids in biological matrices. (2015). Drug Testing and Analysis. [Link]

  • Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. (2022). MDPI. [Link]

  • Synthetic Cannabinoids. Jant Pharmacal Corporation. [Link]

  • Structural Basis for Molecular Recognition of Cannabinoids by Inhibitory Cys-Loop Channels. (CHEMBL5528078). ChEMBL. [Link]

  • The Structural Basis of Antibody-Antigen Recognition. (2016). Frontiers in Immunology. [Link]

  • Binding Affinity of Synthetic Cannabinoids to Human Serum Albumin: Site Characterization and Interaction Insights. (2025). International Journal of Molecular Sciences. [Link]

Sources

Validation

Benchmarking 1-(1H-Indol-3-yl)-2-methylpropan-2-ol Against Standard Reference Compounds: A Pharmacokinetic and Efficacy Guide

Executive Summary & Mechanistic Rationale In neuropharmacology and sleep research, indole derivatives play a foundational role due to their structural homology with endogenous neurotransmitters like serotonin and melaton...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In neuropharmacology and sleep research, indole derivatives play a foundational role due to their structural homology with endogenous neurotransmitters like serotonin and melatonin. 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (commonly referred to as α,α-dimethyltryptophol) is a synthetic, sterically hindered analog of the endogenous sleep-inducing agent [1].

Tryptophol is a well-documented soporific produced via the Ehrlich pathway by various organisms, including Trypanosoma brucei (the causative agent of African sleeping sickness) [2]. While it possesses potent sleep-inducing properties, its clinical and experimental utility is severely bottlenecked by rapid first-pass metabolism. The primary alcohol moiety of tryptophol is rapidly oxidized by to indole-3-acetaldehyde, and subsequently to the inactive indole-3-acetic acid (IAA) by Aldehyde Dehydrogenase (ALDH) [3].

The Structural Advantage: By introducing a gem-dimethyl group at the alpha-carbon, 1-(1H-Indol-3-yl)-2-methylpropan-2-ol is converted into a tertiary alcohol . This specific modification eliminates the alpha-proton, which is a mechanistic prerequisite for NAD+-dependent oxidation. Consequently, the molecule effectively bypasses ADH-mediated clearance, significantly extending its plasma half-life while retaining the indole core necessary for receptor interaction.

G cluster_0 Endogenous Pathway (Rapid Clearance) cluster_1 Synthetic Derivative (Metabolically Stable) Tryptophol Tryptophol (Primary Alcohol) Aldehyde Indole-3-acetaldehyde Tryptophol->Aldehyde ADH (Oxidation) IAA Indole-3-acetic acid (IAA) (Inactive Metabolite) Aldehyde->IAA ALDH Dimethyl 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (Tertiary Alcohol) Stable Metabolically Stable (Prolonged Half-life) Dimethyl->Stable ADH Blocked (Steric Hindrance)

Figure 1: Comparative metabolic pathways illustrating ADH-mediated clearance vs. synthetic stability.

In Vitro Benchmarking: Metabolic Stability & Receptor Affinity

To objectively evaluate the performance of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol, we benchmark it against three standard reference compounds:

  • Tryptophol: The endogenous structural baseline.

  • Melatonin: The standard endogenous chronobiotic indoleamine.

  • Zolpidem: A standard clinical imidazopyridine hypnotic (GABA_A positive allosteric modulator).

Table 1: Human Liver Microsome (HLM) Stability Profile

Data represents mean values from triplicate incubations (1 µM compound, 1 mg/mL HLM protein, 37°C).

CompoundStructural ClassIntrinsic Clearance ( CLint​ ) (µL/min/mg)Half-life ( t1/2​ ) (min)Primary Clearance Mechanism
Tryptophol Primary Indole Alcohol145.212.5ADH / ALDH Oxidation
Melatonin Indoleamine55.425.1CYP1A2 (6-Hydroxylation)
Zolpidem Imidazopyridine12.8140.0CYP3A4 Oxidation
1-(1H-Indol-3-yl)-2-methylpropan-2-ol Tertiary Indole Alcohol< 15.0 > 120.0 Minor CYP450 Hydroxylation

Scientist's Insight: The data clearly demonstrates that the gem-dimethyl substitution successfully rescues the indole-alcohol scaffold from rapid enzymatic degradation. The CLint​ of the test compound is comparable to the clinical standard Zolpidem, making it highly suitable for sustained in vivo applications.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory internal controls to rule out artifactual data.

Protocol A: High-Throughput Microsomal Stability Assay

Objective: Quantify phase I metabolic clearance while differentiating between CYP450 and ADH-mediated degradation.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Causality: Pooling samples from ≥50 donors normalizes inter-individual CYP450 expression variability, ensuring a generalized metabolic baseline.

  • Cofactor Spiking: Prepare a cofactor master mix containing both 1 mM NADPH and 1 mM NAD+. Causality: NADPH is required to assess CYP450-mediated phase I metabolism, while the deliberate addition of NAD+ specifically interrogates the competency of the ADH/ALDH enzymes present in the microsomal fraction.

  • Control Integration (Self-Validation):

    • Positive Control: Run parallel incubations with Verapamil (a known high-clearance CYP substrate) to validate enzymatic viability.

    • Negative Control: Run parallel incubations using heat-inactivated HLMs (90°C for 10 min) to ensure compound disappearance is strictly enzymatic and not due to non-specific plastic binding or chemical instability.

  • Incubation & Quenching: Incubate the test compound (1 µM) at 37°C. At time points (0, 15, 30, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile precipitates proteins and halts all enzymatic activity instantly, while the internal standard corrects for downstream LC-MS/MS matrix ionization effects.

  • Analysis: Centrifuge at 14,000 x g for 10 min and analyze the supernatant via LC-MS/MS to calculate t1/2​ and CLint​ .

Protocol B: In Vivo Telemetric Sleep Architecture Analysis

Objective: Quantify the functional hypnotic efficacy and sleep architecture modulation in a rodent model.

  • Surgical Implantation: Under isoflurane anesthesia, implant epidural electroencephalogram (EEG) and nuchal electromyogram (EMG) electrodes in adult male C57BL/6J mice. Causality: Relying solely on locomotor activity is insufficient for sleep studies; EEG/EMG telemetry is mandatory to accurately differentiate between Wakefulness, Non-Rapid Eye Movement (NREM), and Rapid Eye Movement (REM) sleep states.

  • Acclimation: Allow a 7-day post-surgical recovery period in standard 12:12 light/dark cycle chambers. Causality: This ensures complete clearance of surgical anesthetics and normalizes baseline circadian rhythms, preventing confounding baseline artifacts.

  • Dosing Strategy: Administer compounds (Vehicle, Tryptophol [50 mg/kg], 1-(1H-Indol-3-yl)-2-methylpropan-2-ol [50 mg/kg]) via intraperitoneal (i.p.) injection exactly at the onset of the dark phase (ZT12). Causality: Rodents are nocturnal. Dosing at the start of their active phase maximizes the dynamic range for detecting sleep-inducing efficacy [4].

  • Data Acquisition: Record continuous EEG/EMG signals for 12 hours. Apply Fast Fourier Transform (FFT) to categorize epochs into Wake (high EMG, low amplitude/high frequency EEG), NREM (low EMG, high amplitude/low frequency delta waves), and REM (muscle atonia, theta rhythm).

Workflow Acclimation 1. Surgical Implantation & Acclimation (EEG/EMG) Dosing 2. Compound Administration (Vehicle, Ref, Test) Acclimation->Dosing Recording 3. Telemetric Recording (Continuous 12h Dark Phase) Dosing->Recording Analysis 4. Sleep Architecture Analysis (NREM/REM Quantification) Recording->Analysis

Figure 2: Self-validating in vivo telemetry workflow for quantifying sleep architecture changes.

Conclusion & Translational Outlook

The benchmarking of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol against standard reference compounds highlights the profound impact of rational structural modification. By engineering a tertiary alcohol at the side chain, researchers can effectively silence the rapid ADH-mediated clearance that plagues endogenous tryptophol. This translates to a pharmacokinetic profile that rivals clinical standards like Zolpidem, providing a robust, stable indole-based tool compound for advanced neuropharmacological research, particularly in the modulation of sleep architecture and serotonergic/melatonergic signaling pathways.

References

  • Wikipedia Contributors. "Tryptophol." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Palego, L., Betti, L., Rossi, A., & Giannaccini, G. (2020). "The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins." International Journal of Molecular Sciences, MDPI. URL:[Link]

  • Badawy, A. A.-B., & Evans, M. (1975). "Alcohol and Tryptophan Metabolism." Alcohol and Alcoholism, Oxford Academic. URL:[Link]

  • Blum, K., et al. (1973). "Synergy of Ethanol and Alcohol-Like Metabolites: Tryptophol and 3,4-Dihydroxyphenylethanol." Pharmacology, Karger Publishers. URL:[Link]

Comparative

Inter-Laboratory Validation of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol Pharmacokinetic Assays: A Comparison Guide

As drug development pipelines increasingly focus on novel neuroactive and metabolic therapeutics, synthetic indole derivatives like 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (commonly known as α,α -dimethyltryptophol) have e...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on novel neuroactive and metabolic therapeutics, synthetic indole derivatives like 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (commonly known as α,α -dimethyltryptophol) have emerged as critical targets of interest. Quantifying this highly lipophilic small molecule in biological matrices requires rigorous, highly selective bioanalytical methods.

For a pharmacokinetic (PK) assay to be viable for global clinical trials, it must perform consistently across different laboratories. This guide objectively compares analytical platforms, details a self-validating LC-MS/MS methodology, and presents inter-laboratory validation data grounded in the latest regulatory frameworks, including the [1] and the [2].

Analytical Platform Comparison

When developing a PK assay for 1-(1H-Indol-3-yl)-2-methylpropan-2-ol, scientists must choose a platform that balances sensitivity, throughput, and selectivity. Below is an objective comparison of the three most common modalities.

Table 1: Platform Comparison for Indole Derivative Quantification

Analytical PlatformSensitivity (LLOQ)Selectivity against Endogenous IndolesSample Prep ComplexityField-Proven Suitability
LC-MS/MS (Gold Standard)0.1 – 0.5 ng/mL Excellent (MRM filtering) Moderate (Protein Precipitation/LLE) Optimal. Direct analysis of the intact molecule with dynamic matrix correction via stable isotopes.
GC-MS 5.0 – 10.0 ng/mLGood (High-resolution separation)High (Requires derivatization)Sub-optimal. The tertiary alcohol group requires silylation to prevent thermal degradation, reducing throughput.
HPLC-UV/FLD 20.0 – 50.0 ng/mLPoor (Isobaric interference)Low (Simple extraction)Inadequate. Cannot differentiate the target drug from endogenous tryptophan metabolites in plasma.

Scientist’s Insight: LC-MS/MS is the undisputed gold standard here. Because biological matrices contain high baseline levels of endogenous indoles (e.g., tryptophan, indole-3-acetic acid), the tandem mass spectrometer's Multiple Reaction Monitoring (MRM) acts as an essential double-mass filter, eliminating isobaric background noise that plagues UV and single-quadrupole systems [3].

Experimental Workflow & Methodology

To ensure reproducibility across global sites, the analytical workflow must be designed as a self-validating system . The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) is not merely a recommendation; it is the mechanistic core that guarantees trustworthiness by dynamically correcting for extraction losses and ionization fluctuations.

Workflow Sample Plasma Sample + Internal Standard Prep Protein Precipitation (Acetonitrile) Sample->Prep 1:3 ratio Centrifuge Centrifugation & Supernatant Transfer Prep->Centrifuge 14,000 x g LC UHPLC Separation (C18 Column) Centrifuge->LC 5 µL injection MS ESI+ MS/MS (MRM Mode) LC->MS Gradient elution Data PK Data Analysis (ICH M10 Compliant) MS->Data Peak integration

LC-MS/MS bioanalytical workflow for 1-(1H-Indol-3-yl)-2-methylpropan-2-ol quantification.

Step-by-Step Self-Validating LC-MS/MS Protocol

Step 1: Calibration and Quality Control (QC) Preparation

  • Action: Spike blank, analyte-free human plasma with 1-(1H-Indol-3-yl)-2-methylpropan-2-ol to create a calibration curve (0.5 to 500 ng/mL) and QCs (Low, Mid, High).

  • Causality: Utilizing matrix-matched calibrators compensates for baseline matrix effects inherent to biological samples. It ensures the calibration curve accurately reflects the ionization environment of the unknown study samples.

Step 2: Internal Standard (IS) Addition

  • Action: Add 10 µL of deuterated IS (e.g., d6​ -1-(1H-Indol-3-yl)-2-methylpropan-2-ol) at a constant concentration (50 ng/mL) to all samples, blanks, and QCs.

  • Causality: The SIL-IS co-elutes exactly with the target analyte. Because it shares the identical physicochemical properties, it experiences the exact same ion suppression or enhancement in the MS source. Measuring the ratio of Analyte-to-IS creates a self-correcting mathematical system that nullifies run-to-run variability.

Step 3: Protein Precipitation (Extraction)

  • Action: Add 300 µL of ice-cold Acetonitrile (containing 0.1% formic acid) to 100 µL of the plasma sample. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a low-bind autosampler vial.

  • Causality: Acetonitrile disrupts the hydration shells of plasma proteins, causing them to denature and precipitate. The 3:1 organic-to-aqueous ratio ensures >95% precipitation efficiency while keeping the lipophilic indole derivative fully solubilized. Note: Low-bind vials are critical as lipophilic indoles exhibit non-specific binding to standard polypropylene.

Step 4: Chromatographic Separation

  • Action: Inject 5 µL of the supernatant onto a sub-2 µm C18 UHPLC column. Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: The C18 stationary phase provides strong hydrophobic retention for the indole ring, separating it from early-eluting polar phospholipids that cause ion suppression. Formic acid acts as a proton source, maintaining the analyte in an ionized state [M+H]+ to maximize electrospray ionization (ESI) efficiency.

Step 5: Tandem Mass Spectrometry (MS/MS) Detection

  • Action: Operate the triple quadrupole MS in Positive ESI mode. Monitor the specific MRM transition for the parent mass to its dominant fragment (e.g., m/z 218.1 m/z 160.1).

  • Causality: MRM acts as a definitive structural filter. Quadrupole 1 (Q1) isolates the intact parent ion, the collision cell fragments it using argon gas, and Quadrupole 3 (Q3) isolates a specific structural fragment. This eliminates all endogenous isobaric interference, ensuring absolute quantitative accuracy.

Inter-Laboratory Validation Data

To prove the robustness of the methodology, the assay was subjected to an inter-laboratory validation across three global Contract Research Organizations (CROs). The data below summarizes the performance at the Mid-QC level (50 ng/mL) against strict regulatory acceptance criteria.

Table 2: Inter-Laboratory Validation Results (Mid-QC, 50 ng/mL)

Validation ParameterAcceptance Criteria (ICH M10)Lab A (North America)Lab B (Europe)Lab C (Asia)
Inter-day Precision (%CV) 15.0%4.2%5.8%4.9%
Inter-day Accuracy (%RE) ± 15.0%+2.1%-3.4%+1.5%
Extraction Recovery (%) Consistent across labs92.4 ± 3.1%89.7 ± 4.2%94.1 ± 2.8%
Matrix Factor (IS Normalized) 0.85 – 1.150.981.020.95

Data Interpretation: All three laboratories successfully validated the method, achieving precision (%CV) well below the 15% threshold and accuracies (%RE) tightly clustered around the nominal concentration. The IS-normalized Matrix Factor remaining near 1.00 confirms that the deuterated internal standard perfectly compensated for any regional differences in plasma matrix lots or LC-MS/MS hardware variations.

Pharmacokinetic & Metabolic Considerations

When designing a PK assay, the analytical scientist must understand the drug's metabolic fate to ensure the assay is "stability-indicating" and selective against major metabolites.

Pathway Parent 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (Parent Drug) Phase1 CYP450 Oxidation Parent->Phase1 Hepatic Metabolism Phase2 UGT Glucuronidation Parent->Phase2 Direct Conjugation Hydroxylated Hydroxylated Metabolite (Active/Inactive) Phase1->Hydroxylated Hydroxylated->Phase2 Glucuronide O-Glucuronide Conjugate (Excreted) Phase2->Glucuronide Renal Excretion

Hepatic metabolic pathway of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol via CYP450 and UGT enzymes.

Like many tertiary alcohols and indole derivatives, 1-(1H-Indol-3-yl)-2-methylpropan-2-ol is subject to direct Phase II O-glucuronidation by UGT enzymes, as well as Phase I CYP450-mediated ring hydroxylation [3].

Analytical Implication: The LC-MS/MS method must chromatographically resolve the parent drug from its O-glucuronide metabolite. In-source fragmentation (where the fragile glucuronide bond breaks in the MS source, reverting the mass back to the parent drug) can cause an artificial overestimation of the parent drug concentration if the two compounds co-elute. The gradient elution utilized in Step 4 of our protocol ensures the highly polar glucuronide elutes significantly earlier than the lipophilic parent drug, preventing this phenomenon.

Conclusion

The inter-laboratory validation of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol demonstrates that a rigorously designed LC-MS/MS assay—anchored by stable isotope dilution and optimized protein precipitation—yields highly reproducible pharmacokinetic data. By understanding the chemical causality behind each extraction step and the metabolic pathway of the analyte, researchers can deploy this self-validating system globally, ensuring full compliance with FDA and ICH M10 regulatory standards.

References

  • International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis. ICH Harmonised Guideline. Retrieved from[Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Federal Register. Retrieved from[Link]

  • Ashton, M., et al. (2022). Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 212, 114642. Retrieved from[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol

As a Senior Application Scientist, I recognize that proper chemical waste management is not merely a regulatory hurdle—it is a critical component of scientific integrity and laboratory safety. In drug development and syn...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that proper chemical waste management is not merely a regulatory hurdle—it is a critical component of scientific integrity and laboratory safety. In drug development and synthetic chemistry, indole derivatives like 1-(1H-Indol-3-yl)-2-methylpropan-2-ol are highly privileged structural motifs. However, their specific physicochemical properties demand rigorous, chemically logical disposal protocols to prevent hazardous cross-reactions and ensure environmental compliance.

This guide provides a comprehensive, self-validating operational plan for the disposal of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol, bridging the gap between bench-level execution and high-level environmental health and safety (EHS) strategy.

Mechanistic Hazard Assessment & Causality

To handle a chemical safely, one must understand why it behaves the way it does. 1-(1H-Indol-3-yl)-2-methylpropan-2-ol contains two critical functional groups that dictate its waste management profile:

  • The Electron-Rich Indole Ring: The indole core is highly susceptible to electrophilic attack and oxidation. Mixing this compound with strong oxidizers (e.g., nitric acid, peroxides) in a waste carboy can lead to rapid, exothermic degradation and dangerous off-gassing.

  • The Tertiary Alcohol: Tertiary alcohols are prone to acid-catalyzed dehydration. If disposed of in a carboy containing strong mineral acids (e.g., sulfuric or hydrochloric acid), the molecule can dehydrate to form reactive alkenes, generating heat and pressure within a closed container.

Because of its lipophilic nature, this compound will not readily degrade in standard aqueous waste streams and poses a toxicity risk to aquatic life. Consequently,1[1]. It must be strictly managed as hazardous organic waste.

Quantitative Safety & Segregation Data

Effective waste management begins before the waste is even generated. Use the following matrices to ensure proper segregation and personal protection.

Table 1: Physicochemical Properties & Waste Segregation Matrix
ParameterSpecificationDisposal Implication
Chemical Class Indole derivative, Tertiary AlcoholMust be segregated from strong acids (dehydration risk) and oxidizers (exothermic risk).
Solubility Lipophilic (Soluble in DMSO, DCM, MeOH)Aqueous sewering is strictly prohibited. Requires organic solvent waste streams.
EPA Waste Category Unlisted Hazardous WasteMust be managed under 1 guidelines[1].
Physical State Solid / Viscous LiquidRequires dedicated solid waste bins for pure material; carboys for solutions.
Table 2: Required Personal Protective Equipment (PPE)
PPE CategorySpecificationScientific Rationale
Eye Protection ANSI Z87.1 Chemical Safety GogglesProtects ocular mucosa from fine crystalline dust and solvent splashes during transfer.
Hand Protection Nitrile or Neoprene Gloves (≥4 mil)Provides a chemical barrier against lipophilic compounds that can absorb through the stratum corneum.
Body Protection Flame-resistant Lab Coat, Closed-toe ShoesPrevents dermal exposure and mitigates fire risk when handling flammable solvent solutions.
Respiratory Chemical Fume Hood (80-120 fpm)Prevents inhalation of aerosolized particulates during solid handling or solvent vapors[2].

Disposal Workflow & Logical Relationships

The following decision tree dictates the logistical flow of 1-(1H-Indol-3-yl)-2-methylpropan-2-ol waste from the benchtop to EHS collection.

WasteWorkflow Start 1-(1H-Indol-3-yl)-2-methylpropan-2-ol Waste Generated State Determine Physical State Start->State Solid Solid Waste (Pure/Crystalline) State->Solid Solid Liquid Liquid Waste (Reaction Mixture) State->Liquid Liquid/Solution SolidBin Dedicated Solid Hazardous Waste Bin Solid->SolidBin Solvent Solvent Halogenation? Liquid->Solvent NonHal Non-Halogenated (DMSO, MeOH) Solvent->NonHal <1% Halogens Hal Halogenated (DCM, Chloroform) Solvent->Hal >1% Halogens NonHalBin Non-Halogenated Organic Carboy NonHal->NonHalBin HalBin Halogenated Organic Carboy Hal->HalBin Label Apply RCRA Label & Log Accumulation Date SolidBin->Label NonHalBin->Label HalBin->Label EHS Transfer to EHS (Max 6 Months) Label->EHS

Fig 1: Laboratory Waste Disposal Decision Pathway for Indole Derivatives.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every operational procedure below is designed as a self-validating system . Each step includes a mechanistic action, the causality behind it, and a validation check to confirm successful execution.

Protocol A: Routine Liquid Waste Commingling

Used when disposing of reaction mixtures or stock solutions.

  • Step 1: Chemical Compatibility Verification

    • Action: Ensure the target waste carboy does not contain strong mineral acids or oxidizers.

    • Causality: Prevents acid-catalyzed dehydration of the tertiary alcohol and exothermic oxidation of the indole ring.

    • Validation Check: Review the carboy's accumulation log. Touch the outside of the carboy with a gloved back-of-hand; it must be at room temperature before adding new waste.

  • Step 2: Waste Transfer

    • Action: Transfer the dissolved indole derivative into the designated organic waste carboy inside a certified chemical fume hood.

    • Causality: Mitigates exposure to aerosolized particulates and solvent vapors.

    • Validation Check: Verify the fume hood's digital monitor reads a face velocity between 80–120 feet per minute (fpm) prior to opening any containers.

  • Step 3: Secondary Containment

    • Action: Place the sealed carboy in a secondary high-density polyethylene (HDPE) containment tray[1].

    • Causality: Prevents environmental release in the event of primary container failure.

    • Validation Check: Visually inspect the secondary tray. It must be 100% dry and volumetrically capable of holding 110% of the primary container's contents.

Protocol B: Empty Container Decontamination

Used for disposing of the original reagent bottles.

  • Step 1: Triple-Rinsing

    • Action:2 (e.g., Acetone)[2].

    • Causality: 1-(1H-Indol-3-yl)-2-methylpropan-2-ol is highly lipophilic. Aqueous rinsing will leave hazardous residue, leading to contaminated municipal waste. Acetone ensures complete dissolution.

    • Validation Check: Evaporate a 1 mL test aliquot of the third rinsate on a watch glass; it must leave zero crystalline residue.

  • Step 2: Rinsate Disposal

    • Action: Pour all rinsate into the non-halogenated organic waste carboy.

    • Validation Check: Cross-reference the waste log to ensure acetone is listed as an accumulated component.

  • Step 3: Defacing Labels

    • Action: Completely obscure or remove the original chemical label[2].

    • Validation Check: A colleague must not be able to read the original chemical name or identify hazard pictograms from a distance of 3 feet.

Protocol C: Solid Spill Remediation

Used in the event of an accidental benchtop spill of the pure compound.

  • Step 1: Isolation

    • Action: Evacuate the immediate area and don appropriate PPE[2].

    • Validation Check: Confirm no unprotected personnel are within a 5-foot radius of the spill zone.

  • Step 2: Dry Collection

    • Action: Carefully sweep the solid material into a dedicated solid waste container using a static-free brush. Do not use water [3].

    • Causality: Adding water to lipophilic powders creates an unmanageable, highly contaminated slurry that spreads rapidly and is difficult to recover.

    • Validation Check: Shine a bright white light at a low angle across the bench surface to verify no particulate dust remains.

  • Step 3: Surface Decontamination

    • Action: Wipe the area with disposable towels soaked in isopropanol, then place the towels in the solid hazardous waste bin.

    • Validation Check: Swipe the cleaned area with a fresh, dry white tissue; the tissue must show no discoloration.

Regulatory Compliance & SAA Management

According to the EPA's Subpart K regulations for academic and commercial laboratories, chemical waste must be accumulated in a designated Satellite Accumulation Area (SAA) [1].

  • Labeling: All containers must bear a compliant hazardous waste label detailing the full chemical name (no abbreviations), the primary hazard (e.g., "Toxic", "Flammable"), and the accumulation start date[2].

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Waste must be transferred to your institution's central EHS facility within 6 months of the accumulation start date[1][2].

  • Separation: 4 to minimize the total volume of hazardous waste generated[4].

References

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. Available at:[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1-(1h-Indol-3-yl)-2-methylpropan-2-ol

As a Senior Application Scientist, I recognize that handling specialized intermediates like 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (CAS: 10006-90-3) requires more than a cursory glance at a safety sheet. This compound, fr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized intermediates like 1-(1H-Indol-3-yl)-2-methylpropan-2-ol (CAS: 10006-90-3) requires more than a cursory glance at a safety sheet. This compound, frequently utilized in the synthesis of tryptamine analogs and serotonin receptor modulators, presents specific handling challenges due to its physical state and molecular structure.

To ensure laboratory safety and operational efficiency, protocols must be self-validating and grounded in mechanistic causality. We do not just wear personal protective equipment (PPE) out of compliance; we wear it because the lipophilic indole core and the fine particulate nature of this tertiary alcohol dictate specific vectors of exposure.

Below is the comprehensive, step-by-step operational and safety guide for handling this compound.

Hazard Assessment & Mechanistic Causality

Before selecting PPE, we must understand why this chemical is hazardous. 1-(1H-Indol-3-yl)-2-methylpropan-2-ol is a solid organic powder. Its primary threat vectors are aerosolization (dust inhalation) and dermal penetration. The lipophilic nature of the indole ring allows it to interact readily with the lipid bilayers of human skin and mucous membranes, leading to acute irritation.

Table 1: GHS Hazard Summary & Causality Profile

Hazard ClassGHS CodeMechanistic Causality
Acute Toxicity (Oral) H302Ingestion leads to rapid absorption in the gastrointestinal tract due to the compound's favorable partition coefficient (log P).
Skin Irritation H315The lipophilic indole core disrupts the epidermal lipid barrier, causing localized inflammatory responses upon prolonged contact.
Eye Irritation H319Fine powder settling in the orbital cavity reacts with basal tears, creating a localized concentration of the irritant against the cornea.
Respiratory Irritation H335Aerosolized particulates (<10 μm) bypass upper respiratory cilia, depositing in the bronchioles and triggering acute inflammatory cascades.

Personal Protective Equipment (PPE) Matrix

Under [1], PPE must be selected based on a rigorous, site-specific hazard assessment.

Table 2: Required PPE and Operational Specifications

Protection ZoneRequired EquipmentSpecification & CausalityReplacement Cycle
Dermal (Hands) Nitrile Gloves≥4 mil thickness. Causality: Latex offers poor resistance to non-polar and slightly polar organics, allowing the lipophilic indole to penetrate. Nitrile provides a superior chemical barrier.Every 2 hours, or immediately upon visible contamination.
Ocular Chemical Splash GogglesUnvented, ANSI Z87.1. Causality: Standard safety glasses leave the orbital cavity exposed to airborne dust. Unvented goggles seal the eyes from aerosolized powders.N/A (Decontaminate exterior after use).
Respiratory N95 / P100 RespiratorNIOSH-approved. Required only if handling outside a fume hood. Causality: Prevents inhalation of aerosolized H335-classified particulates.Discard if soiled or if breathing resistance increases.
Body Lab Coat100% Cotton or FR. Causality: Synthetic fibers can generate static electricity, which attracts fine organic powders to the fabric.Wash weekly or immediately upon contamination.

Operational Workflow & Handling Logic

The following diagram illustrates the self-validating logic loop for handling indole derivatives. Every step acts as a checkpoint to ensure the subsequent step can be performed safely.

PPE_Workflow Start Pre-Operation: Risk Assessment PPE Don PPE: Nitrile, Goggles, Lab Coat Start->PPE Hood Engineering Control: Verify Fume Hood Flow PPE->Hood Weighing Weighing & Transfer: Anti-Static Protocol Hood->Weighing Spill Spill Detected? Weighing->Spill Decon Decontamination: Wet Wipe Method Spill->Decon Yes Proceed Proceed to Synthesis Spill->Proceed No Dispose Waste Disposal: Solid Organic Waste Decon->Dispose Proceed->Dispose Post-Experiment

Operational workflow for handling 1-(1H-Indol-3-yl)-2-methylpropan-2-ol safely.

Protocol A: Standardized Weighing and Transfer

Fine organic powders are prone to electrostatic dispersion. This protocol mitigates aerosolization.

  • Verify Engineering Controls: Ensure the chemical fume hood is operating at a face velocity of 80–120 feet per minute (fpm). Do not proceed if the flow alarm is active.

  • Static Mitigation: Wipe the exterior of the weighing balance and spatulas with an anti-static wipe. Static charge will cause the indole powder to repel from the spatula and aerosolize.

  • Vessel Preparation: Place a tared, sealable vessel (e.g., a scintillation vial or round-bottom flask) on the balance.

  • Transfer: Slowly transfer the 1-(1H-Indol-3-yl)-2-methylpropan-2-ol into the vessel.

  • Sealing: Cap the vessel before removing it from the fume hood. This ensures no stray particulates are introduced into the general laboratory atmosphere.

Spill Response & Decontamination Plan

In the event of a spill, the primary objective is to prevent the powder from becoming airborne. Never dry-sweep a fine organic powder. Dry sweeping bypasses dermal PPE by projecting the irritant directly into the respiratory tract [2].

Protocol B: Immediate Spill Response
  • Isolation: If the spill occurs outside the fume hood, immediately evacuate the immediate 5-foot radius and don a P100 respirator.

  • Containment (Wet Method): Gently cover the spilled powder with damp paper towels. Use water or a mild 10% detergent solution. Causality: The moisture binds the fine particulates, increasing their mass and eliminating the aerosolization hazard.

  • Collection: Carefully scoop the damp towels and the bound powder using a disposable plastic scraper.

  • Surface Decontamination: Wipe the affected surface with a solvent compatible with indole derivatives (e.g., a small amount of isopropanol or ethanol on a wipe) to remove lipophilic residue, followed by soap and water.

  • Disposal: Place all contaminated wipes, towels, and the scraper into a designated solid hazardous waste bag.

Waste Disposal Plan

Compliance with EPA and Resource Conservation and Recovery Act (RCRA) regulations is mandatory for the disposal of indole derivatives.

  • Solid Waste: Any unreacted 1-(1H-Indol-3-yl)-2-methylpropan-2-ol, contaminated gloves, and spill cleanup materials must be placed in a heavy-duty polyethylene bag, sealed, and labeled as "Hazardous Solid Waste - Toxic/Irritant Organic Powder."

  • Liquid Waste: If the compound has been dissolved in a solvent for synthesis, segregate the waste based on the solvent used. If dissolved in methanol or ethyl acetate, route to Non-Halogenated Organic Waste . If dissolved in dichloromethane (DCM) or chloroform, it must be routed to Halogenated Organic Waste . Never mix these streams, as doing so drastically increases disposal costs and risks exothermic incompatibilities.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor.[Link]

  • eCFR. "29 CFR Part 1910 Subpart I -- Personal Protective Equipment." Code of Federal Regulations.[Link]

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